1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSVLCWHLHDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, a molecule of significant interest in medicinal chemistry, primarily recognized as a related substance and potential process impurity in the synthesis of the atypical antipsychotic drug, Risperidone. This document delves into its chemical identity, predicted physicochemical properties, a plausible synthetic pathway, and proposed analytical methodologies. Furthermore, it explores the hypothesized pharmacological profile based on its structural relationship to known centrally active agents and outlines key safety considerations. This guide is intended to serve as a foundational resource for researchers engaged in the study of neuropsychiatric drug candidates, process chemistry, and impurity profiling.
Chemical Identity and Structure
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a fluorinated benzo[d]isoxazole moiety linked to an N-acetylated piperidine ring.
-
IUPAC Name: 1-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethan-1-one
-
CAS Number: 84163-10-0
-
Molecular Formula: C₁₄H₁₅FN₂O₂
-
Molecular Weight: 262.28 g/mol
-
Synonyms: 3-(1-acetyl-4-piperidinyl)-5-fluoro-1,2-benzisoxazole
Chemical Structure:
Caption: 2D Chemical Structure of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
Physicochemical Properties
| Property | Predicted Value | Method | Significance in Drug Development |
| pKa (most basic) | 4.5 ± 0.5 | Based on the piperidine nitrogen | Influences ionization state at physiological pH, impacting solubility and membrane permeability. |
| LogP | 2.1 ± 0.3 | Consensus prediction | Indicates lipophilicity and potential for blood-brain barrier penetration. |
| Water Solubility | 0.05 g/L | Estimation based on LogP | Affects formulation options and oral bioavailability. |
| Melting Point | 158-159 °C | Experimental Data | A key physical characteristic for identification and purity assessment. |
Synthesis Pathway
A plausible synthetic route for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone can be conceptualized based on established methods for the synthesis of related benzisoxazole-piperidine derivatives, particularly intermediates for antipsychotic drugs. The proposed pathway involves the acylation of a key piperidinyl-benzisoxazole intermediate.
Caption: Proposed Synthetic Workflow for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
Conceptual Protocol:
-
Synthesis of 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: This key intermediate is typically synthesized through the reaction of 2,4-difluorobenzonitrile with the oxime of piperidin-4-one in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution followed by intramolecular cyclization.
-
Acetylation: The resulting 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole is then subjected to N-acetylation. This can be achieved by reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to yield the desired 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
Analytical Methodologies
The analytical characterization of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone would rely on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and quantify its presence in a mixture.
A. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the primary choice for purity assessment and quantification.
Starting HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
B. Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) would provide definitive structural confirmation through mass-to-charge ratio (m/z) determination. The expected [M+H]⁺ ion would be at m/z 263.2.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for the unambiguous structural elucidation of the molecule, confirming the connectivity of the atoms.
Hypothesized Pharmacological Profile
Due to its structural similarity to Risperidone, a potent antagonist of dopamine D₂ and serotonin 5-HT₂ₐ receptors, it is hypothesized that 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone may exhibit activity at these same receptors. The N-acetylation of the piperidine ring, however, is likely to significantly alter its binding affinity and functional activity compared to Risperidone.
Caption: Hypothesized Mechanism of Action at Dopamine and Serotonin Receptors.
Further experimental validation through radioligand binding assays and functional assays is necessary to confirm this hypothesized pharmacological profile and determine the precise affinity (Ki) and potency (IC₅₀/EC₅₀) of the compound at these and other CNS receptors.
Safety and Toxicology
Limited safety data is available for this specific compound. However, based on vendor-supplied information, the following hazard statements apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a molecule of interest primarily due to its structural relationship with the antipsychotic drug Risperidone. While its role as a process-related impurity is established, its intrinsic pharmacological and toxicological properties are not well-documented. This guide provides a foundational understanding of its chemical nature, predicted physicochemical properties, and a framework for its synthesis and analysis.
Future research should focus on:
-
Experimental validation of the predicted physicochemical properties.
-
Definitive elucidation of its pharmacological profile through comprehensive in vitro binding and functional assays.
-
In vivo studies to assess its pharmacokinetic properties and potential physiological effects.
-
Comprehensive toxicological evaluation to establish a complete safety profile.
Such studies will not only be valuable for the process control and safety assessment of Risperidone manufacturing but also for exploring the potential of this and related compounds as novel therapeutic agents.
References
An In-Depth Technical Guide to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (CAS No. 84163-10-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, a key chemical entity with significant relevance in pharmaceutical research and development. This document delves into its fundamental properties, synthesis, analytical characterization, and pharmacological context, offering valuable insights for professionals in the field.
Core Identification and Physicochemical Properties
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a fluorinated benzisoxazole moiety linked to an N-acetylated piperidine ring.
Table 1: Core Identification and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 84163-10-0 | [1][2] |
| Molecular Formula | C₁₄H₁₅FN₂O₂ | [1] |
| Molecular Weight | 262.28 g/mol | [1] |
| IUPAC Name | 1-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethanone | [2] |
| Synonyms | 3-(1-Acetyl-4-piperidinyl)-5-fluoro-1,2-benzisoxazole, Risperidone Impurity M | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 158-159 °C | [1] |
Synthesis and Chemical Logic
The primary route for the synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves the N-acetylation of its precursor, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. This precursor is a key intermediate in the synthesis of the atypical antipsychotic drug Risperidone.[4] The N-acetylation step is a common and well-understood transformation in organic chemistry, typically achieved through the reaction of the secondary amine on the piperidine ring with an acetylating agent.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocol: N-Acetylation of 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
This protocol is a representative procedure based on standard organic synthesis methodologies for N-acetylation.
Materials:
-
5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (1 equivalent) in anhydrous dichloromethane.
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Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution and stir at room temperature.
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Acetylating Agent Addition: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0-5 °C using an ice bath to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.[5]
-
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet), piperidine ring protons (multiplets), and aromatic protons of the benzisoxazole ring system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, carbons of the piperidine ring, and the aromatic and heterocyclic carbons of the benzisoxazole moiety. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (262.28 g/mol ) and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common choice. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide, C-F stretch, and aromatic C-H and C=C stretching vibrations. |
Analytical Workflow for Quality Control
Caption: Standard analytical workflow for compound characterization.
Pharmacological Context and Potential Applications
As a known impurity of the antipsychotic drug Risperidone, 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone shares a core structural motif with a class of compounds known to interact with central nervous system receptors.
Relationship to Risperidone and Receptor Binding
Risperidone is a potent antagonist of serotonin 5-HT₂A and dopamine D₂ receptors.[6] The structural similarity of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone to Risperidone suggests that it may also exhibit affinity for these and other related receptors. The N-acetyl group, replacing the more complex ethyl-tetrahydropyrido-pyrimidinone side chain of Risperidone, would significantly alter the molecule's steric and electronic properties, likely leading to a different pharmacological profile, including receptor binding affinities and functional activity. It is plausible that this compound could act as a weaker antagonist or a modulator at these receptors.[7][8]
Signaling Pathway Context
Caption: Potential interaction with dopaminergic and serotonergic pathways.
Research Applications
-
Reference Standard: This compound serves as a critical reference standard for the analytical testing of Risperidone purity in pharmaceutical formulations.[9]
-
Pharmacological Probe: Due to its structural similarity to Risperidone, it can be used as a tool compound in neuropharmacological research to investigate the structure-activity relationships of benzisoxazole-piperidine derivatives at dopamine and serotonin receptors.
-
Fragment for Drug Discovery: The benzisoxazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[5] This compound can serve as a starting point or fragment for the design of novel ligands for other CNS targets, such as acetylcholinesterase, for which some benzisoxazole derivatives have shown inhibitory activity.[1]
Conclusion
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a well-defined chemical entity with significant importance in the pharmaceutical sciences. Its role as a Risperidone impurity necessitates robust analytical methods for its detection and quantification. Furthermore, its structural features present opportunities for its use as a research tool in neuropharmacology and as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of this compound, intended to support and facilitate further research and development efforts.
References
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Villalobos, A., et al. (1995). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 38(15), 2802-8. Available at: [Link]
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Yadav, P., & Kumar, R. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(34), 20896-20916. Available at: [Link]
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Singh, P., et al. (2019). Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory. Bioorganic Chemistry, 83, 335-346. Available at: [Link]
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Hussain, R., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(1), 104414. Available at: [Link]
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The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 1621-1626. Available at: [Link]
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ResearchGate. (2022). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Risperidone. In StatPearls. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 8(1), 314-320. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. Retrieved from [Link]
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Grant, S., & Fitton, A. (1994). Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia. Drugs, 48(2), 253-73. Available at: [Link]
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Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6. Available at: [Link]
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Kamal, A., et al. (2018). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 23(10), 2463. Available at: [Link]
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National Center for Biotechnology Information. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 13329-13337. Available at: [Link]
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Zhang, Y., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2993. Available at: [Link]
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Chae, C. H., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-4. Available at: [Link]
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Yathirajan, H. S., et al. (2005). N—H⋯Cl and C—H⋯O interactions in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o234-o236. Available at: [Link]
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Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. Available at: [Link]
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An In-Depth Technical Guide to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone: Synthesis, Characterization, and Pharmacological Context
Abstract
This technical guide provides a comprehensive scientific overview of the molecule 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone . While direct literature on this specific compound is sparse, its structural architecture, featuring a fluorinated benzisoxazole moiety linked to an N-acetylated piperidine ring, places it within a class of compounds of significant interest in medicinal chemistry and neuropharmacology. Drawing from established synthetic methodologies for analogous structures, particularly key intermediates of the atypical antipsychotic Risperidone, this document outlines a robust, plausible synthetic pathway, proposes detailed protocols for its characterization and quality control, and discusses its potential biological significance based on well-understood structure-activity relationships. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.
Introduction and Molecular Overview
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring three key structural motifs:
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A 5-Fluorobenzo[d]isoxazole Core: This bicyclic system is a known pharmacophore present in several centrally active drugs. The isoxazole ring is a five-membered heterocycle with adjacent nitrogen and oxygen atoms, and the fluorine atom on the benzene ring can significantly modulate physicochemical properties such as metabolic stability and receptor binding affinity.
-
A Piperidine Linker: This saturated six-membered nitrogenous ring serves as a common, conformationally flexible linker in drug design, connecting the benzisoxazole core to the N-acetyl group.
-
An N-Acetyl Group: The ethanone (acetyl) moiety is attached to the piperidine nitrogen. This functional group distinguishes the title compound from more complex analogues like Risperidone and is expected to influence its polarity, solubility, and interaction with biological targets.[1]
The molecule's strong structural resemblance to the benzisoxazole class of antipsychotics, such as Risperidone and Paliperidone, suggests its potential to interact with dopaminergic and serotonergic receptors.[2] These established drugs are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to their therapeutic effect in schizophrenia and other psychotic disorders.[3][4] This guide will, therefore, explore the synthesis and properties of the title compound as a novel probe or potential therapeutic agent within this chemical space.
Physicochemical Properties (Predicted)
A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is heavily influenced by its physicochemical properties.[5] While experimental data for the title compound is unavailable, computational methods provide reliable estimates crucial for initial assessment.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₅FN₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 262.28 g/mol | Influences diffusion and transport across membranes. |
| logP (Lipophilicity) | ~2.5 - 3.0 | Key predictor of membrane permeability and solubility.[6] |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Affects transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
Note: Values are estimated using standard computational algorithms (e.g., ALOGPS, XLOGP) and are for guidance purposes.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone can be logically approached via a two-stage process: first, the construction of the core intermediate, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole , followed by the N-acetylation of the piperidine nitrogen. This strategy is adapted from well-documented syntheses of Risperidone intermediates.[7][8]
Protocol 2.1: Synthesis of 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Intermediate C)
This procedure is adapted from the synthesis of the analogous 6-fluoro isomer.[7]
Step 1: Synthesis of (2,5-Difluorophenyl)(piperidin-4-yl)methanone (Intermediate A)
-
To a stirred solution of 1,4-difluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Add 1-(ethoxycarbonyl)piperidine-4-carbonyl chloride dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl) to remove the ethoxycarbonyl protecting group, yielding the hydrochloride salt of Intermediate A.
Step 2: Oximation to form Intermediate B
-
Dissolve the hydrochloride salt of Intermediate A in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base such as sodium acetate.
-
Reflux the mixture for 4-6 hours. The formation of the oxime can be monitored by TLC.
-
Cool the reaction mixture and concentrate to remove ethanol. The product, a mixture of syn- and anti-oximes, may precipitate and can be collected by filtration.
Step 3: Cyclization to form 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Intermediate C)
-
Dissolve the crude oxime (Intermediate B) in a suitable solvent like methanol or ethanol.
-
Add a strong base, such as potassium hydroxide, and heat the mixture to reflux for 2-4 hours.[7] The intramolecular nucleophilic aromatic substitution reaction results in the displacement of the ortho-fluorine atom and closure of the isoxazole ring.
-
After completion, cool the reaction, neutralize with acid, and remove the solvent under reduced pressure.
-
Purify the residue via column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield the pure core intermediate. The existence of this intermediate is confirmed by CAS registry number 84163-64-4.[9]
Protocol 2.2: N-Acetylation to Yield the Final Product
This is a standard and high-yielding acylation reaction.[10][11]
-
Dissolve Intermediate C (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine, and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the final product as a pure solid.
Structural Characterization and Quality Control
Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized compound. The following techniques and expected results form a comprehensive characterization panel.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm corresponding to the fluorinated benzene ring. - Piperidine Protons: Complex multiplets between ~1.8-4.8 ppm. The protons alpha to the acetylated nitrogen will be shifted downfield.[12] - Acetyl Protons: A sharp singlet at ~2.1 ppm corresponding to the -COCH₃ group.[13] |
| ¹³C NMR | - Carbonyl Carbon: A signal around 169-170 ppm for the acetyl C=O. - Aromatic Carbons: Signals in the 110-165 ppm region, with characteristic C-F couplings. - Piperidine Carbons: Signals in the aliphatic region (~25-55 ppm). - Acetyl Methyl Carbon: A signal around 21-22 ppm. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom on a benzene ring.[14] |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 263.12. High-resolution mass spectrometry should confirm the elemental formula C₁₄H₁₅FN₂O₂. |
| HPLC | A single major peak with purity ≥95% under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase with TFA or formic acid). |
| Melting Point | A sharp melting point range is expected for a pure crystalline solid. |
Discussion of Potential Biological Significance and SAR
The therapeutic action of atypical antipsychotics like Risperidone is primarily attributed to their potent, balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[15] Given the shared fluorobenzo[d]isoxazol-3-yl)piperidine scaffold, it is highly probable that 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone will also exhibit affinity for these receptors.
Structure-Activity Relationship (SAR) Insights
The primary structural difference between the title compound and Risperidone lies in the substituent on the piperidine nitrogen.
-
Risperidone's N-substituent: A large, complex 3-[2-...]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety. This group is crucial for its high-affinity binding to D2 and 5-HT2A receptors.
-
Title Compound's N-substituent: A simple acetyl group .
This seemingly minor change is profound from a medicinal chemistry perspective:
-
Potency and Selectivity: The small acetyl group is unlikely to form the same extensive interactions within the receptor binding pockets as Risperidone's larger substituent. Therefore, it is hypothesized that the title compound will be a less potent ligand at D2 and 5-HT2A receptors. However, this change could potentially increase selectivity for other receptors or introduce novel pharmacology.
-
Pharmacokinetics: The N-acetyl group increases polarity compared to larger, more lipophilic groups. This could alter its metabolic profile, potentially making it less susceptible to certain cytochrome P450 enzymes. Its smaller size and different polarity may also affect its ability to cross the blood-brain barrier.
-
Therapeutic Potential: While likely less potent as an antipsychotic, this compound could serve as an invaluable research tool or a fragment for developing new chemical entities. Its simplified structure makes it an excellent candidate for fragment-based drug design and for probing the specific SAR around the piperidine nitrogen in this class of compounds.[16][17]
Conclusion
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone represents a structurally simplified yet pharmacologically relevant analogue of the benzisoxazole class of antipsychotics. This guide has detailed a feasible and robust synthetic strategy, leveraging established chemical transformations used in the synthesis of related pharmaceutical agents. Furthermore, a comprehensive analytical plan has been proposed to ensure rigorous structural confirmation and purity assessment. Based on established structure-activity relationships, the compound is predicted to interact with key CNS targets, such as dopamine and serotonin receptors, albeit likely with a different potency and selectivity profile than its more complex relatives. As such, it stands as a compelling target for synthesis and evaluation by researchers in neuropharmacology and medicinal chemistry, offering potential as a novel chemical probe or a foundational scaffold for future drug discovery efforts.
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An In-depth Technical Guide to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone: A Key Intermediate in Antipsychotic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of several atypical antipsychotic medications. While not an active pharmaceutical ingredient (API) itself, its structural integrity and purity are paramount for the efficacy and safety of the final drug products. This document details its chemical and physical properties, provides a robust, step-by-step synthesis protocol, outlines methods for its analytical characterization, and discusses its crucial role in the broader context of medicinal chemistry and drug development. Safety protocols and handling guidelines are also provided to ensure its proper management in a laboratory setting.
Introduction and Chemical Identity
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a heterocyclic organic compound featuring a fluorinated benzo[d]isoxazole moiety linked to an N-acetylated piperidine ring. Its primary significance lies in its role as a key building block in the manufacturing of important antipsychotic drugs such as risperidone and paliperidone. The precise arrangement of its functional groups allows for subsequent chemical modifications to yield these more complex and pharmacologically active molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone |
| CAS Number | 84163-10-0 |
| Molecular Formula | C₁₄H₁₅FN₂O₂ |
| Molecular Weight | 262.28 g/mol |
| Melting Point | 158-159 °C |
| Appearance | White to off-white solid |
Synthesis Protocol
The synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is typically achieved through the N-acetylation of its precursor, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. This reaction is a standard procedure in organic synthesis, and the following protocol is a robust method for its preparation in a laboratory setting.
Synthesis Workflow
An In-Depth Technical Guide to the Chemical Synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical synthesis of 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, a significant heterocyclic compound with potential applications in medicinal chemistry. The synthesis is presented in a logical progression, detailing the construction of the core 5-fluorobenzo[d]isoxazole moiety, the introduction of the piperidine ring, and the final N-acetylation step. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions.
Introduction and Retrosynthetic Analysis
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a derivative of the benzo[d]isoxazole heterocyclic system, a scaffold present in various pharmacologically active molecules. Its synthesis requires a strategic approach to assemble the constituent parts efficiently and with high purity.
A logical retrosynthetic analysis of the target molecule reveals three key bond disconnections, suggesting a convergent synthesis strategy. The primary disconnection is the amide bond of the N-acetyl group, leading back to the key intermediate, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. Further disconnection of the C-C bond between the benzisoxazole and piperidine moieties points to a suitable piperidine precursor and a fluorinated benzisoxazole synthon.
Caption: Synthetic pathway to the key intermediate.
Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
Materials:
-
(2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride [1][2][3][4]* Potassium hydroxide (KOH) [5]* Methanol [5]* Toluene [5]* Water [5]* Hydrochloric acid (HCl) [5]* Anhydrous magnesium sulfate [5]* Acetone [6] Procedure:
-
To a solution of potassium hydroxide (44.9 g) in a mixture of water (250 mL) and toluene (250 mL), add (2,4-difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (48.1 g). [5]2. Heat the mixture to reflux and stir for 6 hours. [5]3. Cool the reaction mixture to 5-10 °C and separate the layers. Extract the aqueous layer with toluene (250 mL). [5]4. Combine the organic phases and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. [5][6]5. A white solid will precipitate. Collect the solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/acetone, to yield high-purity 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. [6] Table 1: Reaction Parameters for the Synthesis of the Key Intermediate
| Step | Reagents | Solvent | Temperature | Time | Yield |
| Cyclization | (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime HCl, KOH | Toluene/Water | Reflux | 6 h | ~98% [5] |
| Purification | - | Methanol/Acetone | - | - | - |
N-Acetylation of the Piperidine Moiety
The final step in the synthesis is the N-acetylation of the piperidine ring of 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. This is a standard transformation that can be accomplished using various acetylating agents.
Rationale for Acetylation Conditions
The secondary amine of the piperidine ring is nucleophilic and readily reacts with electrophilic acetylating agents. Common reagents for this transformation include acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). A non-protic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is commonly used.
Experimental Protocol: N-Acetylation
Materials:
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [7]* Acetic anhydride [8][9][10]* Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Suspend 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in dichloromethane.
-
Add a slight excess of triethylamine to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone can be purified by column chromatography on silica gel or by recrystallization.
Caption: Final N-acetylation to yield the target compound.
Characterization
The structure and purity of the synthesized 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone should be confirmed using a combination of spectroscopic and analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the fluorobenzisoxazole ring, piperidine protons (with characteristic shifts for axial and equatorial protons), and a singlet for the acetyl methyl group. [11][12][13] |
| ¹³C NMR | Resonances corresponding to the carbons of the benzisoxazole system, the piperidine ring, and the acetyl group (carbonyl and methyl carbons). [11][13][14] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the target compound. |
| FTIR Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide, C-F stretch, and aromatic C-H and C=C stretching vibrations. |
| Melting Point | A sharp and defined melting point range, indicating the purity of the compound. |
Conclusion
The synthesis of 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a multi-step process that can be achieved through a well-defined synthetic route. The key steps involve the formation of the 5-fluorobenzo[d]isoxazole core via oxime cyclization, followed by N-acetylation of the piperidine moiety. The protocols outlined in this guide, based on established chemical principles and literature precedents, provide a solid foundation for the successful synthesis and characterization of this compound for further research and development in the pharmaceutical sciences.
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A Technical Guide to the Discovery and Synthesis of Novel Benzisoxazole Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on the discovery and synthesis of novel benzisoxazole piperidine compounds. This class of molecules holds significant therapeutic promise, particularly for central nervous system disorders. Herein, we explore the core principles, from synthetic strategies to biological evaluation, providing a framework for the advancement of new chemical entities in this domain.
The Benzisoxazole Piperidine Scaffold: A Cornerstone of Neuropharmacology
The benzisoxazole piperidine structural motif is a well-established pharmacophore in medicinal chemistry, forming the core of successful atypical antipsychotic drugs like risperidone and iloperidone.[1][2] These compounds have demonstrated significant efficacy in treating schizophrenia and other psychotic disorders.[1] Their therapeutic action is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3]
The benzisoxazole moiety, a unique heterocyclic system, combined with the versatile piperidine ring, provides a rigid yet adaptable framework. This allows for the precise spatial arrangement of various substituents, facilitating high-affinity interactions with target receptors. The ongoing exploration of new analogs is driven by the quest for improved therapeutic profiles, including enhanced efficacy, reduced side effects, and the potential to treat a wider range of neurological conditions.[3][4]
Synthetic Strategies: Building the Benzisoxazole Piperidine Core
The synthesis of these complex molecules typically follows a convergent approach, where the benzisoxazole and piperidine components are synthesized separately before being coupled. This methodology allows for greater flexibility in creating diverse chemical libraries for structure-activity relationship (SAR) studies.[5][6]
Construction of the Benzisoxazole Ring
A common and effective method for synthesizing the benzisoxazole core involves the [3 + 2] cycloaddition of a nitrile oxide with an aryne.[7] These reactive intermediates can be generated in situ under mild conditions.[7] Another approach involves the cyclization of an ortho-hydroxyaryl N-H ketimine.[7]
Synthesis of the Piperidine Moiety
The piperidine fragment can be a commercially available starting material or synthesized through various established routes. Functionalization of the piperidine ring is a key aspect of the synthetic strategy, as it allows for the modulation of the compound's physicochemical and pharmacological properties.
Coupling and Final Product Formation
The final and crucial step is the coupling of the benzisoxazole and piperidine fragments. This is often achieved through an N-alkylation reaction. For instance, in the synthesis of iloperidone, 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride is reacted with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone.[8] This reaction can be optimized by using a phase transfer catalyst to achieve high yields and purity.[8]
Synthetic Workflow of a Benzisoxazole Piperidine Compound
Caption: A representative synthetic workflow for benzisoxazole piperidine compounds.
Analytical Characterization: Ensuring Purity and Identity
The comprehensive characterization of newly synthesized compounds is paramount to ensure their identity, purity, and stability. A suite of modern analytical techniques is employed for this purpose.[9][10][11]
| Analytical Technique | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[9] | Determines the percentage of the desired compound and detects impurities.[8] |
| Mass Spectrometry (MS) | Molecular weight determination and structural information.[9] | Confirms the molecular formula and provides fragmentation patterns for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation.[9] | Provides information about the connectivity of atoms and the 3D structure of the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups.[9] | Confirms the presence of key chemical bonds and functional moieties. |
Biological Evaluation: Assessing Therapeutic Potential
The biological evaluation of novel benzisoxazole piperidine compounds is a critical phase in the drug discovery pipeline. This involves a series of in vitro and in vivo assays to determine their pharmacological profile.[12][13]
In Vitro Assays
-
Receptor Binding Assays: These assays are fundamental for determining the affinity of the synthesized compounds for their target receptors, such as dopamine D2 and serotonin 5-HT2A receptors.[14] Radioligand binding assays are commonly used to measure the binding affinity of test compounds.[14]
-
Functional Assays: These assays determine the functional activity of the compounds at the target receptor, characterizing them as agonists, antagonists, or inverse agonists.[15]
GPCR Signaling Cascade
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway modulated by an antagonist.
In Vivo Models
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.[12] Behavioral assays in animal models are employed to predict antipsychotic activity.[16]
Conclusion and Future Perspectives
The benzisoxazole piperidine scaffold continues to be a highly valuable framework in the design of novel therapeutics for CNS disorders.[4][17] Future research will likely focus on the development of more efficient and sustainable synthetic routes, the exploration of novel substitutions to fine-tune pharmacological activity, and the application of computational methods to guide drug design. The integration of advanced analytical techniques and sophisticated biological screening models will be instrumental in accelerating the discovery of the next generation of benzisoxazole piperidine-based medicines.
References
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An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Benzisoxazole Derivatives
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing fluorinated benzisoxazole derivatives. Moving beyond a simple recitation of facts, we will dissect the causal relationships between molecular architecture and biological function, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and its strategic fluorination has unlocked significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders.[1]
The Strategic Imperative: Why Fluorinate a Privileged Scaffold?
The convergence of the benzisoxazole core with fluorine substitution is a prime example of rational drug design. Understanding the distinct contributions of each component is fundamental to appreciating their synergistic power.
The Benzisoxazole Core: A Versatile Pharmacophore
The benzisoxazole ring system is a recurring motif in a multitude of pharmacologically active agents.[1] Its rigid, planar structure provides a defined orientation for substituents, facilitating precise interactions with biological targets. This scaffold is prevalent in compounds developed as antipsychotics, anticancer agents, antimicrobials, and anti-inflammatory drugs, underscoring its broad therapeutic utility.[1][2][3]
The Role of Fluorine: A Subtle but Powerful Modulator
The incorporation of fluorine into a drug candidate is a deliberate strategy to enhance its pharmacological profile.[4][5] Fluorine, despite its small size (mimicking hydrogen), is the most electronegative element, leading to profound effects on a molecule's properties:[6][7]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[6] This "metabolic shielding" can increase a drug's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the critical blood-brain barrier (BBB).[7][8][9] This is a crucial factor for CNS-acting drugs.
-
Receptor Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modify the electronic landscape of the molecule, leading to more potent and selective interactions with target receptors.[7][8]
The strategic combination of the benzisoxazole scaffold with fluorine has proven to be a highly successful approach, most notably in the development of atypical antipsychotics.[1][10]
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorinated benzisoxazole derivatives is exquisitely sensitive to the position and nature of various substituents. Decades of research have illuminated several key principles.
The 6-Fluoro Substituent: A Cornerstone for Antipsychotic Activity
A recurring and critical feature in many potent benzisoxazole-based antipsychotics is the presence of a fluorine atom at the 6-position of the benzisoxazole ring.[10][11][12] This specific substitution is a hallmark of successful drugs like risperidone and paliperidone.[10] Its importance is tied directly to the mechanism of atypical antipsychotics, which relies on a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] The 6-fluoro group appears to optimize the electronic properties of the benzisoxazole ring for high-affinity binding to these specific receptors, a profile that is believed to confer potent antipsychotic effects with a reduced propensity for extrapyramidal side effects (EPS).[1][11]
The C3-Position: The Gateway to Target Selectivity
The substituent at the 3-position of the benzisoxazole ring is the primary determinant of target selectivity and overall pharmacological profile. Typically, this consists of a linker, often a propyl chain, connected to a basic amine, commonly a piperidine or piperazine ring.
-
The Linker: A three-carbon (propyl) chain is often found to be optimal for bridging the benzisoxazole core and the terminal basic moiety, providing the ideal distance and flexibility to engage with the receptor binding pockets.
-
The Terminal Ring System: The nature of the terminal piperidine or piperazine ring and its substituents is a major area for SAR exploration. For instance, in a series of 3-substituted-6-fluoro-1,2-benzisoxazoles, a terminal 4-(2-methoxyphenyl)piperazine moiety was identified as conferring potent antipsychotic activity.[11] Modifications at this position are used to fine-tune affinities for secondary targets (e.g., adrenergic, histaminergic receptors) and to modulate physicochemical properties like solubility and oral bioavailability.
Quantitative SAR Data: Antipsychotic Receptor Profile
The following table summarizes representative binding affinity data (Ki, nM) for key antipsychotic targets. Lower Ki values indicate higher binding affinity. This data illustrates the high affinity for both D2 and 5-HT2A receptors that is characteristic of this class of compounds.
| Compound | 6-Position Substituent | 3-Position Substituent | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Derivative A | Fluoro (F) | Propyl-piperidine tethered to another aromatic system | 2.9 | 0.23 |
| Derivative B | Chlorine (Cl) | Same as A | Lower Affinity | Lower Affinity |
| Derivative C | Amino (NH2) | Same as A | Lower Affinity | Lower Affinity |
| Derivative D | Nitro (NO2) | Same as A | Lower Affinity | Lower Affinity |
Data synthesized from qualitative statements in the literature.[3][13] This data clearly demonstrates the favorability of the 6-fluoro substitution. Replacing the fluorine with other groups, even other electron-withdrawing groups like nitro, tends to decrease the binding affinity for the key D2 and 5-HT2A receptors.[3]
Synthesis and Characterization: A Practical Approach
The synthesis of these derivatives typically follows a convergent strategy, focusing on the construction of a key intermediate which is then diversified.[12]
General Synthetic Workflow
The most common route involves the initial synthesis of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core, followed by N-alkylation to introduce the final, variable moiety.[10][12]
Caption: General convergent synthetic workflow.
This modular approach is highly efficient for generating a library of compounds for SAR studies, as the key intermediate can be prepared on a large scale and subsequently coupled with numerous different partners.[10][12]
Experimental Protocol: Structural Elucidation
Rigorous structural characterization is essential to validate the identity and purity of newly synthesized derivatives.[14] A standard workflow is as follows:
-
Purification: The crude product is first purified, typically using column chromatography or recrystallization, to isolate the desired compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or similar soft ionization techniques are used to determine the molecular weight of the compound, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: FTIR analysis is performed to identify key functional groups. Look for characteristic C-F stretches, C=N stretches from the isoxazole ring, and aromatic C-H bands.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information on the proton environment. Aromatic protons of the benzisoxazole core typically appear in the downfield region (δ 6.8–8.8 ppm).[14] The distinct coupling patterns are crucial for confirming the substitution pattern on the benzene ring.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The C=N carbon of the isoxazole ring is typically observed around 165 ppm.[15]
-
¹⁹F NMR: If applicable, this technique directly observes the fluorine atom, providing confirmation of its presence and chemical environment.
-
Therapeutic Applications and Biological Mechanisms
While primarily known for their role in psychiatry, the unique properties of fluorinated benzisoxazoles have led to their investigation in other therapeutic areas.
Primary Indication: Atypical Antipsychotics
The hallmark of this class is its "atypical" antipsychotic profile, which is mechanistically defined by a potent blockade of serotonin 5-HT2A receptors coupled with a slightly lower, but still high, affinity for dopamine D2 receptors.[1]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a robust two-step synthetic pathway, commencing with the formation of the pivotal intermediate, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, followed by its N-acetylation. This guide is designed to offer a reproducible and scalable methodology, supported by in-depth scientific rationale and characterization data, to aid researchers in the efficient preparation of this valuable compound.
Introduction
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a piperidine ring, it gives rise to a class of compounds with significant biological activities. 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone serves as a crucial building block for the synthesis of more complex molecules, including potential antipsychotic and neurological drugs. The fluorine substituent on the benzisoxazole ring can enhance metabolic stability and binding affinity to target proteins. The N-acetyl group on the piperidine modulates the compound's polarity and pharmacokinetic properties. This guide provides a detailed, reliable protocol for the synthesis of this important intermediate, ensuring high purity and yield.
Synthetic Strategy
The synthesis of the target compound is achieved through a two-step process. The first step involves the construction of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core. This is accomplished via a cyclization reaction of a suitably substituted precursor. The second step is the N-acetylation of the piperidine nitrogen of this intermediate to yield the final product.
Structural Elucidation via ¹H NMR Spectroscopy: A Comprehensive Guide to Characterizing 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol and in-depth analysis guide for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, a heterocyclic compound with structural motifs relevant to medicinal chemistry and drug development. We delve into the foundational principles behind experimental choices, from sample preparation to spectral interpretation, ensuring a robust and reproducible characterization. This guide is designed for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and structure of complex small molecules.
Introduction: The Rationale for NMR in Structural Verification
In the synthesis of novel chemical entities, unambiguous structural confirmation is a cornerstone of scientific rigor and a prerequisite for further development. ¹H NMR spectroscopy stands as a primary analytical technique, offering unparalleled insight into the molecular framework by probing the chemical environment of hydrogen nuclei.[1][2] For a molecule like 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, which contains multiple distinct spin systems—a substituted aromatic ring, a conformationally dynamic piperidine core, and an acetyl group—¹H NMR is indispensable for verifying the connectivity and stereochemical relationships of its constituent parts.
The causality behind choosing ¹H NMR lies in its ability to provide three key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of a proton, allowing for the identification of functional groups (aromatic, aliphatic, etc.).[1]
-
Integration: The area under a signal is proportional to the number of protons it represents, providing a quantitative proton count.[1]
-
Spin-Spin Coupling (J): Reveals information about adjacent, non-equivalent protons, helping to establish molecular connectivity.[1]
This guide will walk through the process of acquiring and interpreting a high-quality ¹H NMR spectrum for the title compound, transforming raw data into a validated molecular structure.
Experimental Protocol: From Sample to Spectrum
A high-quality spectrum is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error.
Materials and Reagents
-
Analyte: 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (5-25 mg)[3]
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D). The choice depends on the analyte's solubility. CDCl₃ is often a good starting point for many organic molecules.[4][5]
-
NMR Tubes: 5 mm, high-precision NMR tubes (e.g., Norell® 507-HP or equivalent). Cleanliness is critical; tubes should be washed with acetone and dried thoroughly before use.
-
Filtration: Pasteur pipette with a small, tightly packed plug of glass wool.[3]
Workflow for NMR Analysis
Sources
Application Note: Quantitative Analysis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a key chemical intermediate and a potential active pharmaceutical ingredient (API) whose purity and quantification are critical in drug development and quality control. Its structure, featuring a fluorinated benzisoxazole moiety linked to an N-acetylated piperidine ring, presents a unique analytical challenge. This application note details a robust and sensitive method for the quantitative analysis of this compound in complex matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology presented herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, metabolite identification, and quality assurance.
The structural similarity of the target analyte to the atypical antipsychotic drug, risperidone, allows for the adaptation of established analytical strategies. Risperidone analysis by LC-MS/MS is well-documented, providing a strong foundation for the development of a method for this novel compound.[1][2][3] This guide will provide a comprehensive, step-by-step protocol, from sample preparation to data acquisition and analysis, underpinned by a rationale for each experimental choice.
Physicochemical Properties and Mass Spectrometric Profile
A thorough understanding of the analyte's properties is fundamental to method development.
-
Molecular Formula: C₁₄H₁₅FN₂O₂
-
Monoisotopic Mass: 278.1118 g/mol
-
Predicted Ionization: The presence of the basic piperidine nitrogen makes this compound highly amenable to positive ion electrospray ionization (ESI+), where it will readily form a protonated molecule, [M+H]⁺.
Experimental Workflow
The overall analytical workflow is designed to ensure high sensitivity, selectivity, and reproducibility.
Figure 1: A schematic of the analytical workflow from sample preparation to data analysis.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For the analysis of the target compound in biological matrices such as plasma or serum, a robust sample clean-up is essential to minimize matrix effects.[4][5] Protein precipitation followed by solid-phase extraction (SPE) is a highly effective approach.[2][4]
Protocol:
-
Protein Precipitation: To 200 µL of plasma/serum, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally related compound like risperidone-d4).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system is recommended for rapid and efficient separation.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale for Parameter Selection:
-
A C18 column is chosen for its excellent retention and separation of moderately polar compounds.
-
The use of formic acid as a mobile phase additive promotes protonation of the analyte, enhancing its ionization efficiency in the ESI source.[3]
-
A gradient elution ensures efficient separation from endogenous matrix components and provides a sharp peak shape.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is ideal for this quantitative application due to its high selectivity and sensitivity.[1][3]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The selection of precursor and product ions is critical for the selectivity of the MRM assay.
-
Precursor Ion ([M+H]⁺): For C₁₄H₁₅FN₂O₂, the protonated molecule will have an m/z of 279.1 .
-
Product Ions: Collision-induced dissociation (CID) of the precursor ion is predicted to yield several characteristic fragment ions. Based on the fragmentation of similar structures like risperidone (which fragments to a key ion at m/z 191.1)[1][3], we can predict the major fragmentation pathways.
Table 3: Predicted MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone | 279.1 | 163.1 | 25 |
| 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone | 279.1 | 127.1 | 35 |
| Internal Standard (e.g., Risperidone-d4) | 415.2 | 195.1 | 30 |
Note: Collision energies should be optimized empirically for the specific instrument used.
Predicted Fragmentation Pathway
Understanding the fragmentation of the molecule is key to developing a selective and robust MS/MS method.
Figure 2: Proposed fragmentation pathway for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
Explanation of Fragmentation:
-
Precursor Ion ([M+H]⁺, m/z 279.1): The molecule is protonated at the most basic site, the piperidine nitrogen.
-
Formation of Fragment 1 (m/z 163.1): The most probable primary fragmentation involves the cleavage of the C-C bond between the piperidine ring and the benzisoxazole moiety. This results in the formation of the stable fluorobenzisoxazole cation.
-
Formation of Fragment 2 (m/z 127.1): An alternative fragmentation pathway involves the cleavage of the bond between the piperidine nitrogen and the acetyl group, followed by rearrangement, leading to a fragment containing the N-acetylated piperidine ring.
Method Validation and Performance
For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity and Range: The method should demonstrate linearity over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: The method must be free from interference from endogenous matrix components.
-
Matrix Effect: Ion suppression or enhancement due to the sample matrix should be evaluated and minimized.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be assessed.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation pathways, offer a solid starting point for method development and validation. By leveraging insights from the analysis of structurally related compounds, this method is designed to be both robust and sensitive, making it suitable for a wide range of applications in pharmaceutical research and development.
References
-
Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. National Institutes of Health. [Link]
-
Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. National Institutes of Health. [Link]
-
A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. ResearchGate. [Link]
-
Simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue. National Institutes of Health. [Link]
-
Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. ResearchGate. [Link]
-
Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. National Institutes of Health. [Link]
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- 3. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
Title: High-Performance Liquid Chromatography (HPLC) Purification of Benzisoxazole Piperidine Derivatives: A Method Development and Scale-Up Guide
An Application Note and Protocol from a Senior Application Scientist
Abstract
Benzisoxazole piperidine derivatives represent a critical class of pharmaceutical compounds, with prominent examples including the antipsychotic agent Risperidone. Their synthesis often yields complex mixtures containing starting materials, by-products, and related impurities. Achieving the high purity required for pharmaceutical applications necessitates a robust and efficient purification strategy. This guide provides a comprehensive framework for developing and implementing preparative High-Performance Liquid Chromatography (HPLC) methods for this class of molecules. We delve into the foundational principles of reverse-phase chromatography as applied to these basic, heterocyclic structures, detailing a systematic approach to method development, from initial analytical scouting to preparative scale-up. This document provides detailed, field-tested protocols and troubleshooting advice to empower researchers to confidently isolate and purify benzisoxazole piperidine derivatives with high yield and purity.
Introduction
The benzisoxazole piperidine scaffold is a key pharmacophore in modern drug discovery, forming the structural core of drugs used to treat a range of central nervous system disorders.[1] The inherent basicity of the piperidine nitrogen, combined with the overall hydrophobicity of the fused ring system, presents specific challenges for chromatographic purification. Issues such as poor peak shape (tailing), low resolution, and irreversible adsorption to the stationary phase are common hurdles.[2]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the pharmaceutical industry for both analytical testing and preparative purification, offering high resolution and scalability.[3][4] Reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobic interactions with a non-polar stationary phase, is the predominant mode used for these compounds.[5] This application note serves as a practical guide, explaining the causality behind experimental choices to ensure the development of a reliable and self-validating purification system.
Part 1: Foundational Principles for Purifying Basic Compounds
The Challenge of Basic Analytes:
The piperidine moiety in the target compounds contains a secondary or tertiary amine, which is basic and readily protonated at acidic or neutral pH. This positive charge can lead to strong, undesirable ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases. This secondary interaction mechanism is a primary cause of significant peak tailing, which severely compromises resolution and purification efficiency.[6]
Mechanism of Mobile Phase Modifiers:
To achieve symmetrical, Gaussian peaks, these secondary ionic interactions must be suppressed. This is accomplished by adding a modifier to the mobile phase.
-
Acidic Modifiers (e.g., Trifluoroacetic Acid, Formic Acid): The most common strategy is to add a small concentration (typically 0.1%) of an acid to the mobile phase. This serves two purposes:
-
Analyte Protonation: It ensures the basic nitrogen on the piperidine ring is consistently protonated, presenting a single ionic species to the stationary phase.
-
Silanol Suppression: At a low pH (typically < 3), the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and eliminating the potential for ionic interactions with the positively charged analyte.[7] Trifluoroacetic acid (TFA) is highly effective due to its strength and ability to act as an ion-pairing agent, further enhancing peak shape.[8] For applications requiring mass spectrometry (MS) detection, formic acid is preferred as TFA is an ion-suppressing agent.[9]
-
Part 2: A Systematic Approach to Method Development
A logical, structured workflow is essential for efficiently developing a purification method. The process begins at the analytical scale to conserve sample and solvent before scaling up to a preparative level.
Caption: Overall HPLC Purification Workflow.
The method development process itself is an iterative cycle of testing and refinement based on chromatographic principles.
Caption: Logic Diagram for HPLC Method Development.
Part 3: Experimental Protocols and Data
Protocol 1: Analytical Method Development
This protocol establishes the separation conditions on a standard analytical HPLC system.
-
System Preparation:
-
HPLC System: An analytical HPLC with a UV detector is appropriate.[3]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[10]
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
System Purge: Purge all solvent lines thoroughly to ensure a stable baseline.
-
-
Sample Preparation:
-
Chromatographic Run (Scouting Gradient):
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient outlined in Table 1.
-
Monitor the separation at a relevant wavelength (e.g., 237 nm or 280 nm for Risperidone-like structures).[11]
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to increase resolution between the target peak and adjacent impurities. If the peaks of interest elute at 40% B, create a shallower gradient around this point (e.g., 30-50% B over 15 minutes).
-
| Parameter | Analytical Scale Conditions | Preparative Scale Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Initial Gradient | 5-95% B in 15 min | 5-95% B in 15 min |
| Detection | UV at 237 nm / 280 nm | UV at 237 nm / 280 nm |
| Injection Volume | 5-20 µL | 0.5 - 2.0 mL |
| Column Temp | 30-40 °C[1] | Ambient or 30-40 °C |
| Table 1: Typical Starting Conditions for Analytical and Preparative HPLC. |
Protocol 2: Preparative Scale-Up and Purification
This protocol describes scaling the optimized analytical method to a preparative system for material isolation.
-
Scale-Up Calculations:
-
Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area. A common scale-up from a 4.6 mm ID to a 21.2 mm ID column results in an approximate 20-fold increase in flow rate.
-
Gradient Time: Keep the gradient time the same as the optimized analytical method to maintain resolution. The gradient volume will scale automatically with the higher flow rate.
-
Sample Load: The amount of material that can be loaded depends on the separation difficulty. Start with a conservative load (e.g., 20-50 mg) and increase in subsequent runs if resolution permits.
-
-
Sample Preparation for Loading:
-
Dissolve the crude material in the minimum amount of a strong solvent like DMSO or DMF.
-
Crucial Step: Dilute the concentrated sample solution with Mobile Phase A (or water) until the point of precipitation, then add a small amount of organic solvent (ACN or Methanol) to redissolve it. This ensures the sample is introduced in a weak solvent, promoting sharp peaks and preventing band broadening at the column inlet.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.
-
Inject the prepared sample.
-
Collect fractions based on the UV detector signal, ensuring collection starts before the peak rises and ends after it returns to baseline.
-
-
Post-Purification Analysis:
-
Analyze small aliquots of each collected fraction using the optimized analytical HPLC method to determine their purity.
-
Combine all fractions that meet the required purity threshold.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final pure compound.
-
Part 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Insufficient mobile phase modifier.[2] 2. Secondary interactions with the stationary phase. | 1. Ensure 0.1% acid (TFA/Formic) is in both Mobile Phase A and B. 2. For very basic compounds, consider adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase, but this is less common in RP-HPLC.[2][6] |
| Poor Resolution | 1. Gradient is too steep. 2. Column is overloaded.[2] | 1. Decrease the gradient slope (%B/min) around the elution time of the target compound. 2. Reduce the amount of sample loaded onto the column. |
| Split or Double Peaks | 1. Sample solvent is too strong (e.g., pure DMSO). 2. On-column degradation of the compound. | 1. Dilute the sample in the initial mobile phase conditions before injection as described in Protocol 2.[7] 2. Check compound stability at low pH; if it is acid-sensitive, consider a different modifier or a different stationary phase (e.g., purification on neutral alumina).[2] |
| Low Recovery | 1. Irreversible adsorption to the column. 2. Compound precipitation on the column. | 1. Ensure adequate mobile phase modifier is used. 2. Ensure the sample is fully dissolved in the injection solvent and that the mobile phase has sufficient organic strength to elute the compound. |
| Table 2: Common HPLC Purification Issues and Solutions. |
Conclusion
The successful purification of benzisoxazole piperidine derivatives by preparative HPLC is readily achievable through a systematic and principled approach. Understanding the fundamental chemistry of these basic compounds and mitigating undesirable on-column interactions with appropriate mobile phase modifiers are the cornerstones of success. By starting with a robust analytical method and carefully scaling to a preparative format, researchers can reliably obtain high-purity materials essential for advancing drug development and scientific research. The protocols and troubleshooting guidance provided herein offer a solid foundation for tackling the purification challenges associated with this important class of pharmaceutical compounds.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from a URL provided by the grounding tool.
- Felton, J. S., & Knize, M. G. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from a URL provided by the grounding tool.
- Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from a URL provided by the grounding tool.
- Sarkar, A., et al. (n.d.). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coe. ResearchGate. Retrieved from a URL provided by the grounding tool.
- Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. Retrieved from a URL provided by the grounding tool.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Retrieved from a URL provided by the grounding tool.
- MTC-USA. (n.d.). APPLICATION NOTES - HPLC. Retrieved from a URL provided by the grounding tool.
- Nejedly, M., et al. (2013). Development and validation of rapid uhplc method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry. Retrieved from a URL provided by the grounding tool.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- Organic Syntheses. (2018). Purification of Organic Compounds by Flash Column Chromatography.
- Kianshardanesh.com. (n.d.). HPLC Applications in Pharmaceutical Analysis. Retrieved from a URL provided by the grounding tool.
- Journal of Chromatographic Science. (n.d.). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Retrieved from a URL provided by the grounding tool.
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Application Notes and Protocols for In Vitro D2 Receptor Binding of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Introduction: Unveiling the Dopaminergic Affinity of a Novel Compound
The dopamine D2 receptor, a pivotal G protein-coupled receptor (GPCR) in the central nervous system, is a primary target for antipsychotic and neurological drug development.[1][2] Its modulation is central to the therapeutic action of drugs for schizophrenia, Parkinson's disease, and other neuropsychiatric disorders. The compound 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone shares structural similarities with established D2 receptor antagonists, such as risperidone, suggesting its potential as a modulator of dopaminergic neurotransmission.[3][4][5] Risperidone itself is known to have a high affinity for D2 receptors, a property fundamental to its antipsychotic effects.[4][6][7]
This document provides a comprehensive guide for researchers to determine the binding affinity of this novel compound for the human dopamine D2 receptor using an in vitro radioligand binding assay. This method remains the gold standard for quantifying ligand-receptor interactions due to its sensitivity and direct measurement of binding.[8][9][10] We will detail a competitive binding assay protocol, a robust method for determining the inhibitor constant (K_i) of an unlabeled test compound.
Principle of the Competitive Radioligand Binding Assay
The assay quantifies the ability of the test compound, 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, to compete with a radiolabeled ligand for binding to the D2 receptor. In this protocol, we utilize [3H]Spiperone, a well-characterized antagonist radioligand with high affinity for the D2 receptor.[11][12] The assay is performed using cell membranes prepared from a stable cell line recombinantly expressing the human dopamine D2 receptor.
By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the unlabeled test compound, a competition curve is generated. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half maximal inhibitory concentration). From this value, the inhibitor constant (K_i) can be calculated, which represents the affinity of the test compound for the receptor.
Below is a graphical representation of the competitive binding principle.
Caption: Step-by-step workflow for the D2 receptor binding assay.
Detailed Procedure:
-
Plate Setup: To a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of each dilution of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
-
-
Add Radioligand: Add 25 µL of the [3H]Spiperone working stock to all wells.
-
Initiate Reaction: Add 50 µL of the D2 receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium. [11]5. Filtration: Rapidly terminate the incubation by filtering the contents of the plate through a 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well of the dried filter plate and count the radioactivity in a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding. [13][14]2. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding is calculated as:
-
% Specific Binding = (Binding in presence of test compound - NSB) / (Total Binding - NSB) x 100
-
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value.
-
Calculate K_i: Convert the IC50 value to the inhibitor constant (K_i) using the Cheng-Prusoff equation:
-
K_i = IC50 / (1 + ([L]/K_d))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
-
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Radioligand ([3H]Spiperone) K_d | 0.2 nM |
| Radioligand Concentration ([L]) | 0.2 nM |
| IC50 of Test Compound | 15 nM |
| Calculated K_i of Test Compound | 7.5 nM |
A lower K_i value indicates a higher binding affinity of the test compound for the D2 receptor.
Alternative Advanced Method: Scintillation Proximity Assay (SPA)
For higher throughput screening, a Scintillation Proximity Assay (SPA) can be employed. [15][16][17][18]This homogeneous assay format does not require a separation step.
Principle of SPA:
In an SPA, the receptor-containing membranes are coupled to scintillant-impregnated beads. [19]When a radiolabeled ligand binds to the receptor, it is brought into close proximity with the bead, allowing the emitted beta particles to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal. [15]
Caption: Principle of Scintillation Proximity Assay (SPA).
The SPA protocol is similar to the filtration assay, but instead of a filtration and wash step, the plate is simply read in a microplate scintillation counter after incubation. This simplifies the workflow and makes it more amenable to automation. [16][20]
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the in vitro binding affinity of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone for the human dopamine D2 receptor. By following these methodologies, researchers can obtain robust and reproducible data to characterize this novel compound and evaluate its potential as a therapeutic agent targeting the dopaminergic system.
References
-
PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
Miyamoto, S., & Jarskog, L. F. (2012). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. PMC - PubMed Central. Retrieved from [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]
-
Kasper, S., Tauscher, J., & Küfferle, B. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. European Neuropsychopharmacology. Retrieved from [Link]
-
Todd, R. D., Khurana, T. S., Sajovic, P., Stone, K. R., & O'Malley, K. L. (1989). Cloning of ligand-specific cell lines via gene transfer: identification of a D2 dopamine receptor subtype. PNAS. Retrieved from [Link]
-
Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
-
Innoprot. (n.d.). cAMP NOMAD D2 Dopamine Receptor Cell Line. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
PubMed. (n.d.). [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis. Retrieved from [Link]
-
Suhara, T., Sudo, Y., Okubo, Y., Yasuno, F., & Sassa, T. (2002). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology. Retrieved from [Link]
-
Multispan, Inc. (n.d.). D2 RECEPTOR - C1336a. Retrieved from [Link]
-
Kapur, S., Zipursky, R. B., Remington, G., Jones, C., DaSilva, J., & Wilson, A. A. (1996). The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study. PubMed. Retrieved from [Link]
-
Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2018). Binding kinetics of ligands acting at GPCRs. PMC - PubMed Central - NIH. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
GenScript. (n.d.). Human Dopamine D2 Receptor Cell Line. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]
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Protocol for assessing cytotoxicity of benzisoxazole derivatives
Topic: A Multi-Assay Protocol for Comprehensive Cytotoxicity Assessment of Novel Benzisoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Author: Senior Application Scientist, Advanced Cell-Based Assays
Abstract
The benzisoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, from antipsychotics to potential anticancer agents.[1][2] As new derivatives are synthesized, a robust and systematic evaluation of their cytotoxic potential is a cornerstone of preclinical development. Early-stage in vitro toxicology screening is critical for identifying potential liabilities, prioritizing candidates, and elucidating mechanisms of action, thereby reducing late-stage attrition in the drug discovery pipeline.[3][4] This guide presents a tiered, multi-assay protocol designed to provide a comprehensive cytotoxicity profile of novel benzisoxazole derivatives. We move beyond a simple "live or dead" readout to differentiate between cytostatic, necrotic, and apoptotic effects, providing the nuanced data required for informed decision-making.
The Rationale: A Tiered Approach to Cytotoxicity Profiling
Assessing the interaction of a new chemical entity with biological systems requires a multi-faceted approach. A single assay provides only one piece of the puzzle. Our protocol is built on a logical progression of three key assays designed to answer fundamental questions:
-
Metabolic Viability (MTT Assay): Does the compound affect cell proliferation and/or metabolic health? This is the primary screening step to determine the potency (IC50) of a compound.
-
Membrane Integrity (LDH Assay): If the compound is cytotoxic, does it induce cell death via necrosis by disrupting the plasma membrane?
-
Apoptosis Induction (Caspase-3/7 Assay): Does the compound trigger programmed cell death, a often desirable mechanism for anticancer agents?
By integrating the data from these three assays, researchers can build a detailed "cytotoxicity signature" for each benzisoxazole derivative.
Primary Screening: Metabolic Viability via MTT Assay
The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity.[5] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, living cells.[6][7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay for IC50 Determination
Materials:
-
Benzisoxazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Selected cancer cell line (e.g., MCF-7, HepG2, A549).[8]
-
Complete culture medium.
-
MTT solution (5 mg/mL in sterile PBS).[7]
-
Solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of your benzisoxazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours). The duration should be based on the cell line's doubling time and the expected mechanism of the compound.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[9] Visually confirm the formation of purple precipitate in the vehicle control wells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Correct Absorbance: Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Table 1: Hypothetical Cytotoxic Activity (IC50) of Benzisoxazole Derivatives on MCF-7 Cells after 48h
| Compound | IC50 (µM) |
|---|---|
| Derivative A | 7.8 |
| Derivative B | 25.4 |
| Derivative C | > 100 |
| Doxorubicin (Control) | 0.9 |
Mechanistic Insight I: Membrane Integrity via LDH Assay
While the MTT assay indicates a loss of cell viability, it does not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic (cell-killing) effect. The Lactate Dehydrogenase (LDH) assay clarifies this by measuring necrosis. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane, a key feature of necrosis.[10][11][12]
Principle of the LDH Cytotoxicity Assay
The assay is a two-step enzymatic reaction. First, the released LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[12] In the second step, a catalyst (diaphorase) uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically at ~490 nm.[11] The amount of color produced is directly proportional to the amount of LDH released.
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Protocol: LDH Cytotoxicity Assay
Procedure:
-
Plate Setup: Plate and treat cells with benzisoxazole derivatives as described in the MTT protocol (Steps 1-3).
-
Establish Controls: It is critical to include the following controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only. Represents baseline LDH release from healthy cells.
-
Maximum LDH Release Control: A separate set of vehicle-treated wells. 1-2 hours before the end of the incubation, add 10 µL of a Lysis Buffer (e.g., 10X Triton™ X-100) to these wells to lyse all cells and release 100% of the LDH.[12]
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Measurement: Measure the absorbance at 490 nm. It is also recommended to measure at a reference wavelength of 680 nm to subtract background absorbance from the instrument.[11]
Data Analysis
-
Correct Absorbance: Subtract the 680 nm reading from the 490 nm reading. Then, subtract the Medium Background control's average value from all other wells.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Mechanistic Insight II: Apoptosis Induction via Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a controlled, energy-dependent process crucial for tissue homeostasis. A key feature of the late stages of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[13][14] These enzymes are cysteine-aspartic proteases that cleave specific protein substrates, leading to the organized disassembly of the cell.[13] Assays to detect their activity are highly specific indicators of apoptosis.
Principle of the Caspase-Glo® 3/7 Assay
This luminescent assay provides a simple, "add-mix-measure" format.[15] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and Caspase-7.[14] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then used by a thermostable luciferase in the reagent to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active Caspase-3/7.[15]
Apoptotic Signaling Pathway
Caption: Apoptotic pathway leading to Caspase-3/7 activation and signal generation.
Protocol: Caspase-Glo® 3/7 Assay
Procedure:
-
Plate Setup: Plate and treat cells with benzisoxazole derivatives as described in the MTT protocol (Steps 1-3). It is advisable to use an opaque-walled 96-well plate suitable for luminescence measurements to minimize well-to-well crosstalk.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.
-
Add-Mix-Measure:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at low speed for 1-2 minutes.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Correct Luminescence: Subtract the average luminescence of the "no-cell" blank wells from all other wells.
-
Calculate Fold Change:
-
Fold Change = Luminescence of Treated Cells / Luminescence of Vehicle Control
-
Data is typically presented as a bar graph showing the fold increase in caspase activity relative to the untreated control.
-
Data Synthesis and Interpretation
The true power of this protocol lies in integrating the results from all three assays. This allows for a more complete classification of the biological activity of each benzisoxazole derivative.
Table 2: Integrated Cytotoxicity Profile of Benzisoxazole Derivatives
| Compound | MTT IC50 (µM) | Max % Cytotoxicity (LDH Assay) | Max Fold Increase (Caspase-3/7) | Inferred Mechanism of Action |
|---|---|---|---|---|
| Derivative A | 7.8 | 15% | 8.5x | Potent, primarily apoptotic. Loss of viability is driven by programmed cell death, not membrane rupture. A promising profile for an anticancer agent. |
| Derivative B | 25.4 | 85% | 1.2x | Moderately potent, primarily necrotic. Cell death occurs via membrane damage. May indicate a less specific mode of toxicity. |
| Derivative C | > 100 | < 5% | 1.1x | Non-cytotoxic / Cytostatic. The compound does not induce significant cell death at concentrations up to 100 µM. It may be cytostatic, which would require further cell cycle analysis to confirm. |
Conclusion and Forward Look
This multi-assay protocol provides a robust framework for the initial cytotoxicity screening of novel benzisoxazole derivatives. By systematically evaluating metabolic activity, membrane integrity, and apoptosis induction, researchers can efficiently prioritize compounds, eliminate overtly toxic candidates, and gain early mechanistic insights.[16][17]
Compounds identified as potent and apoptosis-inducing (like hypothetical Derivative A) become strong candidates for further investigation. Subsequent studies could involve more advanced techniques such as flow cytometry for Annexin V/Propidium Iodide staining, cell cycle analysis, or Western blotting for specific apoptosis-related proteins to further validate and expand upon these initial findings.[18]
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In Vitro Toxicology Testing. Charles River Laboratories. [Link]
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Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]
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LDH Cytotoxicity Assay. Creative Bioarray. [Link]
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Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. [Link]
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(PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]
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Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed. [Link]
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MTT Analysis Protocol. Creative Bioarray. [Link]
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Application of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone in neuroscience research
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Paliperidone (9-hydroxyrisperidone), a key molecule in neuroscience research, particularly in the study of psychosis and the development of antipsychotic therapies. While the chemical name 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone represents a related chemical scaffold, the vast body of research has been conducted on its active metabolite form, Paliperidone. This guide will, therefore, focus on the applications and protocols for Paliperidone.
Paliperidone is the major active metabolite of the atypical antipsychotic risperidone.[1][2][3][4][5][6][7] Its therapeutic effects in conditions like schizophrenia and schizoaffective disorder are well-documented.[5][8] For researchers, it serves as a critical tool to investigate the neurobiology of these disorders and to screen for novel therapeutic agents.
Core Mechanism of Action: D2/5-HT2A Antagonism
Paliperidone's primary mechanism of action is the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2][5] This dual antagonism is a hallmark of atypical antipsychotics and is believed to be responsible for its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) with a lower propensity for extrapyramidal side effects compared to typical antipsychotics. Additionally, Paliperidone exhibits antagonist activity at α1 and α2 adrenergic receptors and H1-histaminergic receptors.[2]
The therapeutic action in schizophrenia is thought to arise from the modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates the simplified signaling cascade affected by Paliperidone's action on D2 and 5-HT2A receptors.
Caption: Simplified signaling pathway of Paliperidone's antagonist action on D2 and 5-HT2A receptors.
Pharmacological Profile
A summary of Paliperidone's binding affinities for various receptors is crucial for designing and interpreting experiments.
| Receptor | Binding Affinity (Ki, nM) | Reference Compound Examples |
| Dopamine D2 | ~0.4 - 1.4 | Haloperidol, Risperidone |
| Serotonin 5-HT2A | ~0.8 - 2.5 | Ketanserin, Risperidone |
| α1-Adrenergic | ~1.2 - 5.0 | Prazosin |
| α2-Adrenergic | ~8.0 - 15.0 | Clonidine |
| Histamine H1 | ~10.0 - 20.0 | Diphenhydramine |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.
In Vitro Applications and Protocols
In vitro assays are fundamental for characterizing the interaction of compounds with specific receptors and for elucidating their functional effects at a cellular level.
Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human D2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist)
-
Paliperidone (as a reference compound)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific binding determinator: Haloperidol (10 µM)
-
96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a concentration that provides adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane suspension.
-
Non-specific Binding: 25 µL Haloperidol (10 µM), 25 µL Radioligand, 50 µL Membrane suspension.
-
Test Compound/Paliperidone: 25 µL of varying concentrations of the test compound or Paliperidone, 25 µL Radioligand, 50 µL Membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound/Paliperidone.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Applications and Protocols
Animal models are indispensable for evaluating the physiological and behavioral effects of compounds like Paliperidone.[9][10][11][12][13]
Protocol: Amphetamine-Induced Hyperlocomotion Model
This model is widely used to screen for antipsychotic potential. Dopamine agonists like amphetamine induce hyperlocomotor activity in rodents, which is considered a model of the positive symptoms of psychosis.[12][14][15]
Animals:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Acclimatize animals for at least one week before the experiment.
Materials:
-
Paliperidone
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Place the animals individually in the activity chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration (Paliperidone/Vehicle):
-
Administer Paliperidone (e.g., 0.1-2.0 mg/kg) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
The pretreatment time will depend on the pharmacokinetic profile of Paliperidone (typically 30-60 minutes before the amphetamine challenge).
-
-
Psychostimulant Challenge:
-
Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.
-
-
Data Acquisition:
-
Immediately after the amphetamine injection, place the animals back into the activity chambers.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5-10 minutes).
-
Compare the total locomotor activity between the vehicle-treated group and the Paliperidone-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced hyperlocomotion by Paliperidone indicates antipsychotic-like activity.
-
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
In Vitro: The use of a known reference compound (Paliperidone) allows for the validation of the assay's performance. The non-specific binding control ensures that the measured signal is due to specific receptor interactions.
-
In Vivo: A vehicle-only group and an amphetamine-only group are essential controls to establish the baseline and the effect of the psychostimulant, respectively. A dose-response curve for Paliperidone should be generated to demonstrate a dose-dependent effect.
By adhering to these principles, researchers can ensure the generation of reliable and reproducible data, which is paramount in neuroscience research and drug development.
References
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- PubMed
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- MedChemExpress
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- MDPI
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- Psychopharmacology Institute
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- Wikipedia
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- Frontiers in Psychiatry
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[piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities.]([Link]) - PubMed
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[Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.]([Link]) - PubMed
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Application Note & Protocols: Radioligand Binding Assays for the 5-HT₂A Receptor
Introduction: The Significance of 5-HT₂A Receptor Binding Assays
The serotonin 2A (5-HT₂A) receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway, is a key player in a multitude of physiological and pathological processes.[1][2][3] Its involvement in neuropsychiatric disorders such as schizophrenia, depression, and obsessive-compulsive disorder, as well as its role as the primary target for psychedelic drugs, makes it a critical focus for neuroscience research and drug development.[2][4][5]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7] These assays are robust, highly sensitive, and provide invaluable data on receptor density (Bₘₐₓ), ligand affinity (Kₑ), and the relative affinity of competing unlabeled compounds (Kᵢ).[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of performing radioligand binding assays for the human 5-HT₂A receptor. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-quality, reproducible data.
Underlying Principles: A Self-Validating System
The power of radioligand binding assays lies in their foundation on the Law of Mass Action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex at equilibrium.[8][9] The entire experimental framework is designed to measure this interaction with precision. Two primary types of assays form the core of this methodology: Saturation and Competition assays.
-
Saturation Assays: These experiments are designed to determine the total number of specific binding sites (Bₘₐₓ) in a given preparation and the equilibrium dissociation constant (Kₑ) of the radioligand.[6][7][10] The Kₑ is a measure of the radioligand's affinity; a lower Kₑ value signifies higher affinity.[8][10][11] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[6][7]
-
Competition Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of radioligand for binding to the receptor.[6][12] The primary output is the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6][12] The IC₅₀ is then converted to the inhibition constant (Kᵢ), which represents the affinity of the competitor compound for the receptor.[8]
Below is a conceptual workflow illustrating the relationship between these core assay types.
Caption: Core Radioligand Binding Assay Workflow.
Materials and Reagents: Ensuring Quality and Consistency
The accuracy of binding data is critically dependent on the quality of the reagents.
Receptor Source:
-
Source: Commercially available frozen cell membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor are highly recommended for consistency.[13][14] Alternatively, membrane preparations from rat frontal cortex can be used.[15]
-
Quality Control: Each batch of membranes should be characterized by a saturation binding assay to determine its specific Bₘₐₓ and Kₑ values.[14]
Radioligands: The choice of radioligand is paramount. An ideal radioligand possesses high affinity, high specific activity, low non-specific binding, and well-characterized pharmacology.[10]
| Radioligand | Type | Isotope | Typical Kₑ (nM) | Notes |
| [³H]Ketanserin | Antagonist | ³H | 0.6 - 2.0 | Widely used standard, high affinity for 5-HT₂A.[15][16][17][18][19] |
| DOI | Agonist | ¹²⁵I | ~0.3 | Labels the high-affinity agonist state of the receptor.[20][21] |
| [³H]Spiperone | Antagonist | ³H | Varies | High affinity, but also binds to dopamine D₂ receptors. |
| [³H]-5-HT | Agonist | ³H | ~1.3 | Endogenous agonist, useful for studying the agonist binding site.[17] |
Table 1: Common Radioligands for 5-HT₂A Receptor Binding Assays.
Buffers and Consumables:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Ligand: A high concentration (e.g., 1-10 µM) of an unlabeled ligand to define NSB. For [³H]Ketanserin, 1 µM unlabeled Ketanserin is common.[16]
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15][22]
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid appropriate for microplates.
-
General Labware: 96-well assay plates (non-treated), multichannel pipettes, reagent reservoirs.
Experimental Protocols
Protocol 1: Membrane Preparation (If not using commercial source)
This protocol describes the preparation of crude membranes from cultured cells or brain tissue.[22]
-
Homogenization: Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation. This step removes cytosolic contaminants.
-
Final Resuspension: Resuspend the final pellet in assay buffer, optionally containing a cryoprotectant like 10% sucrose.
-
Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).[22]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[22]
Protocol 2: Saturation Binding Assay (Filtration Method)
This protocol determines the Kₑ and Bₘₐₓ of a radioligand.[6][7][10]
-
Plate Setup: Prepare a 96-well assay plate. Designate triplicate wells for each concentration of radioligand for Total Binding and Non-specific Binding (NSB).
-
Reagent Preparation:
-
Prepare serial dilutions of the radioligand (e.g., [³H]Ketanserin) in assay buffer. A typical range would cover 0.1 to 10 times the expected Kₑ (e.g., 0.1 nM to 20 nM).
-
Prepare the NSB-defining ligand (e.g., 1 µM Ketanserin) in assay buffer.
-
Thaw and dilute the 5-HT₂A membrane preparation in ice-cold assay buffer to a final concentration that ensures less than 10% of the added radioligand is bound at all concentrations tested.[23][24] This is critical to avoid ligand depletion. A typical protein amount is 50-120 µg for tissue or 3-20 µg for recombinant cells per well.[22]
-
-
Assay Incubation:
-
To Total Binding wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of the NSB-defining ligand solution.
-
Add 50 µL of the appropriate radioligand dilution to all wells.
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells. The final volume is 250 µL.[22]
-
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[16][22] The incubation time should be sufficient to reach equilibrium, which should be determined in preliminary kinetic experiments.[15]
-
Termination & Filtration:
-
Rapidly terminate the assay by vacuum filtration onto a PEI-pre-soaked 96-well filter plate using a cell harvester.[22]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[22] The speed of this step is crucial to prevent significant dissociation of the ligand-receptor complex.[24]
-
-
Counting:
Protocol 3: Competition Binding Assay (Filtration Method)
This protocol determines the IC₅₀ and Kᵢ of a test compound.[6][12]
-
Plate Setup: Similar to the saturation assay, set up a 96-well plate with wells for Total Binding, NSB, and a range of concentrations for the test compound(s), all in triplicate.
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compound. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended for initial characterization.
-
Prepare the radioligand at a single, fixed concentration, typically at or near its Kₑ value as determined from the saturation assay.[10]
-
Prepare the NSB-defining ligand and membrane preparation as described in Protocol 2.
-
-
Assay Incubation:
-
To Total Binding wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of the NSB-defining ligand solution.
-
To the Test Compound wells, add 50 µL of the corresponding compound dilution.
-
Add 50 µL of the fixed-concentration radioligand solution to all wells.[22]
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells.[22]
-
-
Equilibration, Termination, and Counting: Follow steps 4, 5, and 6 from Protocol 2.
Alternative Homogeneous Assay: Scintillation Proximity Assay (SPA)
As an alternative to filtration, the Scintillation Proximity Assay (SPA) offers a homogeneous format that requires no separation of bound and free radioligand, making it highly amenable to automation and high-throughput screening.[25][26][27]
Principle: In this method, cell membranes containing the 5-HT₂A receptor are captured onto SPA beads which contain a scintillant.[6][28] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Unbound radioligand in the bulk solution is too far away to cause a signal.[25][28]
Caption: Scintillation Proximity Assay (SPA) Principle.
The protocol is similar to the filtration assay, except the filtration and wash steps are replaced by the addition of SPA beads (e.g., wheat germ agglutinin-coated beads for capturing membranes) followed by an incubation period to allow for bead settling before counting on a suitable microplate reader.[29][30]
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful parameters.[31] Software packages like GraphPad Prism are indispensable for this purpose.[22]
1. Calculating Specific Binding: For every data point, specific binding is calculated as the difference between total binding and non-specific binding.[10]
-
Specific Binding = Total CPM - Mean NSB CPM
2. Saturation Binding Analysis:
-
Plot specific binding (Y-axis, often converted to fmol/mg protein) against the concentration of free radioligand (X-axis, in nM).
-
Fit the data using a non-linear regression model for a one-site binding hyperbola.[8][23]
3. Competition Binding Analysis:
-
Plot the specific binding (as a percentage of the maximum specific binding in the absence of competitor) against the log concentration of the test compound.
-
Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope).
-
The model will calculate the IC₅₀ , the concentration of the competitor that displaces 50% of the specific radioligand binding.[10]
4. Calculating the Kᵢ from IC₅₀: The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is used.[8]
-
Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used in the assay and Kₑ is the dissociation constant of the radioligand (determined from the saturation experiment).
-
Trustworthiness: A Self-Validating System & Troubleshooting
A well-executed assay is a self-validating system. The data should be reproducible, and the pharmacological profile of standard compounds should align with established literature values.[15]
Common Pitfalls and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand concentration too high; Insufficient filter washing; Hydrophobic radioligand or test compound; Poor quality membrane prep.[1][32] | Use radioligand at a concentration ≤ Kₑ.[10] Increase wash steps with ice-cold buffer.[32] Pre-soak filters in PEI.[15] Include BSA (0.1%) in the assay buffer. Titrate the amount of membrane protein used.[32] |
| Failure to Reach Saturation | Insufficient range of radioligand concentrations; Ligand depletion (>10% of ligand is bound).[23] | Extend the concentration range of the radioligand. Reduce the amount of receptor protein in the assay.[24] |
| Low Signal (Low Specific Counts) | Insufficient receptor density (low Bₘₐₓ); Inactive radioligand; Low counter efficiency. | Use a receptor preparation with higher expression. Check the age and purity of the radioligand stock.[10] Run a counter efficiency check. |
| Poor Reproducibility | Inconsistent pipetting; Temperature fluctuations during incubation; Incomplete membrane resuspension. | Use calibrated pipettes and consistent technique. Ensure stable incubation temperature. Thoroughly vortex/sonicate membrane stock after thawing. |
Table 2: Troubleshooting Common Radioligand Binding Assay Issues.
By meticulously controlling these variables and understanding the principles behind each step, researchers can generate highly reliable and authoritative data on the pharmacology of the 5-HT₂A receptor.
References
-
Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. [Link]
-
Analyzing Radioligand Binding Data. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
5-HT2A Biochemical Binding Assay Service - Reaction Biology. [Link]
-
Radioligand Binding Assay - Creative Bioarray. [Link]
-
A powerful tool for drug discovery - European Pharmaceutical Review. [Link]
-
Radioligand binding methods: practical guide and tips. [Link]
-
Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. [Link]
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]
-
Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed. [Link]
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Saturation Binding Assay Guidelines: Kd & Ki Determination - Studylib. [Link]
-
The Problems and Pitfalls of Radioligand Binding - Springer Nature Experiments. [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
B max and K D - TPC. [Link]
-
Scintillation proximity assay - Wikipedia. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. [Link]
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. [Link]
-
Saturation analysis of antagonist radioligand binding to 5HT 2A , 5-HT... - ResearchGate. [Link]
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Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments. [Link]
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Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One. [Link]
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Radiosynthesis and Evaluation of 11 C-CIMBI-5 as a 5-HT 2A Receptor Agonist Radioligand for PET - Journal of Nuclear Medicine. [Link]
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How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? | ResearchGate. [Link]
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-
5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [Link]
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Application Notes and Protocols for the Click Chemistry Synthesis of Benzisoxazole Derivatives
Introduction: The Strategic Fusion of Benzisoxazole Scaffolds and Click Chemistry
The benzisoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the antipsychotic drug risperidone and the anticonvulsant zonisamide.[1][2] This privileged scaffold's synthetic accessibility and diverse biological activities make it a focal point in drug discovery programs.[2] Concurrently, the advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the assembly of complex molecules.[3] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as exceptionally robust and versatile ligation strategies.[4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel benzisoxazole derivatives utilizing the power and precision of click chemistry. By strategically functionalizing the benzisoxazole core with either an azide or an alkyne "handle," it becomes a versatile building block for constructing a diverse array of molecular architectures through subsequent click ligation. This approach is invaluable for applications in fragment-based drug design, the synthesis of targeted covalent inhibitors, and the development of advanced bioconjugates.[6]
Core Concepts: Enabling Benzisoxazole Diversification via Click Chemistry
The central strategy involves a two-stage process: first, the synthesis of a benzisoxazole derivative bearing a click-functional handle (an alkyne or an azide), and second, the click reaction of this functionalized core with a complementary partner molecule.
Stage 1: Preparation of Click-Ready Benzisoxazole Building Blocks
The versatility of this approach hinges on the ability to introduce an alkyne or azide group at a desired position on the benzisoxazole scaffold. This is typically achieved by leveraging a reactive site on a pre-formed benzisoxazole, such as a hydroxyl or amino group, which can be alkylated with an appropriate azide- or alkyne-containing electrophile.
Stage 2: Ligation via Azide-Alkyne Cycloaddition
Once the functionalized benzisoxazole is in hand, it can be "clicked" to a partner molecule containing the complementary functionality. The choice between CuAAC and SPAAC depends on the specific application.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This highly efficient and regioselective reaction forms a 1,4-disubstituted 1,2,3-triazole linkage.[7] It is the workhorse of click chemistry for general synthetic applications. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This copper-free click reaction is ideal for biological applications where the cytotoxicity of copper is a concern.[4] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and selectively with an azide.[8]
Visualizing the Workflow
Caption: General workflow for synthesizing benzisoxazole derivatives using click chemistry.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Benzisoxazole Precursor
This protocol describes a representative synthesis of an O-propargylated benzisoxazole derivative, a versatile building block for CuAAC and SPAAC reactions. The synthesis starts from a hydroxy-substituted benzisoxazole.
Materials:
-
6-Hydroxy-3-methyl-1,2-benzisoxazole
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-hydroxy-3-methyl-1,2-benzisoxazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Addition of Propargyl Bromide: Slowly add propargyl bromide (1.5 eq.) to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield 3-methyl-6-(prop-2-yn-1-yloxy)-1,2-benzisoxazole as a pure solid.
Expected Yield: 80-90%
Protocol 2: CuAAC Ligation of an Alkynyl-Benzisoxazole with an Azide Partner
This protocol details the copper-catalyzed click reaction between the alkyne-functionalized benzisoxazole prepared in Protocol 1 and a representative azide, benzyl azide.
Materials:
-
3-methyl-6-(prop-2-yn-1-yloxy)-1,2-benzisoxazole (from Protocol 1)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a vial, dissolve 3-methyl-6-(prop-2-yn-1-yloxy)-1,2-benzisoxazole (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.). Also, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow/orange is typically observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Chromatography: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 30-60% ethyl acetate in hexanes) to afford the desired 1-(benzyl)-4-((3-methyl-1,2-benzisoxazol-6-yloxy)methyl)-1H-1,2,3-triazole.
General CuAAC Reaction Parameters:
| Parameter | Recommended Range | Notes |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Co-solvents are often used to solubilize both organic substrates and the copper catalyst. |
| Copper Source | CuSO₄·5H₂O, CuI | CuSO₄ is commonly used with a reducing agent. |
| Reducing Agent | Sodium Ascorbate | Used in slight excess to maintain copper in the Cu(I) state.[5] |
| Ligand (Optional) | TBTA, THPTA | Can accelerate the reaction and protect sensitive substrates. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |
Protocol 3: SPAAC Ligation of an Azido-Benzisoxazole with a DBCO-Containing Molecule
This protocol outlines the copper-free click reaction, which is ideal for conjugating benzisoxazole derivatives to sensitive biomolecules. It first requires the synthesis of an azido-functionalized benzisoxazole.
Part A: Synthesis of an Azido-Functionalized Benzisoxazole
-
Starting Material: Begin with a hydroxy- or amino-functionalized benzisoxazole.
-
Mesylation/Tosylation: Convert the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Azide Substitution: Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the azido-benzisoxazole derivative.
-
Purification: Purify the product by column chromatography.
Part B: SPAAC Reaction
Materials:
-
Azido-functionalized benzisoxazole (from Part A)
-
DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4 or an appropriate organic solvent (e.g., acetonitrile, DMSO)
-
Size-exclusion chromatography or HPLC for purification if applicable
Procedure:
-
Reactant Preparation: Dissolve the azido-functionalized benzisoxazole (1.0 eq.) and the DBCO-functionalized molecule (1.0-1.2 eq.) in the chosen solvent. For biological molecules, PBS is preferred.[8]
-
Reaction Incubation: Mix the solutions and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the concentration and reactivity of the specific DBCO reagent.[8]
-
Reaction Monitoring: Monitor the reaction by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Purification: Purify the conjugate as needed. For small molecules, standard column chromatography may be used. For biomolecules, size-exclusion chromatography or dialysis is typically employed to remove unreacted small molecules.[8]
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for the synthesis of benzisoxazole-triazole conjugates via CuAAC, based on literature for analogous benzoheterocycles.[7]
| Benzisoxazole Precursor | Click Partner | Ligation Method | Yield (%) |
| Alkynyl-Benzisoxazole | Benzyl Azide | CuAAC | 85-95 |
| Alkynyl-Benzisoxazole | Phenyl Azide | CuAAC | 80-90 |
| Azido-Benzisoxazole | Phenylacetylene | CuAAC | 82-92 |
| Azido-Benzisoxazole | DBCO-PEG | SPAAC | >90 (in solution) |
Visualizing the Reaction Mechanisms
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion and Future Outlook
The combination of benzisoxazole synthesis with click chemistry provides a powerful and modular platform for the rapid generation of diverse compound libraries. The protocols outlined in this guide offer a robust starting point for researchers in drug discovery and chemical biology. The efficiency and biocompatibility of these reactions, particularly SPAAC, open up exciting possibilities for the development of benzisoxazole-based probes for live-cell imaging, targeted drug delivery systems, and novel therapeutic agents. As new click reactions and functionalization strategies continue to emerge, the scope of this synthetic approach will undoubtedly expand, further solidifying the role of the benzisoxazole scaffold as a truly privileged structure in medicinal chemistry.
References
-
Barbosa, F. C. G., & de Oliveira, R. N. (2010). Synthesis of a new class of triazole-linked benzoheterocycles via 1,3-dipolar cycloaddition. Journal of the Brazilian Chemical Society, 21(11), 2143-2148. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1-2), 1-36. [Link]
-
De Moliner, F., Bigatti, M., De Rosa, C., Banfi, L., Riva, R., & Basso, A. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular Diversity, 18(3), 473–482. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]
-
Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Kandri Rodi, Y., Lazrek, H. B., Sebti, S., & Essassi, E. M. (2023). copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3-propargyl-1,5-benzodiazépine-2,4-dione. Journal Marocain de Chimie Hétérocyclique, 22(2), 14-20. [Link]
-
MDPI. (2021). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 26(16), 4947. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
-
ResearchGate. (2019). Recent applications of click chemistry in drug discovery. [Link]
-
Slideshare. (n.d.). Applications of click chemistry in drug discovery. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
Sources
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- 2. soc.chim.it [soc.chim.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. scielo.br [scielo.br]
- 8. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone synthesis
An in-depth guide to optimizing the synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, a key intermediate in pharmaceutical research. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to assist researchers in achieving high yields and purity.
Technical Support Center: Synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
This guide is designed for researchers, chemists, and drug development professionals. It offers a comprehensive resource for navigating the complexities of synthesizing 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. Our focus is on providing practical, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your results.
Synthesis Overview & Core Principles
The synthesis of the target compound is typically approached as a two-stage process. First is the formation of the core intermediate, 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, followed by the N-acetylation of the piperidine ring. Understanding the mechanism and critical parameters of each stage is fundamental to a successful outcome.
The overall synthetic pathway can be visualized as follows:
Caption: General two-part workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Part 1: Benzo[d]isoxazole Core Synthesis
Question: My yield for the core intermediate, 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, is consistently low. What are the likely causes and solutions?
Answer: Low yield in this stage typically points to issues in one of two key steps: oxime formation or the subsequent cyclization.
-
Causality 1: Inefficient Oximation. The conversion of the ketone intermediate to its oxime is a critical precursor to cyclization. Incomplete reaction can be a major source of yield loss.
-
Troubleshooting:
-
pH Control: The reaction of a ketone with hydroxylamine is pH-dependent. Ensure the reaction medium is slightly acidic to facilitate protonation of the carbonyl oxygen, but not so acidic that it fully protonates the hydroxylamine, rendering it non-nucleophilic. Using a buffer system like sodium acetate can provide better control.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. If the reaction stalls, consider a slight increase in temperature or extended reaction time.
-
-
-
Causality 2: Incomplete Cyclization. The ring-closing step to form the isoxazole is often the most challenging. This intramolecular cyclization requires a base to deprotonate the oxime hydroxyl group, initiating the displacement of the fluoride at the ortho position.[1]
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required. Potassium tert-butoxide or sodium hydride are common choices. If using a weaker base like potassium carbonate, the reaction may require higher temperatures and longer reaction times.[2]
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of reactants and facilitate the SNAr reaction. Ensure your solvent is truly anhydrous, as water can quench the base and inhibit the reaction.
-
Temperature Optimization: While heating is often necessary, excessive temperatures can lead to decomposition and side-product formation. An optimal range is typically between 80-120 °C, depending on the solvent and base.
-
-
Caption: Key steps in the formation of the benzo[d]isoxazole ring.
Part 2: N-Acetylation
Question: The N-acetylation of my piperidine intermediate is sluggish and gives a messy reaction profile. How can I improve this step?
Answer: N-acetylation is generally a robust reaction, but issues can arise from the choice of acetylating agent, base, and solvent.
-
Causality 1: Inappropriate Acetylating Agent or Base.
-
Troubleshooting:
-
Reagent Reactivity: Acetyl chloride is highly reactive and can lead to aggressive, sometimes uncontrolled reactions and the formation of HCl, which must be neutralized. Acetic anhydride is a milder, often preferred alternative that produces acetic acid as a byproduct, which is easier to manage.[3]
-
Base Stoichiometry: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as an acid scavenger. Use at least 1.1-1.5 equivalents to neutralize the acid byproduct. The absence of a sufficient amount of base is a common reason for stalled reactions, as the generated acid will protonate the starting piperidine, rendering it unreactive.
-
-
-
Causality 2: Solvent Effects.
-
Troubleshooting:
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.[3] Protic solvents like alcohols are generally unsuitable as they can react with the acetylating agent.
-
Temperature Control: These reactions are often exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side-product formation.
-
-
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when running this synthesis?
-
A1: Handle acetyl chloride and strong bases like sodium hydride with extreme care in a fume hood. Acetyl chloride is corrosive and reacts violently with water. Sodium hydride is flammable upon contact with air and moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Q2: How can I purify the final product effectively?
-
A2: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. If significant impurities remain, column chromatography on silica gel is recommended. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is typically effective.
-
-
Q3: What spectroscopic data should I expect for the final product?
-
A3: Confirmation of the final structure, 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, should be done using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The table below provides expected values.
-
| Analysis Type | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzisoxazole ring, piperidine ring protons (often complex multiplets), and a characteristic singlet for the acetyl methyl group (~2.1 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (~169 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring. |
| Mass Spec (ESI+) | A prominent peak for the molecular ion [M+H]⁺. |
| FTIR | Characteristic absorption bands for the C=O stretch of the amide (~1645 cm⁻¹) and C-F stretch (~1230 cm⁻¹). |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Core Intermediate)
-
Step A: Oximation: To a solution of the precursor ketone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and reduce the solvent volume under vacuum.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Step B: Cyclization: Dissolve the crude oxime in anhydrous DMF.
-
Cool the solution to 0 °C under a nitrogen atmosphere and add potassium tert-butoxide (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to 90 °C for 8-12 hours.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the core intermediate.
Protocol 2: Synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
-
Dissolve 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize from ethanol or purify by column chromatography to yield the final product as a solid.
References
- Universiti Utara Malaysia. (n.d.). OPTIMIZATION OF SYNTHESIS METHODS OF RISPERIDON AS AN ANTIPSYCHOTIC DRUG.
- National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug.
- Google Patents. (n.d.). Improved process for preparation of risperidone.
-
PubMed. (2005). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Retrieved from [Link]
- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
-
PubMed Central. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of benzisoxazole compounds
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of benzisoxazole compounds. This guide is designed to offer practical, field-proven insights to overcome common challenges and side reactions encountered during experimentation.
Introduction to Benzisoxazole Synthesis and Its Challenges
Benzisoxazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2] Their synthesis, while achievable through various routes, is often plagued by competing side reactions that can significantly lower yields and complicate purification. Understanding the mechanistic underpinnings of these side reactions is paramount to developing robust and efficient synthetic protocols. This guide will explore the most common synthetic pathways and their associated side reactions, providing detailed troubleshooting strategies to mitigate these issues.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Common Side Reactions
This section addresses the most common issues encountered during benzisoxazole synthesis in a practical question-and-answer format.
I. Issues in 1,2-Benzisoxazole Synthesis
A1: The most common side reaction in this synthesis is the Beckmann rearrangement, which leads to the formation of the isomeric benzoxazole. [3] This rearrangement is particularly favored under acidic conditions.
Causality: The reaction proceeds via activation of the oxime hydroxyl group. Under acidic conditions, protonation of the hydroxyl group creates a good leaving group (water). Instead of the desired intramolecular nucleophilic attack of the phenolic oxygen on the nitrogen atom (SN2-type reaction), a rearrangement can occur where the aryl group anti-periplanar to the leaving group migrates to the nitrogen, leading to a nitrilium ion intermediate that is trapped by water and cyclizes to the benzoxazole.
Troubleshooting Guide:
-
Reaction Conditions: Strictly maintain anhydrous and non-acidic conditions. The use of a non-acidic activating agent for the oxime hydroxyl is crucial. A combination of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (a Mitsunobu-type reaction) can promote the desired cyclization.
-
Reagent Selection: The use of ZrCl₄ as a catalyst with trimethylsilyl azide (TMSN₃) has been shown to selectively produce benzisoxazoles, while switching to triflic acid (TfOH) can favor the formation of benzoxazoles.
-
Base: The presence of a non-nucleophilic base, such as triethylamine (Et₃N), can help to quench any adventitious acid and facilitate the desired cyclization.[4]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.
Analytical Differentiation:
-
TLC: Benzoxazoles are often less polar than the corresponding benzisoxazoles and will typically have a higher Rf value on silica gel chromatography.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons will be different. A detailed 2D NMR analysis (COSY, HMBC) can help in unambiguous assignment.
-
¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring are distinct. The C=N carbon in the benzisoxazole typically appears at a different chemical shift compared to the corresponding carbon in the benzoxazole.[5]
-
-
Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) may differ, aiding in their differentiation.[5]
A2: The primary side reaction in this synthetic route is the dimerization of the highly reactive nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). [3][6]
Causality: Nitrile oxides are unstable and readily undergo a [3+2] cycloaddition with themselves. If the concentration of the nitrile oxide is too high relative to the aryne, dimerization will be the dominant reaction pathway.
Troubleshooting Guide:
-
Slow Addition: The most effective way to minimize dimerization is to generate the nitrile oxide slowly in the presence of the aryne precursor. This can be achieved by the slow, syringe-pump addition of the chlorooxime (nitrile oxide precursor) to the reaction mixture containing the aryne precursor and the fluoride source (e.g., CsF).[6]
-
Stoichiometry: Using a slight excess of the aryne precursor can help to trap the nitrile oxide as it is formed, thus outcompeting the dimerization reaction.[6]
-
Temperature: Running the reaction at ambient temperature is often optimal. Elevated temperatures can increase the rate of both the desired reaction and the dimerization, and may not lead to improved selectivity.[6]
Workflow for Minimizing Nitrile Oxide Dimerization:
Caption: Troubleshooting workflow for low yields in [3+2] cycloaddition reactions.
II. Issues in 2,1-Benzisoxazole (Anthranil) Synthesis
A3: When using reductive cyclization methods starting from o-nitroaromatics, two common side reactions are over-reduction of the nitro group to an aniline and the formation of an azoxy dimer. [7]
Causality:
-
Over-reduction: Many reducing agents capable of converting a nitro group to a hydroxylamine (the key intermediate for cyclization) can also reduce it further to an amine.
-
Azoxy Dimerization: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, especially if the cyclization step is slow.
Troubleshooting Guide:
-
Choice of Reducing Agent: The choice of reducing agent and conditions is critical.
-
Catalytic Hydrogenation: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), can sometimes selectively reduce the nitro group to the hydroxylamine stage.
-
Metal Reductions: Reagents like zinc dust in the presence of ammonium chloride can be effective, but conditions need to be carefully controlled (e.g., temperature) to avoid over-reduction.[7]
-
Hydrazine: The use of hydrazine hydrate with a catalyst like Rh/C has been shown to be effective for the partial reduction to the hydroxylamine, which can then be cyclized in a one-pot, two-step procedure.[7]
-
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the formation of the hydroxylamine and can reduce the rate of over-reduction.
-
pH: The pH of the reaction medium can influence the selectivity of the reduction.
-
-
Stepwise Procedure: A "step-by-step" procedure where the σH-adduct is formed at low temperature, followed by treatment with a silylating agent and then a base, can improve the yield of the desired 2,1-benzisoxazole.[8]
Table 1: Troubleshooting Guide for Side Reactions in 2,1-Benzisoxazole Synthesis
| Observed Issue | Potential Side Product | Probable Cause | Recommended Solution |
| Product mixture contains a compound with a primary amine group. | o-Aminoaryl ketone/nitrile | Over-reduction of the nitro group. | Use a milder reducing agent (e.g., Rh/C, hydrazine), control temperature, or use a poisoned catalyst. |
| A high molecular weight, colored byproduct is observed. | Azoxy compound | Condensation of nitroso and hydroxylamine intermediates. | Optimize conditions to favor rapid cyclization after hydroxylamine formation; consider a one-pot, two-step procedure. |
| Low conversion of starting material. | Inefficient reduction or cyclization. | Inactive reducing agent, non-optimal temperature or pH. | Check the activity of the reducing agent, and optimize reaction temperature and pH. |
III. General Issues in Benzisoxazole Synthesis
A4: This is likely due to polymerization of your starting materials or intermediates. This is more common when working with benzisoxazole derivatives containing reactive functional groups like vinyl or acrylate moieties.
Troubleshooting Guide:
-
Add a Polymerization Inhibitor: For monomers prone to polymerization, the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can be beneficial.
-
Lower the Reaction Temperature: Polymerization is often initiated or accelerated by heat. Running the reaction at a lower temperature may suppress polymerization while still allowing the desired reaction to proceed, albeit at a slower rate.
-
Degas the Solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) can help to prevent radical-initiated polymerization.
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key benzisoxazole syntheses, incorporating best practices to avoid common side reactions.
Protocol 1: Synthesis of 3-Phenyl-1,2-benzisoxazole from 2-Hydroxyacetophenone Oxime
This protocol is designed to minimize the Beckmann rearrangement by using a Mitsunobu-type reaction.
Materials:
-
2-Hydroxyacetophenone oxime
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-hydroxyacetophenone oxime (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-phenyl-1,2-benzisoxazole.
Protocol 2: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition
This protocol is optimized to minimize nitrile oxide dimerization.[9]
Materials:
-
o-(Trimethylsilyl)phenyl triflate (aryne precursor)
-
N-Hydroxybenzimidoyl chloride (chlorooxime)
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile
-
Syringe pump
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
To a flame-dried flask under an argon atmosphere, add o-(trimethylsilyl)phenyl triflate (2.0 eq) and cesium fluoride (3.0 eq) in anhydrous acetonitrile.
-
Prepare a solution of N-hydroxybenzimidoyl chloride (1.0 eq) in anhydrous acetonitrile.
-
Using a syringe pump, add the chlorooxime solution to the stirred reaction mixture over a period of 2.5 hours at room temperature.[6]
-
Stir the reaction for an additional hour after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of 2,1-Benzisoxazole-3(1H)-one
This one-pot, two-step protocol from methyl 2-nitrobenzoate is designed to avoid over-reduction and azoxy formation.[7]
Materials:
-
Methyl 2-nitrobenzoate
-
Rhodium on carbon (Rh/C, 5 wt%)
-
Hydrazine hydrate
-
Methanol
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Reduction: To a solution of methyl 2-nitrobenzoate (1.0 eq) in methanol, carefully add Rh/C (catalytic amount).
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cyclization: Upon completion of the reduction, add 1 M NaOH solution and stir vigorously for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the 2,1-benzisoxazole-3(1H)-one.
Part 3: Visualization of Key Pathways and Relationships
Diagram 1: Competing Pathways in the Cyclization of o-Hydroxyaryl Ketoximes
Caption: A systematic approach to troubleshooting low yields in benzisoxazole synthesis.
References
-
Makosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Amino Acids, 47(10), 2237-2246. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(11), 3114–3117. [Link]
-
Wikipedia. (2023). Benzisoxazole. In Wikipedia. [Link]
-
Li, Z., & Jin, G. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. Synfacts, 16(04), 0420. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
-
Kociolek, M. G., & Hoermann, O. (2012). Synthesis of 1,2-benzisoxazole 2-oxides. Synthetic Communications, 42(17), 2574-2582. [Link]
-
Katritzky, A. R., & Rachwal, S. (2010). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11 (pp. 295-333). Thieme. [Link]
-
Reddy, A. S., & Narsimha, P. (2007). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. [Link]
-
De Sarlo, F., & Dini, G. (1971). Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Journal of the Chemical Society C: Organic, 86-90. [Link]
-
Garly, M. M., & Mubarak, A. T. (2018). Electrosynthesis of 2,1-Benzisoxazole from o-Nitrobenzaldehyde. ResearchGate. [Link]
-
Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326-7332. [Link]
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(11), 3114-3117. [Link]
-
Lukoyanov, A. A., & Sukhorukov, A. Y. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1-2), 1-28. [Link]
-
Telvekar, V. N. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 874-881. [Link]
-
Cossy, J., & Pale-Grosdemange, C. (1989). A simple and efficient one-step synthesis of benzoxazoles and benzimidazoles from carboxylic acids. Tetrahedron Letters, 30(21), 2771-2774. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of benzisoxazoles by the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes. Organic letters, 12(6), 1180-1183. [Link]
-
Telvekar, V. N. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 874-881. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
Telvekar, V. N. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
-
National Institutes of Health. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. [Link]
-
Pace, V., & Holzer, W. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. [Link]
-
ResearchGate. (n.d.). Synthesis of polymers containing pseudohalide groups by cationic polymerization 15. Study of the functionalizing living cationic polymerization of 2-methyl-2-oxazoline in the presence of trimethylsilylazide. [Link]
-
The Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]
-
Landfester, K. (2009). Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers. Macromolecular rapid communications, 30(9‐10), 770-791. [Link]
-
Isenegger, P. G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 180-183. [Link]
-
Cossy, J., & Pale-Grosdemange, C. (1989). A convenient synthesis of amides from carboxylic acids and primary amines. Tetrahedron Letters, 30(21), 2771-2774. [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this multi-step synthesis, improve your reaction yield, and ensure the highest purity of your final compound.
The synthesis of this molecule, a key scaffold in medicinal chemistry, can be broadly divided into two critical stages:
-
Formation of the 5-Fluorobenzo[d]isoxazole Core: The construction of the heterocyclic benzisoxazole ring system attached to the piperidine moiety.
-
N-Acetylation of the Piperidine Ring: The final functionalization step to yield the target compound.
This guide is structured to address specific issues you might encounter in each of these stages, followed by general advice on purification and analysis.
Overall Synthetic Workflow
The general synthetic pathway is outlined below. Each step presents unique challenges and opportunities for optimization.
Caption: General two-stage synthesis pathway.
Part 1: Troubleshooting the Benzisoxazole Core Synthesis
The formation of the 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole intermediate is the most challenging part of the synthesis. Success here is critical for the overall yield.
FAQ 1: My yield for the 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole intermediate is very low. What are the common causes?
Low yield in this step typically points to issues in one of two areas: the initial oxime formation or the subsequent cyclization (ring closure).
A. Inefficient Oxime Formation: The reaction between 4-(2,5-difluorobenzoyl)piperidine and hydroxylamine must go to completion. Incomplete conversion will carry unreacted ketone into the cyclization step, where it will not react and will complicate purification.
-
Causality: The reaction is an equilibrium. To drive it forward, ensure the pH is correctly managed. The base (e.g., triethylamine, potassium hydroxide) neutralizes the HCl salt of both starting materials, liberating the free amines necessary for the reaction. An incorrect amount of base can stall the reaction.
-
Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed. A slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride can help push the reaction to completion.
B. Poor Cyclization Efficiency: This is the most frequent reason for low yields. The intramolecular nucleophilic aromatic substitution (SNAr) to form the isoxazole ring is sensitive to several factors.
-
Solvent Choice is Critical: The solvent system dramatically influences the reaction rate and yield. While traditional methods used alcohols like ethanol, studies have shown that a mixture of tert-butanol and water can significantly improve the cyclization yield[1].
-
Base Selection and Stoichiometry: A strong base like Potassium Hydroxide (KOH) is required to deprotonate the oxime, activating it for the ring-closing attack. Ensure at least 3-5 molar equivalents of the base are used relative to the starting piperidine hydrochloride salt[1].
-
Temperature Control: The reaction typically requires heating (reflux). Ensure the temperature is maintained consistently. A temperature of 40-45 °C has been reported as effective[1].
Troubleshooting Decision Tree: Low Yield in Stage 1
Caption: Decision workflow for troubleshooting Stage 1.
FAQ 2: I'm observing an unknown impurity with a similar mass to my product. What could it be?
This could be an isomer. The cyclization can potentially result in the formation of the 7-fluoro isomer instead of the desired 5-fluoro product, although the 5-fluoro is generally favored due to the electronic directing effects of the fluorine and carbonyl groups on the starting material. Careful characterization using 2D NMR techniques (NOESY, HMBC) may be required to definitively confirm the structure if isomerism is suspected. More commonly, it could be a dimer formed from intermolecular reactions if conditions are not optimal.
Part 2: Troubleshooting the N-Acetylation
This step is generally more straightforward than the core formation but still has potential pitfalls.
FAQ 3: My N-acetylation reaction is slow or incomplete. How can I improve the conversion rate?
Incomplete acetylation is almost always a result of suboptimal reaction conditions or reagent quality.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride) to ensure all the starting piperidine is consumed.
-
Base is Essential: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine, is required to scavenge the HCl or acetic acid byproduct. Use at least 2-3 equivalents to ensure the reaction medium remains basic.
-
Reagent Quality: Acetyl chloride is highly reactive and sensitive to moisture. Use a fresh bottle or a recently opened one stored under an inert atmosphere (Nitrogen or Argon). If it has been exposed to air, it will hydrolyze to acetic acid, reducing its potency.
-
Temperature: The reaction is typically performed at 0 °C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for several hours (2-18 hours) can improve conversion. Monitor via TLC.
FAQ 4: How do I properly quench and work up the N-acetylation reaction?
A proper workup is key to removing excess reagents and byproducts, simplifying purification.
Recommended Protocol: N-Acetylation and Workup
-
Dissolution: Dissolve 1.0 eq. of 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole in a suitable solvent like Dichloromethane (DCM).
-
Add Base: Add 2.5 eq. of DIPEA and cool the mixture to 0 °C in an ice bath.
-
Add Acetylating Agent: Slowly add 1.2 eq. of acetyl chloride dropwise. The reaction is exothermic.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours, or until TLC shows complete consumption of the starting material.
-
Quench: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to quench excess acetyl chloride and neutralize the acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Wash & Dry: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Part 3: Purification and Characterization
FAQ 5: What is the best method for purifying the final product?
The crude product from the workup will contain your desired compound along with some impurities. The choice between recrystallization and column chromatography depends on the purity of your crude material.
| Purification Method | When to Use | Recommended Solvents/System | Pros & Cons |
| Recrystallization | When the crude product is >90% pure. | Ethyl acetate/Hexanes, Isopropanol, or Ethanol/Water. | Pro: Fast, scalable, yields high-purity crystalline solid. Con: Can result in significant material loss if solubility is high. |
| Flash Chromatography | When the crude product contains multiple impurities or is oily. | Silica gel stationary phase. Mobile phase: Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 70%). | Pro: Excellent separation of closely related impurities. Con: More time-consuming, uses large solvent volumes, can be difficult to scale up. |
FAQ 6: How can I confirm the identity and purity of my final compound?
Use a combination of analytical techniques to ensure the structure and purity of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
-
¹H NMR: Look for the appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl group (-COCH₃). You should also observe characteristic shifts in the piperidine protons adjacent to the nitrogen due to the electronic effect of the amide bond.
-
¹⁹F NMR: Expect a single resonance for the fluorine atom on the benzisoxazole ring.
-
LC-MS: This is the best tool for confirming the molecular weight and assessing purity. The mass spectrum should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight (277.29 g/mol ). The purity can be determined by the peak area percentage in the chromatogram.
-
FTIR: Look for the appearance of a strong carbonyl (C=O) stretch for the amide around 1640-1660 cm⁻¹.
References
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed, National Center for Biotechnology Information.[Link]
-
Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. MDPI.[Link]
- Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.
-
1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. ResearchGate.[Link]
-
An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. PubMed, National Center for Biotechnology Information.[Link]
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Technical Support Center: Purification of Fluorinated Piperidine Derivatives
Welcome to the technical support center for the purification of fluorinated piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these valuable compounds. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, offering significant advantages in medicinal chemistry but also introducing specific hurdles during purification.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve the desired purity and yield in your experiments.
Section 1: Understanding the Core Challenges
The purification of fluorinated piperidine derivatives is often complicated by a combination of factors stemming from the high electronegativity and small size of the fluorine atom. These factors influence basicity, lipophilicity, volatility, and intermolecular interactions, all of which are critical parameters in designing effective purification strategies.
The Impact of Fluorination on Physicochemical Properties
-
Basicity (pKa): Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity of the piperidine nitrogen.[3][4][5] The extent of this reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[3][5] This altered basicity can affect the compound's behavior during acid-base extractions and ion-exchange chromatography.
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is not straightforward. While highly fluorinated compounds can exhibit "fluorous" properties, partial fluorination can either increase or decrease LogP depending on the molecular context.[3][6] This variability can make predicting chromatographic behavior challenging.
-
Volatility: Low molecular weight, unprotected fluorinated piperidines can be surprisingly volatile, leading to sample loss during solvent removal or high-vacuum drying.[7][8]
-
Conformational Rigidity: Fluorine substitution can lock the piperidine ring into specific conformations due to steric and electronic effects like hyperconjugation and charge-dipole interactions.[1][2][6] This can influence crystal packing during crystallization and interactions with chromatographic stationary phases.[3]
Common Impurities Encountered
-
Starting Materials: Incomplete reaction conversion is a common source of impurities.
-
Byproducts of Fluorination: Depending on the fluorinating agent used, various byproducts may be present.
-
Dehalogenated Species: Hydrodefluorination can occur under certain reaction conditions, particularly during catalytic hydrogenation, leading to impurities lacking the desired fluorine substituent.[9]
-
Positional Isomers and Diastereomers: The synthesis of specifically substituted fluorinated piperidines can sometimes yield a mixture of isomers that are difficult to separate.[10]
-
Solvent Adducts: Residual solvents can form stubborn adducts with the purified compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the purification of fluorinated piperidine derivatives.
Q1: My fluorinated piperidine is volatile and I'm losing it during solvent evaporation. What can I do?
A1: This is a frequent challenge, especially with unprotected and low molecular weight derivatives.[7][8] Consider the following strategies:
-
In situ Protection: Before workup and purification, protect the piperidine nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl).[7][8] This increases the molecular weight and reduces volatility.
-
Careful Solvent Removal: Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. Avoid aggressive heating. For very volatile compounds, consider lyophilization (freeze-drying) if the compound is soluble in appropriate solvents like water or 1,4-dioxane.
-
Salt Formation: Convert the basic piperidine to a non-volatile salt (e.g., hydrochloride or trifluoroacetate) by treating it with the corresponding acid. The salt can then be purified and the free base regenerated if necessary.
Q2: I'm having trouble separating my fluorinated piperidine from non-fluorinated starting material by standard silica gel chromatography. What are my options?
A2: The similar polarity of your product and starting material is likely the issue. Here are some alternative approaches:
-
Utilize Altered Basicity:
-
Acidic Wash: During aqueous workup, use a dilute acid wash (e.g., 1M HCl) to protonate and extract the more basic non-fluorinated starting material into the aqueous layer, leaving your less basic fluorinated product in the organic layer.
-
Ion-Exchange Chromatography: Employ a cation exchange resin. The more basic starting material will bind more strongly, allowing for separation.
-
-
Reverse-Phase Chromatography (RPC): If there is a sufficient difference in lipophilicity, RPC can be effective. C18 columns are a good starting point, but for compounds with higher fluorine content, specialized fluorous stationary phases may offer unique selectivity.[11][12]
-
Alternative Normal-Phase Sorbents: Consider using alumina (basic or neutral) or chemically modified silica gels (e.g., diol, cyano) which can offer different selectivities compared to standard silica.
Q3: My compound streaks badly on my TLC plate and column. How can I improve the peak shape?
A3: Streaking, or tailing, of basic compounds like piperidines on silica gel is common due to strong interactions with acidic silanol groups.
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base into your mobile phase. A common choice is 0.1-1% triethylamine (NEt₃) or ammonia in methanol. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Use Deactivated Silica: Commercially available "deactivated" or "base-washed" silica gel can be beneficial. You can also prepare it by slurrying silica gel in your mobile phase containing the basic modifier before packing the column.
-
Switch to a Different Stationary Phase: As mentioned above, alumina or other modified silica phases can be less acidic and reduce tailing.
Q4: Crystallization of my fluorinated piperidine derivative is proving difficult. Are there any specific considerations for these compounds?
A4: The unique intermolecular interactions of fluorinated compounds can make crystallization challenging.
-
Solvent Selection is Key: Experiment with a wide range of solvent systems. Due to their unique polarity, fluorinated compounds may have different solubility profiles than their non-fluorinated analogs. Consider solvent pairs where your compound is soluble in one solvent and insoluble in the other (e.g., dichloromethane/hexanes, ethyl acetate/heptane).
-
Impact of Conformation: The conformational rigidity of fluorinated piperidines can influence how they pack into a crystal lattice.[3][6] Sometimes, minor structural modifications or the use of a different salt form can facilitate crystallization.
-
Control Cooling Rate: Slow cooling of a saturated solution is generally preferred to allow for the formation of well-ordered crystals.
-
Consider Co-crystallization: If direct crystallization is unsuccessful, co-crystallization with a suitable guest molecule can sometimes promote the formation of a crystalline solid.
Section 3: In-Depth Troubleshooting Guides
This section provides more detailed protocols and decision-making workflows for common purification scenarios.
Guide 1: Purification by Column Chromatography
This guide will walk you through optimizing a column chromatography separation for a fluorinated piperidine derivative.
Experimental Workflow: Column Chromatography Optimization
Caption: Workflow for optimizing column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
Eluent Selection (TLC):
-
Begin with a standard solvent system like ethyl acetate/hexanes.
-
If your compound is polar, try dichloromethane/methanol.
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
If streaking is observed, prepare a new eluent with 0.5-1% triethylamine and re-run the TLC.
-
The ideal eluent system should give your desired product an Rf value of ~0.3.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in your chosen eluent.
-
Carefully pack the column, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of your packed column.
-
Wet Loading: Dissolve your crude material in the minimum amount of your eluent and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection:
-
Add your eluent to the column and apply gentle pressure (flash chromatography).
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator, being mindful of the product's volatility.
-
Dry the purified product under high vacuum.
-
Guide 2: Purification by Crystallization
Crystallization is an excellent method for obtaining highly pure material.
Key Parameters for Crystallization of Fluorinated Piperidines
| Parameter | Considerations | Troubleshooting Tips |
| Solvent Choice | Solubility is influenced by the degree of fluorination and other functional groups.[3] | Screen a wide range of solvents from non-polar (hexanes, heptane) to polar aprotic (ethyl acetate, acetone) and polar protic (methanol, ethanol). |
| Temperature | The temperature dependence of solubility is crucial. | Try slow cooling from a hot, saturated solution. Alternatively, vapor diffusion or solvent layering can be effective. |
| Nucleation | Spontaneous nucleation can be difficult. | Scratch the inside of the flask with a glass rod. Add a seed crystal if available. |
| Purity of Material | Impurities can inhibit crystal growth. | It's often beneficial to perform a preliminary purification by column chromatography before attempting crystallization. |
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: In small vials, test the solubility of your compound in various solvents at room temperature and upon heating. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to your crude material to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Guide 3: Purification by Distillation
For volatile, thermally stable fluorinated piperidines, distillation can be a viable purification method.
Considerations for Distillation
-
Thermal Stability: Ensure your compound does not decompose at its boiling point.
-
Boiling Point: The boiling point will depend on the molecular weight and degree of fluorination.
-
Vacuum Distillation: For higher boiling compounds, distillation under reduced pressure is necessary to avoid decomposition.[13]
-
Moisture Sensitivity: Amines can be hygroscopic. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Charging the Flask: Add the crude material to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. It is often wise to discard the initial and final fractions (forerun and tail).
-
Breaking Vacuum: After the distillation is complete, allow the apparatus to cool before carefully and slowly breaking the vacuum with an inert gas.
Section 4: Purity Analysis
After purification, it is essential to confirm the purity and identity of your fluorinated piperidine derivative.
Recommended Analytical Techniques
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information on the proton environment. ¹⁹F NMR: Essential for confirming the presence and environment of fluorine atoms. ¹³C NMR: Shows the carbon skeleton. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight and provides an indication of purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile compounds. Provides molecular weight and purity information. |
| High-Performance Liquid Chromatography (HPLC) | A powerful tool for assessing purity.[14] Using a fluorinated stationary phase can provide enhanced separation for fluorinated compounds.[11][15][16] |
| Elemental Analysis | Determines the elemental composition (C, H, N, F) and can be a good indicator of purity. |
Section 5: Conclusion
The purification of fluorinated piperidine derivatives presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the fundamental influence of fluorine on the molecule's physicochemical properties, researchers can rationally design effective purification strategies. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each derivative is unique and may require a tailored approach. Careful planning, methodical execution, and thorough analysis are the cornerstones of success in obtaining these valuable compounds in high purity.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Invernizzi, C., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11137-11143. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Barber, K. L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-950. [Link]
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Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(11), 1174-1185. [Link]
-
Zhang, W. (2004). Fluorous Mixture Synthesis: A New Strategy for the Efficient Synthesis of Chemical Libraries. Chemical Reviews, 104(5), 2531-2556. [Link]
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Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(6), 524-529. [Link]
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Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. [Link]
-
Hudlicky, M. (1996). Chemistry of Organic Fluorine Compounds. ACS Monograph 187. American Chemical Society. [Link]
-
Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 229-234. [Link]
-
Grygorenko, O. O., et al. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. European Journal of Organic Chemistry, 2020(10), 1335-1345. [Link]
-
Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. [Link]
-
Le, T. B., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(6), 516-521. [Link]
-
Venkatesan, K., & Zha, C. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1252, 125-131. [Link]
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Technical Support Center: Stability of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone in Solution
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and integrity of experimental data. This document provides answers to frequently asked questions and detailed troubleshooting protocols to address common stability-related challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone solutions.
Q1: What are the primary factors that can influence the stability of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone in solution?
The stability of the compound is primarily influenced by a combination of chemical and physical factors. The molecule possesses several functional groups that can be susceptible to degradation under certain conditions: the benzisoxazole ring, the tertiary amine in the piperidine ring, and the acetyl group. Key factors include:
-
pH: The benzisoxazole ring, while aromatic and relatively stable, contains a weak N-O bond that can be susceptible to cleavage under strongly acidic or basic conditions, leading to hydrolysis.[1] For the related compound risperidone, stability is shown to be pH-dependent, with greater stability observed at lower pH values.[2][3]
-
Light Exposure (Photostability): Aromatic systems can be susceptible to photodegradation. The energy from UV or even visible light can initiate photochemical reactions, often involving oxidation.[4] While fluorine substitution can sometimes improve photostability, it is a critical parameter to evaluate.[5][6] Studies on risperidone, a structurally similar molecule, have shown it can generate oxidized products upon photoirradiation.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions. Storing solutions at higher than recommended temperatures can promote hydrolysis, oxidation, and other degradation pathways.[7][8]
-
Oxidizing Agents: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[7] The presence of dissolved oxygen or other oxidizing agents in the solvent can facilitate this process.
Q2: What are the recommended storage conditions for stock solutions of this compound?
While specific, long-term stability data for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is not extensively published, the following recommendations are based on the chemical nature of the molecule and best practices for related compounds like risperidone.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use (days to weeks). For long-term storage (months), store at -20°C or -80°C. | Lower temperatures significantly slow down the rate of potential hydrolytic and oxidative degradation reactions.[8] |
| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Prevents photodegradation, a common pathway for aromatic heterocyclic compounds.[2][4] |
| Solvent | Prepare stock solutions in aprotic solvents like DMSO or DMF. For aqueous experimental media, prepare fresh dilutions from the stock solution immediately before use. | Aprotic solvents minimize the risk of hydrolysis. If aqueous solutions are required, using a buffer in the slightly acidic range (pH 3-6) may enhance stability.[2][10] |
| Atmosphere | For highly sensitive applications or long-term storage, consider purging the solution with an inert gas (e.g., argon or nitrogen) before sealing. | This displaces dissolved oxygen, minimizing the risk of oxidation of the piperidine nitrogen.[7] |
Q3: What are the likely degradation pathways for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone?
Based on its structure, two primary degradation pathways are plausible: hydrolysis of the benzisoxazole ring and oxidation of the piperidine nitrogen.
-
Hydrolytic Degradation: The N-O bond in the isoxazole ring is the most likely site for hydrolysis, particularly under harsh pH conditions. Base-catalyzed cleavage can open the ring to form a 2-hydroxybenzonitrile species.[1] Acid-catalyzed hydrolysis can also occur, leading to ring opening.
-
Oxidative Degradation: The tertiary amine in the piperidine ring is a prime target for oxidation. This can lead to the formation of a stable N-oxide, which would present as a new, more polar peak in a reverse-phase HPLC analysis.[7]
The following diagram illustrates these potential degradation pathways.
Caption: Potential hydrolytic and oxidative degradation pathways.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues related to compound stability.
Scenario 1: Inconsistent Analytical Results or Loss of Potency
Question: My analytical results (e.g., HPLC peak area, biological assay readout) for the compound are inconsistent or show a steady decline over time, even with solutions I prepared recently. What is happening?
Answer: This is a classic sign of compound instability under your specific experimental or storage conditions. The decrease in the main compound peak area in HPLC, often accompanied by the rise of new peaks, confirms that the parent molecule is degrading. The cause could be hydrolysis, photodegradation, or oxidation. To diagnose the issue, a systematic evaluation is necessary.
The following workflow provides a logical sequence of steps to identify the source of instability.
Caption: Workflow for diagnosing the cause of compound instability.
Scenario 2: Appearance of Unexpected Peaks in Chromatograms
Question: I am observing new, unidentified peaks in my HPLC or LC-MS analysis of the compound, particularly in older solutions or after certain experimental procedures. How can I identify these unknown species?
Answer: The appearance of new peaks is a strong indicator of degradation. Identifying these degradants is crucial as they can have different pharmacological or toxicological profiles. The most effective way to identify them is by conducting a forced degradation study .[11][12] This involves intentionally exposing the compound to harsh chemical and physical conditions to generate the degradation products in sufficient quantities for characterization, typically by LC-MS.
This protocol is designed to explore the compound's susceptibility to hydrolysis, oxidation, heat, and light, in line with ICH guidelines.[12]
Objective: To intentionally generate and identify potential degradation products of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
Materials:
-
1 mg/mL stock solution of the compound in Acetonitrile or Methanol.
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).
-
HPLC or LC-MS system with a suitable C18 column.
-
Photostability chamber, calibrated oven.
Procedure:
-
Control Sample: Dilute the stock solution with 50:50 Methanol:Water to a final concentration of 100 µg/mL. Analyze immediately. This is your unstressed T=0 sample.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. At intervals (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to 100 µg/mL, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At intervals, withdraw an aliquot, dilute, and analyze.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. At intervals, cool a sample to room temperature, dilute, and analyze.
-
Photolytic Degradation: Expose a solution (e.g., 100 µg/mL in 50:50 Methanol:Water) in a quartz cuvette or clear vial to light in a photostability chamber (as per ICH Q1B guidelines). Analyze at set time points. A control sample should be wrapped in foil and kept alongside.
Data Analysis:
-
For each condition, compare the chromatogram of the stressed sample to the control.
-
Calculate the percentage degradation of the parent peak.
-
Determine the relative retention time (RRT) of any new peaks.
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to propose structures. For example, an increase of 16 amu often corresponds to N-oxide formation.
| Stress Condition | Expected Degradation Level | Likely Degradation Product(s) | Rationale / Reference |
| Acidic (0.1 M HCl, 60°C) | Moderate to High | Benzisoxazole ring-opened products. | Acid can catalyze the hydrolysis of the N-O bond.[1][13] |
| Basic (0.1 M NaOH, RT) | Moderate to High | Benzisoxazole ring-opened products. | Strong base is known to cleave the benzisoxazole N-O bond.[1] |
| Oxidative (3% H₂O₂, RT) | Moderate | Piperidine N-oxide derivative (+16 amu). | The tertiary amine is a known site for oxidation.[7] |
| Thermal (80°C) | Low to Moderate | May accelerate hydrolysis or oxidation. | Heat provides the activation energy for degradation reactions.[8] |
| Photolytic (ICH Q1B) | Condition Dependent | Oxidized products, isomers, or ring-opened products. | Aromatic systems are often photosensitive.[2][14] |
References
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Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12207-12209. [Link]
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Fujisawa, Y., et al. (2017). Photostability of Risperidone in Tablets. Chemical and Pharmaceutical Bulletin, 65(7), 645-651. [Link]
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Vasquez, M. E., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(11), 7447–7457. [Link]
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Vasquez, M. E., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
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Getzinger, G. J., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12395–12405. [Link]
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Rao, D. D., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography. [Link]
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J&J Medical Information. (2024). RISPERDAL Oral Solution - Stability in Plastic Syringes. J&J Medical Connect. [Link]
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Hidayati, N. W., et al. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
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Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]
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Samtani, M. N., et al. (2016). Efficacy and safety profile of paliperidone palmitate injections in the management of patients with schizophrenia: an evidence-based review. Neuropsychiatric Disease and Treatment, 12, 2573–2586. [Link]
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Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-25. [Link]
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Alam, P., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1338-1343. [Link]
-
Turkoz, I., et al. (2023). Long-Term Efficacy and Safety of Paliperidone 6-Month Formulation: An Open-Label 2-Year Extension of a 1-Year Double-Blind Study in Adult Participants With Schizophrenia. Schizophrenia Bulletin, 49(5), 1269–1279. [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
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Hough, D., et al. (2016). Efficacy and Safety of Paliperidone Palmitate 3-Month Formulation for Patients with Schizophrenia: A Randomized, Multicenter, Double-Blind, Noninferiority Study. Journal of Clinical Psychiatry, 77(9), 1182-1191. [Link]
-
Wang, Y., et al. (2024). An analysis of the clinical application of paliperidone palmitate injection based on real-world. Frontiers in Psychiatry, 15, 1378854. [Link]
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Jann, M. W., et al. (2018). Paliperidone palmitate: Adjusting dosing intervals and measuring serum concentrations. Current Psychiatry, 17(8), 44-47. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38388. [Link]
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ResearchGate. (2024). Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen... ResearchGate. [Link]
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ResearchGate. (2024). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][5]oxazine-2,4-diones. National Institutes of Health. [Link]
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Kumar, R., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(23), 12811-12831. [Link]
-
ResearchGate. (2022). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H-1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. ResearchGate. [Link]
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Starek, M., & Taha, D. A. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 25(18), 4339. [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
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Kumar, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 129, 346-353. [Link]
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Bashandy, M. S. (2015). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. International Journal of Organic Chemistry, 5(3), 175-198. [Link]
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Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040. [Link]
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ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]
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Giraud, F., et al. (2020). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molecules, 25(15), 3356. [Link]
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Troubleshooting low yield in [3+2] cycloaddition for benzisoxazole synthesis
Introduction: The Challenge of the [3+2] Cycloaddition
The [3+2] cycloaddition between an in situ-generated nitrile oxide and an aryne is a powerful and direct strategy for synthesizing functionalized benzisoxazoles, a scaffold of significant interest in pharmaceutical development.[1][2] Despite its elegance, this reaction pathway is frequently plagued by low yields, frustrating researchers and impeding discovery timelines. The core of the problem lies in managing the kinetics of two highly reactive, transient intermediates. This guide provides a structured, causality-driven approach to troubleshooting and optimizing this reaction, transforming it from a synthetic challenge into a reliable tool in your research arsenal.
Frequently Asked Questions (FAQs): Your First Response Guide
This section addresses the most common issues encountered during the synthesis. We'll start with foundational checks and move toward more nuanced optimizations.
Q1: My reaction yielded no product, or the yield is below 10%. Where do I even begin to troubleshoot?
A1: A very low or zero yield points to a fundamental issue with the reaction setup or reagents. Before diving into complex optimization, a systematic check of the basics is essential. This process follows a logical workflow to isolate the problem efficiently.
Troubleshooting Workflow for Critical Yield Failure
Caption: Initial troubleshooting workflow for low yields.
-
Purity of Starting Materials: This is the most common point of failure.
-
Aryne Precursor (o-(trimethylsilyl)aryl triflate): This reagent is sensitive to moisture and can hydrolyze over time. Verify its integrity by NMR before use.
-
Nitrile Oxide Precursor (Chlorooxime): Chlorooximes, especially those derived from alkyl aldehydes, can be unstable.[1] It is often best to synthesize them fresh and use them immediately.
-
Fluoride Source: The reaction to generate the aryne is typically initiated by a fluoride source like Cesium Fluoride (CsF) or TBAF. Ensure your fluoride source is anhydrous, as water will inhibit the formation of the highly reactive intermediates.[1]
-
-
Inert Atmosphere: Both arynes and nitrile oxides are highly reactive. The reaction must be conducted under a rigorously inert atmosphere (Argon or Nitrogen) using flame-dried glassware to prevent quenching by oxygen or moisture.[3]
-
Stoichiometry: Verify the molar ratios. A common strategy to improve yields when dimerization is an issue is to use an excess of the aryne precursor (the "trapper") relative to the nitrile oxide precursor.[1]
Q2: I'm getting a messy reaction with multiple side products. What is the most likely side reaction and how can I suppress it?
A2: In this specific cycloaddition, the dominant and most problematic side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[4][5] This occurs because the nitrile oxide, once generated, can react with itself. If the rate of dimerization is comparable to or faster than the rate of cycloaddition with the aryne, your yield will suffer significantly.
The Core Kinetic Competition
Caption: Competing reaction pathways for the nitrile oxide intermediate.
Strategies to Minimize Dimerization:
-
Control Nitrile Oxide Concentration: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, keeping the instantaneous concentration of the nitrile oxide as low as possible is the most effective strategy. This is achieved by adding the nitrile oxide precursor (e.g., the chlorooxime solution) to the reaction mixture containing the aryne precursor and fluoride source very slowly, often via a syringe pump over several hours.[5]
-
Increase Aryne Concentration: Use a stoichiometric excess (e.g., 1.5 to 2.0 equivalents) of the aryne precursor.[1] This increases the probability that a newly formed nitrile oxide molecule will collide with an aryne molecule before it can find another nitrile oxide molecule to dimerize with.
-
Temperature Control: While higher temperatures can increase the rate of both reactions, the activation energies may differ. Empirical optimization is required. Start at room temperature, as this is often sufficient.[1]
Q3: How does my choice of solvent affect the reaction yield and selectivity?
A3: Solvent choice is critical as it can influence the stability of intermediates, transition states, and overall reaction rates.[6] For the [3+2] cycloaddition of nitrile oxides and arynes, polar aprotic solvents are generally preferred.
| Solvent Class | Example(s) | Impact on [3+2] Cycloaddition | Rationale |
| Polar Aprotic | Acetonitrile (MeCN), THF, DMF | Generally Optimal | These solvents effectively solvate the fluoride source (e.g., CsF) needed to generate the intermediates but do not interfere with the highly reactive species through protonation. Acetonitrile is a very common and successful choice.[1][7] |
| Polar Protic | Ethanol, Methanol, Water | Poor Choice | These solvents will readily protonate and quench the highly basic and reactive aryne intermediate, halting the reaction. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Can be effective, but may be suboptimal | While these solvents won't quench the intermediates, they may not be polar enough to sufficiently dissolve the fluoride salt, leading to slow or incomplete generation of the reactive species.[8] |
Recommendation: Start with anhydrous acetonitrile. If solubility of your specific substrates is an issue, anhydrous THF is a reasonable alternative.
Q4: My starting materials are consumed, but the yield is still poor and I see the furoxan side-product. What advanced optimizations can I try?
A4: If you've addressed the basics (purity, atmosphere) and are minimizing dimerization via slow addition, you can further optimize by fine-tuning the reaction parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Aryne Precursor Stoichiometry | 1.5 - 2.0 equiv | Increase to 2.5 or 3.0 equiv. This further pushes the kinetics in favor of trapping the nitrile oxide, at the cost of using more reagent.[1] |
| Fluoride Source (Base) | CsF (3.0 equiv) | If the reaction is too fast and messy, the rate of intermediate generation might be too high. CsF has limited solubility, which helps moderate the reaction. If using a fully soluble source like TBAF, generation can be uncontrollably fast.[9] Stick with CsF and ensure it is finely powdered and anhydrous. |
| Addition Time | 2.5 hours | Increase the addition time of the chlorooxime solution to 4-6 hours. This further lowers the instantaneous concentration of the nitrile oxide. |
| Temperature | Room Temp (20-25 °C) | Gently heat to 40-50 °C. This may increase the rate of cycloaddition more than dimerization, but it must be tested empirically. Monitor carefully for decomposition. Conversely, if the reaction is too aggressive, cooling to 0 °C could favor the desired pathway. |
Experimental Protocol: A Validated Starting Point
This protocol for the synthesis of 3-phenylbenzisoxazole is adapted from validated literature procedures and serves as a robust starting point for your optimizations.[1]
Reaction: Synthesis of 3-Phenyl-1,2-benzisoxazole
-
Glassware & Atmosphere Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of Argon.
-
Maintain a positive Argon atmosphere via a bubbler or balloon throughout the reaction.
-
-
Reagent Preparation:
-
To the reaction flask, add o-(trimethylsilyl)phenyl triflate (aryne precursor, 2.0 mmol, 2.0 equiv) and anhydrous, finely powdered Cesium Fluoride (CsF) (3.0 mmol, 3.0 equiv).
-
Add 10 mL of anhydrous acetonitrile via syringe.
-
In a separate, dry flask, prepare a solution of benzohydroximoyl chloride (chlorooxime precursor, 1.0 mmol, 1.0 equiv) in 5 mL of anhydrous acetonitrile.
-
-
Reaction Execution:
-
Draw the chlorooxime solution into a gas-tight syringe and place it on a syringe pump.
-
Begin vigorously stirring the aryne precursor/CsF mixture in the reaction flask.
-
Add the chlorooxime solution to the reaction flask via the syringe pump over a period of 2.5 hours at room temperature.
-
-
Monitoring & Work-up:
-
After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature.
-
Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in water and extracting with ethyl acetate.
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield the pure 3-phenyl-1,2-benzisoxazole.
-
References
-
Feng's group reported a (3+2) cycloaddition/N-O bond cleavage reaction between 1,2-benzisoxazole 1a and α-bromohydroxamate 2, yielding oxazoline derivative 3a in up to 85% yield. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]
-
Al-Amin, M., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (PMC). [Link]
-
Adejumo, O. K., & Adejoro, I. A. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
-
Myers, A. G., & Movassaghi, M. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications. [Link]
-
Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]
-
Kumar, A., et al. (2013). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. ACS Publications. [Link]
-
Kurban, I., et al. (2015). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. [Link]
-
Liu, Z., & Larock, R. C. (2010). Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. National Institutes of Health (PMC). [Link]
-
ResearchGate. (n.d.). Optimizations of Various Solvents for [3 + 2] Cycloaddition Reaction Using K3PO4 Base. ResearchGate. [Link]
-
Wang, G., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
-
Harris, T. D., et al. (2021). Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. National Institutes of Health. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Institutes of Health (PMC). [Link]
-
Belen'kii, L. I. (Ed.). (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley. [Link]
-
Reddy, C. R., & Larock, R. C. (2012). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. National Institutes of Health (PMC). [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. ACS Publications. [Link]
-
Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 9. Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of benzisoxazole derivatives under acidic conditions
A Guide to Understanding and Troubleshooting Acidic Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental work. This guide is designed to address the specific challenges encountered when studying the degradation of benzisoxazole derivatives under acidic conditions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of benzisoxazole stability in acidic media.
Q1: What is the primary degradation pathway for benzisoxazole derivatives under acidic conditions?
The principal degradation route is acid-catalyzed hydrolysis.[1] This reaction involves the cleavage of the isoxazole ring. The process is initiated by the protonation of an electrophilic center on the drug molecule, which makes it more susceptible to a nucleophilic attack by water. This leads to the opening of the heterocyclic ring.
Q2: Why is the benzisoxazole ring, which is aromatic, susceptible to this type of degradation?
While the benzisoxazole ring system is aromatic and relatively stable, the N-O bond within the isoxazole moiety is inherently weak and represents a point of vulnerability.[2] Under acidic conditions, the nitrogen or oxygen atom can be protonated. This protonation disrupts the aromaticity and increases the electrophilicity of the ring carbons, particularly C3, making the ring susceptible to nucleophilic attack by water, which ultimately leads to cleavage of the weak N-O bond.[3][4]
Q3: What are the typical final products of this acid-catalyzed ring opening?
The acid-catalyzed hydrolysis of simple benzisoxazoles primarily yields the corresponding amidophenols.[3][4] For more complex pharmaceutical molecules like paliperidone, acid degradation results in scission of the benzisoxazole ring, leading to the formation of related degradation products.[5][6] The exact structure of the final degradant will depend on the substituents present on the parent molecule.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section is formatted to help you resolve common issues encountered during forced degradation studies.
Q4: I'm performing a forced degradation study, but I'm not observing any significant degradation of my benzisoxazole compound in acid. What are my next steps?
This is a common scenario, as some benzisoxazole derivatives can be quite stable.[7] Here’s a systematic approach to troubleshoot:
-
Increase Stress Conditions: The extent of degradation is a function of acid concentration, temperature, and time. If no degradation is observed, incrementally increase the severity of the conditions.
-
Verify Solubility: Ensure your compound is fully dissolved in the acidic medium. Poor solubility can drastically limit the effective concentration of the drug exposed to the stressor. If necessary, a small amount of a co-solvent like methanol or acetonitrile can be used, but be mindful that this can alter the reaction kinetics.[9]
-
Confirm Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small degradant peaks. Check the detection wavelength and consider using a mass spectrometer (LC-MS) for more sensitive and specific detection.
Q5: My degradation is proceeding too quickly, leaving less than 80% of the parent drug. How can I achieve the target 5-20% degradation?
Excessive degradation makes it difficult to validate a stability-indicating method. To slow the reaction down:
-
Reduce Stress Conditions: Systematically decrease the temperature, acid concentration, or exposure time.[9]
-
Time-Point Study: Run a kinetic study by taking samples at multiple time points (e.g., 2, 4, 8, 12, 24 hours). This will allow you to identify the time at which the desired level of degradation is achieved.
-
Initial Conditions: For highly labile compounds, begin with milder conditions, such as 0.1 M HCl at 40°C.
Q6: My chromatogram shows multiple degradation peaks. How do I confirm which are specific to acid hydrolysis?
It's crucial to distinguish between degradation products from different stress conditions.
-
Comprehensive Stress Testing: Perform forced degradation under a full range of ICH-recommended conditions (acid, base, oxidative, photolytic, thermal).[10]
-
Comparative Analysis: Compare the chromatograms from all stress conditions. Peaks that appear uniquely or most prominently under acidic conditions are likely the result of acid hydrolysis.
-
Structural Elucidation with LC-MS: Mass spectrometry is indispensable for identifying degradants.[5][11] By determining the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose structures and confirm whether they correspond to the expected ring-opened products. For example, in studies of paliperidone, LC-MS was used to identify impurities with modifications to the benzisoxazole ring.[5][11]
Q7: I'm studying risperidone, and the literature seems contradictory regarding its stability in acid. Why might this be?
You have encountered a key challenge in stability science: experimental conditions matter immensely. Some studies report that risperidone is relatively stable under acidic conditions, especially compared to oxidative stress.[7] Conversely, other work identifies acid-degradation products like 9-hydroxy risperidone.[12] One study even found that low pH conditions (below 3.0) actually improved the photostability of risperidone in the presence of certain excipients.[13]
Causality: This discrepancy arises because the "acidic condition" is not a single state. The specific acid used, its concentration, temperature, presence of co-solvents, excipients, and exposure to light can all influence the outcome.[13][14] Your results are valid for your specific conditions, which is why it is critical to document them precisely.
Part 3: Protocols and Methodologies
Experimental Protocol: Acidic Forced Degradation of a Benzisoxazole Derivative
This protocol provides a robust starting point for conducting a forced degradation study. The goal is to achieve sufficient degradation (5-20%) to validate a stability-indicating analytical method.[9]
1. Preparation of Solutions:
- Drug Stock Solution: Accurately weigh and dissolve the benzisoxazole derivative in a suitable solvent (e.g., methanol, or a 50:50 mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.[8]
- Acidic Stress Solution: Prepare a solution of 1 M Hydrochloric Acid (HCl) in purified water.[8][10]
2. Stress Procedure:
- Test Sample: In a clean vial, mix 1 mL of the drug stock solution with 1 mL of the 1 M HCl solution.
- Control Sample: In a separate vial, mix 1 mL of the drug stock solution with 1 mL of purified water. This unstressed sample serves as the t=0 reference.
- Incubation: Place the test sample vial in a water bath or oven set to 80°C for a predetermined time (start with 24 hours).[8] Keep the control sample at room temperature or refrigerated, protected from light.
- Neutralization: After incubation, allow the test sample to cool to room temperature. Neutralize the solution by adding 1 mL of 1 M Sodium Hydroxide (NaOH). This step is crucial to stop the degradation reaction and protect the HPLC column.[8]
- Dilution: Dilute both the neutralized test sample and the control sample with the mobile phase to a final target concentration suitable for your analytical method (e.g., 100 µg/mL).[8]
3. Analysis:
- Analyze the stressed and control samples using a validated stability-indicating HPLC or UPLC method, often coupled with a mass spectrometer (MS).
- Typical LC Method:
- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[8]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
- Detection: Diode Array Detector (DAD) for UV spectra and a mass spectrometer for peak identification.
Table 1: Recommended Starting Conditions for Acidic Forced Degradation
| Parameter | Condition | Rationale & Comments |
| Stress Agent | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | These are common, strong, non-oxidizing acids recommended by ICH guidelines.[9][10] |
| Concentration | 0.1 M - 1 M | Start with 0.1 M. Increase to 1 M if degradation is insufficient.[10] |
| Temperature | Room Temp. to 80°C | Higher temperatures accelerate the reaction. 60-80°C is a common range for forced studies.[8][9] |
| Duration | 2 hours - 72 hours | Monitor at several time points to find the optimal duration for 5-20% degradation.[8] |
Part 4: Visualized Pathways and Workflows
General Mechanism of Acid-Catalyzed Hydrolysis
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolytic ring opening of the 1,2-benzisoxazole core.
Caption: Workflow for an acid-forced degradation study.
References
-
Souza, J., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. [Link]
-
Ch, B., et al. (2008). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1225-1231. [Link]
-
Capon, B., & Ghosh, B. (1982). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1442. [Link]
-
Capon, B., & Ghosh, B. (1982). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1437-1442. [Link]
-
Souza, J., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]
-
Reddy, G. S., et al. (2014). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. [Link]
-
Lukoyanov, A. A., et al. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 17-31. [Link]
-
Veeprho. (n.d.). Paliperidone Impurities and Related Compound. Veeprho. [Link]
-
Onishi, Y., et al. (2014). Photostability of Risperidone in Tablets. Chemical and Pharmaceutical Bulletin, 62(7), 698-703. [Link]
-
Hopkała, H., & Kowalczuk, D. (2005). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica, 62(5), 341-346. [Link]
-
Sharma, M., & Rathore, M. (2016). Forced Degradation Studies. MedCrave. [Link]
-
ResearchGate. (n.d.). Forced degradation study under acidic conditions. ResearchGate. [Link]
-
Scilit. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Scilit. [Link]
-
Mennickent, S., et al. (2013). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 58(3), 1836-1840. [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]
-
Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]
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Patel, S., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(32), 19683-19704. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Kumar, V., & Kumar, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Semantic Scholar. (n.d.). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Semantic Scholar. [Link]
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Casey, M. L., et al. (1975). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 40(13), 1901-1907. [Link]
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Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4235-4244. [Link]
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Clausen, D. N., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron, 80, 131903. [Link]
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Busch, M., et al. (2019). Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. Physical Chemistry Chemical Physics, 21(36), 19342-19348. [Link]
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Haroun, M., et al. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(11), 5321-5327. [Link]
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Wang, J., et al. (2023). Effect of the acid site in the catalytic degradation of volatile organic compounds: A review. Chemical Engineering Journal, 454, 140125. [Link]
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Hashimoto, S., et al. (2021). Effect of acidic conditions on decomposition of methylene blue in aqueous solution by air microbubbles. Chemosphere, 263, 128141. [Link]
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Zhang, T., et al. (2017). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts, 19(4), 570-578. [Link]
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Pharma Education. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharma Education. [Link]
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Wang, Y., et al. (2024). The Degradation of Aqueous Oxytetracycline by an O3/CaO2 System in the Presence of HCO3−: Performance, Mechanism, Degradation Pathways, and Toxicity Evaluation. Molecules, 29(3), 659. [Link]
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ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
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Stasica, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5913. [Link]
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Solubility issues with 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone in biological assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. This document provides in-depth troubleshooting for common solubility issues encountered in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the accurate and reproducible use of this compound in your research.
Understanding the Core Challenge: Physicochemical Properties
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, like many heterocyclic compounds developed in drug discovery, possesses physicochemical properties that make it inherently challenging to work with in aqueous biological systems. Its structure suggests high lipophilicity and poor water solubility. The presence of the piperidine nitrogen atom also suggests it is a weak base, making its solubility highly dependent on pH.[1][2][3][4]
| Property | Predicted Value / Characteristic | Implication for Biological Assays |
| Molecular Weight | ~290.3 g/mol | Moderate molecular weight. |
| Predicted LogP | > 3.0 | High lipophilicity; indicates poor aqueous solubility. |
| pKa (Predicted) | ~7.5 - 8.5 (for the piperidine nitrogen) | Weakly basic. Solubility will increase significantly in acidic conditions (pH < pKa).[1][2] |
| Primary Solvent | DMSO, Ethanol | Typically requires a strong organic solvent for initial stock preparation. |
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by researchers.
Q1: I dissolved my compound in 100% DMSO to make a 10 mM stock. When I added it to my cell culture medium (to a final concentration of 10 µM), a precipitate formed immediately. What is causing this?
A: This phenomenon is commonly known as "crashing out" and is the most frequent issue with poorly soluble compounds.[5] It occurs because the compound's solubility limit in the final aqueous environment is much lower than in the concentrated DMSO stock. When the DMSO stock is diluted into the aqueous medium, the solvent environment rapidly shifts from organic to aqueous, and the compound can no longer stay in solution.[6][7]
The final concentration of DMSO is also a critical factor. While small amounts (e.g., <0.5%) are often tolerated by cells, higher concentrations can be toxic and can also fail to keep the compound solubilized upon high dilution factors.[8][9][10]
Q2: My media looked clear right after adding the compound, but after a few hours in the 37°C incubator, I see a cloudy haze or crystalline precipitate. What happened?
A: This is a case of delayed or time-dependent precipitation, often caused by one or more of the following factors:
-
Metastable Supersaturation: Initially, you may have created a supersaturated solution that is temporarily stable. Over time, and with the energy input from the 37°C incubation, the compound begins to nucleate and crystallize out of solution to reach its lower, thermodynamically stable solubility limit.[11]
-
Temperature Fluctuations: Repeatedly removing the culture plate from the incubator can cause minor temperature cycling, which can affect compound solubility.[5][12]
-
pH Shift in Media: Cellular metabolism often leads to a gradual acidification of the culture medium due to the production of lactic acid. For a weakly basic compound, a decrease in pH would typically increase solubility. However, if the initial media pH is already close to or above the compound's pKa, other factors may dominate.[5]
-
Media Evaporation: In long-term experiments, evaporation from culture plates can increase the effective concentration of all components, including your compound, potentially pushing it past its solubility limit.[5][13]
Q3: How can I determine the maximum soluble concentration of this compound under my specific assay conditions?
A: You must perform an aqueous solubility test using your exact biological medium. Visual inspection is a common and practical method. We provide a detailed protocol for this in the "Experimental Protocols" section below. The highest concentration that remains clear of any precipitate after a relevant incubation period (e.g., 24 hours) at 37°C is your working maximum soluble concentration.[5]
Q4: What are the primary strategies to improve the solubility of this compound for my assay?
A: A multi-pronged approach is often necessary. Here are the recommended strategies in order of simplicity:
-
Optimize Dilution Technique: Avoid adding a highly concentrated stock directly into the full volume of media. Instead, perform a serial dilution. Pre-warming the media to 37°C can also help.[5][6]
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration that is below the compound's aqueous solubility limit.
-
pH Adjustment: Since this compound is a weak base, you can increase its solubility by lowering the pH of your buffer.[1][4][14] However, you must verify that the new pH is tolerated by your cells or does not affect your assay's biological components.
-
Use of Co-solvents or Excipients: If DMSO alone is insufficient, other solubilizing agents can be explored. This is an advanced technique and requires rigorous validation of vehicle controls.[15][16][17] Options include PEG-400, cyclodextrins, or surfactants like Tween® 80.[16][18] Each must be tested for its own biological effects.[8][10]
Q5: How do I prepare a proper vehicle control to ensure my solubilization method isn't causing artifacts?
A: This is absolutely critical for data integrity. Your vehicle control should be an identical "mock" preparation that contains everything except your compound of interest.
-
For a simple DMSO stock: The vehicle control would be media containing the same final concentration of DMSO (e.g., 0.1%) that is used in your experimental conditions.
-
If using pH adjustment: The vehicle control media should be adjusted to the same final pH as your compound-containing media.
-
If using a co-solvent: The vehicle control must contain the exact same concentration of both DMSO and the co-solvent.
The response in the vehicle control is your baseline and is essential for determining the true effect of your compound.[15]
Visual Workflows and Diagrams
Caption: Workflow for identifying and addressing compound precipitation.
Caption: How lowering pH increases the solubility of a weak base.
Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility
This protocol helps you visually determine the upper solubility limit of your compound in your specific assay medium.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Your complete, sterile cell culture medium (or assay buffer), pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a Dilution Series: Create a series of dilutions of your compound in the assay medium. It is crucial to add the compound stock to the medium, not the other way around. For example, to test concentrations up to 100 µM:
-
100 µM: 10 µL of 10 mM stock into 990 µL of medium.
-
50 µM: 5 µL of 10 mM stock into 995 µL of medium.
-
25 µM: 2.5 µL of 10 mM stock into 997.5 µL of medium.
-
...and so on, down to a low concentration (e.g., 1 µM).
-
Include a "vehicle only" control: 10 µL of 100% DMSO into 990 µL of medium (for a 1% DMSO control).
-
-
Mix Thoroughly: After adding the stock, cap and vortex each tube gently for 10-15 seconds.[6]
-
Initial Visual Inspection: Immediately inspect each tube against a dark background. Note the highest concentration that is completely clear, without any haziness, shimmer, or visible particles.
-
Incubate: Place the tubes/plate in your cell culture incubator (37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 24 hours).
-
Final Visual Inspection: After incubation, carefully remove the samples and inspect them again for any signs of delayed precipitation.
Protocol 2: Recommended Method for Preparing Working Solutions
This method uses an intermediate dilution step to minimize the risk of precipitation.
Materials:
-
10 mM stock solution in 100% DMSO.
-
Assay medium, pre-warmed to 37°C.
Procedure:
-
Prepare High-Concentration Stock: Ensure your compound is fully dissolved in 100% DMSO. Gentle warming (to 37°C) or brief sonication can assist with dissolution.[6]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[5] Make a 1:10 intermediate dilution of your DMSO stock into the warm medium (e.g., 2 µL of 10 mM stock into 18 µL of medium for a 1 mM solution in 10% DMSO). Vortex immediately. This solution may appear cloudy but should be used right away.
-
Final Dilution: Immediately add the required volume of the intermediate dilution into the final, larger volume of pre-warmed medium to achieve your target concentration. For example, to make a 10 µM final solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Mix and Use: Gently mix the final solution and add it to your assay. This two-step process helps to gradually acclimate the compound to the aqueous environment, reducing the shock of the solvent shift.
References
-
Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Mitchell, A. G., & Saklatvala, R. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Equilibrium. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Retrieved from [Link]
-
Henriksen, P. A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
-
Reddit. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. r/labrats. Retrieved from [Link]
-
CORE. (2012, December 31). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. core.ac.uk [core.ac.uk]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
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- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Nitrile Oxide Chemistry
Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using nitrile oxides in 1,3-dipolar cycloaddition reactions. As a highly reactive intermediate, the nitrile oxide's propensity to dimerize into a furoxan (1,2,5-oxadiazole-2-oxide) is a primary challenge that can significantly impact reaction efficiency and yield.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you minimize this undesired side reaction. We will explore the "why" behind the experimental choices, ensuring you can adapt these principles to your specific system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding nitrile oxide dimerization.
Q1: What is nitrile oxide dimerization, and why is it a problem?
A1: Nitrile oxide dimerization is a self-condensation reaction where two molecules of a nitrile oxide react with each other to form a more stable six-membered ring, which then rearranges to a five-membered furoxan ring. This process is a classic example of a [3+3] cycloaddition that proceeds through a 1,4-dipolar intermediate. This side reaction is a significant issue because it consumes the nitrile oxide, reducing the concentration available for the desired [3+2] cycloaddition with your dipolarophile. This directly leads to lower yields of the target isoxazole or isoxazoline product and complicates purification due to the formation of the furoxan byproduct.
Q2: What are the primary factors that influence the rate of dimerization?
A2: The rate of dimerization is highly sensitive to the concentration of the nitrile oxide. The higher the concentration, the faster the dimerization, as it is a second-order reaction with respect to the nitrile oxide. Other critical factors include temperature, the electronic nature of the nitrile oxide's "R" group, and the solvent used. For instance, electron-withdrawing groups on the nitrile oxide can sometimes stabilize it, but this is not a universal rule and depends heavily on the overall molecular structure.
Q3: Can you provide a simple visual of the desired reaction versus the dimerization?
A3: Certainly. The diagram below illustrates the kinetic competition between the productive [3+2] cycloaddition and the problematic dimerization pathway.
Caption: Competing reaction pathways for a nitrile oxide intermediate.
Part 2: Troubleshooting Guide - In-Situ Generation Methods
This section provides detailed troubleshooting for specific issues encountered during the in situ generation of nitrile oxides. The core principle for minimizing dimerization is to ensure the rate of nitrile oxide generation is slower than or equal to the rate of its consumption in the desired cycloaddition.
Issue 1: Low yield of desired cycloadduct and significant furoxan formation when using the Mukaiyama Method (Oxidation of Aldoximes).
Q: I am using an oxidant like N-chlorosuccinimide (NCS) or chloramine-T to generate my nitrile oxide from an aldoxime, but my primary product is the furoxan. How can I fix this?
A: This is a classic concentration problem. A rapid, bulk addition of the oxidant generates a high transient concentration of the nitrile oxide, which favors dimerization. The solution is to generate the nitrile oxide slowly in the presence of the dipolarophile.
Underlying Cause: The kinetics of nitrile oxide generation are outpacing the kinetics of the [3+2] cycloaddition.
Troubleshooting Protocol:
-
Employ Slow Addition: Instead of adding the oxidant all at once, use a syringe pump to add a solution of the oxidant (e.g., NCS in DMF) to the reaction mixture containing the aldoxime and the dipolarophile over several hours.
-
Optimize Temperature: While room temperature is common, cooling the reaction to 0 °C can significantly slow down the rate of dimerization relative to the cycloaddition for many substrates. Experiment with a temperature range from 0 °C to room temperature.
-
Increase Dipolarophile Stoichiometry: Use a slight excess of the dipolarophile (e.g., 1.2 to 1.5 equivalents). This increases the probability of a productive bimolecular collision between the nitrile oxide and the dipolarophile.
-
Solvent Choice: Ensure your solvent fully solubilizes all components. For the NCS method, polar aprotic solvents like DMF or CH2Cl2 are common. If solubility is an issue, a solvent screen is warranted.
Workflow Diagram: Optimizing the Mukaiyama Method
Caption: Troubleshooting workflow for the in situ oxidation of aldoximes.
Issue 2: Reaction stalls or is messy when using the Dehydrohalogenation Method (from Hydroximoyl Chlorides).
Q: I'm generating my nitrile oxide from a hydroximoyl chloride using a base like triethylamine (Et3N), but the reaction is either very slow or produces multiple byproducts, including the furoxan.
A: This method's success hinges on the careful choice of base and the rate of its addition. The hydroximoyl chloride precursor can also be unstable.
Underlying Cause: The base may be too strong or too weak, or its addition might be too rapid. The hydroximoyl chloride precursor itself might be degrading.
Troubleshooting Protocol:
-
Base Selection is Crucial: Triethylamine is a common choice, but its basicity can sometimes be too high, leading to side reactions. Consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid-supported base for slow, controlled dehydrochlorination.
-
Confirm Precursor Quality: Hydroximoyl chlorides can be unstable. Before use, verify their purity by 1H NMR or LC-MS. If the precursor is old or shows signs of decomposition, re-synthesize and use it promptly.
-
Slow Addition of Base: Just as with the oxidant in the Mukaiyama method, the slow addition of the base via a syringe pump is the most effective strategy to keep the nitrile oxide concentration low.
-
Solvent and Temperature: This reaction is often performed at low temperatures (e.g., 0 °C) to manage the reactivity of all species. Ethereal solvents like THF or non-polar solvents like toluene are often effective.
Data Summary: Recommended Starting Conditions
| Generation Method | Key Reagents | Recommended Strategy for Dimerization Control | Typical Solvents | Temperature |
| Mukaiyama Oxidation | Aldoxime, NCS | Slow addition of NCS solution via syringe pump | DMF, CH2Cl2 | 0 °C to RT |
| Dehydrohalogenation | Hydroximoyl Chloride, Et3N | Slow addition of Et3N via syringe pump | THF, Toluene, Et2O | 0 °C |
| Thermal Generation | Isoxazoline Precursor | Controlled heating to induce retro-cycloaddition | High-boiling (Toluene, Xylene) | 80-140 °C |
Part 3: Advanced Strategies & Method Selection
Q: Are there alternative generation methods that are inherently less prone to dimerization?
A: Yes. While the two methods above are the most common, certain situations may call for a different approach.
Thermal Generation from Isoxazoline Precursors:
For certain substrates, a nitrile oxide can be generated via a retro-[3+2] cycloaddition reaction. This involves heating a pre-formed isoxazoline, which then releases the nitrile oxide and an alkene (often a volatile one like ethylene, which is removed). This method can provide a slow, sustained release of the nitrile oxide, effectively minimizing its concentration. However, it requires the synthesis of a suitable precursor and is not universally applicable.
This method's utility is well-documented in synthetic chemistry for creating complex molecules where controlling the concentration of the reactive dipole is paramount.
References
-
Title: In situ generation of nitrile oxides under neutral conditions: application to the synthesis of isoxazoles. Source: Organic Letters URL: [Link]
-
Title: The 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides with Alkenes. Source: Chemical Reviews URL: [Link]
-
Title: A convenient laboratory-scale synthesis of hydroximoyl chlorides. Source: Synthetic Communications URL: [Link]
Validation & Comparative
A Comparative Guide to the Receptor Affinity Profiles of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone and Risperidone
This guide provides a detailed, objective comparison of the receptor binding characteristics of the well-established atypical antipsychotic, risperidone, and the investigational compound, 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. As professionals in drug development, we understand that a compound's interaction with a spectrum of neuroreceptors is the foundational determinant of its therapeutic efficacy and side-effect profile. This document synthesizes publicly available experimental data and established pharmacological principles to offer a clear perspective on these two molecules.
The narrative is structured not as a rigid template, but as a logical exploration, beginning with the known profile of the benchmark drug, risperidone. We then turn to an analysis of the novel compound, framing its potential profile within the context of its chemical class, and underscore the necessity of empirical validation. Central to this guide is a detailed methodology for the gold-standard experiment used to generate such data—the competitive radioligand binding assay—providing both the "how" and the critical "why" behind the protocol.
Section 1: Risperidone - A Comprehensive and Well-Characterized Receptor Affinity Profile
Risperidone is a cornerstone of second-generation antipsychotics, and its extensive pharmacological characterization provides a robust benchmark for comparison. Its mechanism of action is primarily attributed to a combination of potent dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] The high ratio of 5-HT2A to D2 receptor affinity is a key tenet of the "atypicality" theory, which posits that this characteristic contributes to a lower incidence of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics at clinically effective doses.[3][4]
However, risperidone's clinical effects are not solely dictated by these two receptors. It interacts with a range of other monoaminergic receptors, which contributes significantly to both its therapeutic breadth and its side-effect profile.[5][6] For instance, its potent antagonism of alpha-1 and alpha-2 adrenergic receptors is linked to orthostatic hypotension, while its interaction with histamine H1 receptors is associated with sedation and potential weight gain.[5][6]
The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), measured in nanomolars (nM). A lower Ki value signifies a higher binding affinity. The data presented below, compiled from authoritative pharmacological studies, offers a quantitative snapshot of risperidone's binding profile.
Quantitative Receptor Binding Data for Risperidone
| Receptor Subtype | Ki (nM) | Implied Affinity | Potential Clinical Implication |
| Serotonin 5-HT2A | 0.16 - 0.2 | Very High | Antipsychotic efficacy (negative symptoms), reduced EPS risk.[1][5] |
| Adrenergic α1A | 0.8 - 5 | High | Orthostatic hypotension, dizziness.[1][5] |
| Dopamine D2 | 3.13 - 3.2 | High | Antipsychotic efficacy (positive symptoms), risk of EPS, hyperprolactinemia.[1][5] |
| Histamine H1 | 2.23 - 20 | High | Sedation, weight gain.[1][5] |
| Dopamine D4 | 7.3 | High | Contribution to antipsychotic effect.[1] |
| Adrenergic α2A | 7.54 - 16 | High | Potential for blood pressure modulation.[1][5] |
| Serotonin 5-HT2C | 50 | Moderate | Potential effects on mood and appetite.[1] |
| Dopamine D1 | 240 | Low | Minimal direct D1-mediated effects.[1] |
| Serotonin 5-HT1A | 420 | Low | Minimal direct 5-HT1A-mediated effects.[1] |
| Muscarinic M1 | >10,000 | Very Low | Low risk of anticholinergic side effects (dry mouth, constipation).[1] |
Note: Ki values can vary slightly between studies due to different experimental conditions. The ranges presented reflect data from highly cited sources.
Section 2: 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone - A Profile Based on Structural Analogy
Comprehensive, peer-reviewed receptor binding data for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is not extensively available in the public domain at the time of this writing. However, a robust pharmacological hypothesis can be formulated based on its core structure.
This compound belongs to the benzisoxazole-piperidine class, which forms the scaffold for several antipsychotic agents, including risperidone itself.[2][7] The defining features of this molecule are:
-
Benzo[d]isoxazole Core: This heterocyclic system is a key pharmacophore known to interact with D2 and 5-HT2A receptors.
-
Piperidine Linker: This common structural motif connects the core to another functional group and is integral to positioning the molecule correctly within the receptor's binding pocket.
-
5-Fluoro Substitution: Fluorination on the benzisoxazole ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor affinity. Its precise impact on the binding profile compared to the 6-fluoro position in risperidone requires empirical determination.
-
N-acetyl Group (Ethanone): The replacement of risperidone's larger, more complex ethyl-methyl-pyrido-pyrimidinone moiety with a simple acetyl group on the piperidine nitrogen represents the most significant structural divergence. This change will profoundly influence the compound's physicochemical properties (e.g., polarity, size) and, consequently, its binding affinity and selectivity across various receptors.
Based on this structural analysis, it is reasonable to hypothesize that 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone was designed as a ligand for dopamine and serotonin receptors. The key scientific question is how the N-acetyl substitution alters the binding profile relative to risperidone. It could potentially lead to a more selective D2/5-HT2A antagonist with reduced affinity for off-target receptors like H1 and α1, which might translate to a more favorable side-effect profile (e.g., less sedation or hypotension). Conversely, it could also reduce its primary target affinity or introduce new, unforeseen interactions.
This highlights a critical principle in drug development: while structural analogy provides a powerful starting point for hypothesis generation, it is not a substitute for direct experimental evidence.
Section 3: Experimental Protocol for Determining Receptor Affinity
To empirically determine and compare the receptor affinities of these compounds, the competitive radioligand binding assay is the gold-standard methodology.[8][9] This technique provides a robust and quantitative measure of a test compound's ability to displace a known high-affinity radioligand from its target receptor.
The protocol described below is a self-validating system. The inclusion of controls for total and non-specific binding at each step ensures the integrity of the data, allowing for the reliable calculation of the test compound's inhibitory concentration (IC50) and, subsequently, its inhibition constant (Ki).
Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a standard competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Rationale: The receptors of interest are embedded in cell membranes. Isolating these membranes provides a concentrated source of the target.
-
Protocol: Harvest cultured cells (e.g., HEK293 or CHO cells) stably expressing the human receptor of interest (e.g., DRD2, HTR2A). Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) using a Dounce or polytron homogenizer.[10] Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[10]
-
-
Assay Setup:
-
Rationale: To accurately determine the specific binding displaced by the test compound, control wells are essential.
-
Protocol: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membrane preparation + radioligand + vehicle.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known, non-labeled ligand (e.g., unlabeled haloperidol for D2 receptors) to saturate all specific binding sites.
-
Competition: Membrane preparation + radioligand + serial dilutions of the test compound (e.g., risperidone or the novel compound).[10]
-
-
-
Incubation:
-
Rationale: The reaction must be allowed to reach equilibrium for accurate affinity measurement.
-
Protocol: Add the membrane preparation, test compounds/vehicle, and a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) to the wells.[11] Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[10]
-
-
Filtration and Washing:
-
Rationale: This is the critical step to separate the receptor-bound radioligand from the unbound radioligand in the solution.
-
Protocol: Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C).[10] The receptors and bound radioligand are trapped on the filter, while the unbound ligand passes through. Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically associated radioligand.
-
-
Quantification:
-
Rationale: To measure the amount of bound radioligand.
-
Protocol: Place the dried filter mats into scintillation vials with a scintillation cocktail. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: To convert raw counts into a biologically meaningful affinity constant.
-
Protocol:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[10]
-
-
Section 4: Comparative Analysis and Future Directions
The direct comparison of these two compounds hinges on the experimental determination of the novel compound's Ki values.
-
If the novel compound shows high affinity for D2 and 5-HT2A receptors but significantly lower affinity (higher Ki) for H1 and α1 receptors compared to risperidone: This would represent a potentially superior pharmacological profile. It might retain the antipsychotic efficacy of risperidone while offering a reduced burden of sedation and orthostatic hypotension. This would be a highly desirable outcome, justifying further preclinical and clinical development.
-
If the novel compound shows a binding profile similar to risperidone: It may not offer a significant advantage over the existing drug unless it possesses other favorable properties, such as improved pharmacokinetics or a better metabolic profile.
-
If the novel compound has lower affinity for D2 and/or 5-HT2A receptors: It would likely be a less potent antipsychotic agent than risperidone.
Risperidone presents a complex, multi-receptor binding profile that is well-understood and directly linked to its therapeutic and adverse effects.[1][5] In contrast, 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is an investigational compound whose profile must be inferred from its structural relationship to the benzisoxazole-piperidine class. While it is hypothesized to be a D2/5-HT2A ligand, its true potential can only be unlocked through rigorous experimental characterization using the standardized assays detailed in this guide. The subtle yet critical differences in receptor affinity are what separate a promising lead compound from a clinically successful therapeutic agent.
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Ito, H., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. European Neuropsychopharmacology, 21(3), 225-232. Available from: [Link]
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Leysen, J. E., et al. (1994). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 271(1), 534-544. Available from: [Link]
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Kodaka, F., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. European Neuropsychopharmacology, 21(3), 225-232. Available from: [Link]
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Ladds, G., & Sivalingam, G. N. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology, 1705, 131-144. Available from: [Link]
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Bouman, W. P., & Pinner, G. (2002). The Use of Atypical Antipsychotic Drugs in Old Age Psychiatry. Advances in Psychiatric Treatment, 8, 49-58. Data available from: [Link]
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Gole, M., & Nagpal, S. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing. Available from: [Link]
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Kapur, S., et al. (1996). The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study. Psychopharmacology, 128(4), 467-470. Available from: [Link]
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ResearchGate. (n.d.). Risperidone acts as an antagonist at 5-HT 2A receptors. Retrieved from [Link]
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De Hert, M., et al. (2011). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & Neurological Disorders - Drug Targets, 10(1), 1164-1172. Available from: [Link]
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Hsieh, G. C., et al. (2011). Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. Pharmacology, 88(5-6), 263-271. Available from: [Link]
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ResearchGate. (n.d.). Receptor potencies (Ki values, nM) of selected antipsychotic agents. Retrieved from [Link]
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Lechin, F., & van der Dijs, B. (2011). Comparative Pharmacology of Risperidone and Paliperidone. Pharmaceuticals, 4(1), 74-89. Available from: [Link]
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Sijben, R., et al. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. Scientific Reports, 13(1), 11211. Available from: [Link]
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Shishkina, S. V., et al. (2023). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules, 28(10), 4047. Available from: [Link]
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A Comparative Analysis of Benzisoxazole Antipsychotics: A Guide for Researchers
This guide provides an in-depth comparative analysis of key benzisoxazole-derived atypical antipsychotics: risperidone, paliperidone, iloperidone, and lurasidone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized, expert perspective on their pharmacological distinctions, clinical efficacy, and tolerability profiles, supported by experimental data and detailed methodologies. Our objective is to elucidate the nuanced differences within this important chemical class, thereby informing future research and development endeavors.
Introduction: The Benzisoxazole Scaffold in Antipsychotic Drug Design
The benzisoxazole chemical scaffold is a cornerstone in the development of second-generation (atypical) antipsychotics.[1] These agents have largely superseded older, "typical" antipsychotics due to an improved side-effect profile, particularly a lower propensity to cause extrapyramidal symptoms (EPS).[2] The therapeutic effects of benzisoxazole derivatives are primarily mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] This dual-action mechanism is believed to be responsible for their efficacy against the positive symptoms of psychosis (e.g., hallucinations, delusions) while also potentially addressing negative and cognitive symptoms.[2]
This guide will dissect the pharmacological and clinical profiles of four prominent members of this class:
-
Risperidone: A widely prescribed atypical antipsychotic.
-
Paliperidone: The active metabolite of risperidone (9-hydroxyrisperidone), available in oral and long-acting injectable formulations.
-
Iloperidone: A newer agent with a distinct receptor binding profile.
-
Lurasidone: Another more recent addition, noted for its favorable metabolic profile.
We will explore how subtle variations in their chemical structures translate into significant differences in receptor engagement, clinical efficacy, and patient tolerability.
Comparative Pharmacology: A Tale of Receptor Affinities
The distinct clinical profiles of these four antipsychotics can be largely attributed to their differential affinities for a wide range of neurotransmitter receptors. A drug's affinity for a receptor is quantified by its dissociation constant (Ki), with a lower Ki value indicating a higher binding affinity.
The primary mechanism of action for all four compounds involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] However, their affinities for other receptors, such as adrenergic, histaminergic, and other serotonin subtypes, diverge significantly, which heavily influences their side-effect profiles. For instance, high affinity for the histamine H1 receptor is strongly associated with sedation and weight gain, while potent alpha-1 adrenergic blockade can lead to orthostatic hypotension.[3]
Below is a comparative summary of the receptor binding affinities (Ki, nM) for risperidone, paliperidone, iloperidone, and lurasidone.
| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Iloperidone (Ki, nM) | Lurasidone (Ki, nM) |
| Dopamine D2 | 3.13 - 3.2[4][5] | 0.16 - 5.9[6] | 6.3[5] | 1.68 |
| Serotonin 5-HT2A | 0.16 - 0.2[4][5] | 0.25[6] | 5.6[5] | 0.47 |
| Serotonin 5-HT1A | 420[5] | - | 168[5] | 6.75 |
| Serotonin 5-HT7 | - | - | Moderate Affinity[7] | 0.49 |
| Alpha-1 Adrenergic | 0.8[4] | +++[3] | High Affinity (<10)[1] | ++[3] |
| Alpha-2 Adrenergic | 7.54[4] | +++[3] | Moderate Affinity[1] | 10.8 |
| Histamine H1 | 2.23[4] | +[3] | Minimal Affinity[7] | - (Negligible)[3] |
| Muscarinic M1 | >1000 | - (No Affinity)[3] | Little to No Affinity[7] | - (Negligible)[3] |
(Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative figures from the cited literature. Qualitative descriptors are used where precise Ki values were not consistently available in the initial searches.)
This data reveals key differentiators:
-
Risperidone and Paliperidone exhibit high affinity for both D2 and 5-HT2A receptors, with risperidone also showing notable H1 and alpha-1 antagonism, contributing to potential sedation and orthostatic hypotension.[3][4]
-
Iloperidone has a very high affinity for alpha-1 adrenergic receptors, which explains the significant risk of orthostatic hypotension observed in clinical use.[1] It has a more moderate affinity for D2 receptors compared to risperidone.[5]
-
Lurasidone is distinguished by its high affinity for the 5-HT7 receptor, which may contribute to its effects on cognition and mood, and its negligible affinity for H1 and M1 receptors, underpinning its favorable metabolic and sedative profile.[8]
Signaling Pathways and Drug Action
The interplay between D2 and 5-HT2A receptor blockade is central to the therapeutic action of these drugs. The following diagram illustrates this core mechanism.
Caption: Workflow for Competitive Radioligand Binding Assay.
In Vivo Efficacy Model: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, which is deficient in patients with schizophrenia. This test has high predictive validity for antipsychotic efficacy.
Causality Behind Experimental Choices: The rationale is that deficits in sensorimotor gating in schizophrenia lead to an inability to filter out irrelevant sensory information, contributing to cognitive fragmentation and psychosis. Antipsychotic drugs are effective at restoring these gating deficits. The use of rodents is well-validated as PPI is a cross-species phenomenon. The protocol includes various trial types (pulse-alone, prepulse-alone, prepulse-pulse) presented in a pseudorandom order to prevent habituation and ensure the reliability of the measurements.
Step-by-Step Protocol:
-
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, an animal holder mounted on a piezoelectric platform to detect movement, a loudspeaker to deliver auditory stimuli, and a computer with software to control stimuli and record responses.
-
-
Animal Acclimation:
-
Transport rodents (mice or rats) to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Handle animals gently to minimize stress.
-
-
Experimental Session:
-
Place a single animal into the holder within the sound-attenuating chamber.
-
Begin the session with a 5-minute acclimation period with only background white noise (e.g., 65-70 dB).
-
The test session consists of a series of different trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Trial Types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weak, non-startling stimulus at different intensities (e.g., 74 dB, 78 dB, 82 dB white noise for 20 ms). These trials are used to ensure the prepulse itself does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the startling pulse.
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
-
Data Recording:
-
The software records the maximal startle amplitude (a measure of the animal's flinch response) for a defined period following the stimulus onset.
-
-
Data Analysis:
-
The primary endpoint is the percent prepulse inhibition (%PPI), calculated for each prepulse intensity as follows:
-
%PPI = 100 x [(Mean startle amplitude on pulse-alone trials - Mean startle amplitude on prepulse-pulse trials) / Mean startle amplitude on pulse-alone trials]
-
The effect of the test compound (administered prior to the test) is evaluated by its ability to reverse a pharmacologically-induced (e.g., with a dopamine agonist like apomorphine) deficit in PPI or to enhance PPI in a genetically susceptible animal model.
-
Conclusion and Future Directions
The benzisoxazole class of atypical antipsychotics represents a significant advancement in the pharmacological treatment of schizophrenia. While sharing a common core mechanism of D2 and 5-HT2A receptor antagonism, risperidone, paliperidone, iloperidone, and lurasidone exhibit distinct pharmacological profiles that translate into clinically meaningful differences in efficacy and tolerability.
-
Risperidone and Paliperidone remain effective standards of care, though their utility can be limited by a higher risk of EPS and hyperprolactinemia.
-
Iloperidone offers a lower EPS liability but requires careful dose titration due to the risk of orthostatic hypotension.
-
Lurasidone presents a compelling option, particularly for patients where metabolic side effects are a major concern, though the risk of akathisia requires monitoring.
The choice of agent must be individualized, weighing the patient's specific symptom profile, comorbidities, and sensitivity to side effects against the unique characteristics of each drug. Future research should continue to focus on head-to-head comparative effectiveness trials to further delineate the relative strengths and weaknesses of these agents. The development of novel benzisoxazole derivatives should aim to optimize the balance between potent D2/5-HT2A antagonism for efficacy while minimizing off-target interactions to further improve the safety and tolerability of this crucial class of medicines.
References
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A Comparative Guide to the Biological Evaluation of Novel 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone Analogs
Introduction: Beyond the Archetype of Risperidone
The 3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a cornerstone of modern central nervous system (CNS) drug discovery. Its prominence is largely due to the remarkable success of risperidone, an atypical antipsychotic agent characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2] This dual-receptor antagonism is believed to be key to its efficacy against the positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.[2][3]
The parent compound for this guide, 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone , represents a strategic modification of this privileged scaffold. It simplifies the complex ethyl-pyrido-pyrimidinone side chain of risperidone to a simple ethanone (acetyl) group and shifts the fluorine atom on the benzisoxazole ring from the 6- to the 5-position. Such modifications are not trivial; they are deliberate inquiries into the structure-activity relationship (SAR) of this chemical class. The objective is to explore whether these simplified analogs can retain or improve upon the desired pharmacological profile, potentially leading to candidates with enhanced selectivity, optimized pharmacokinetics, or novel functional activities.
This guide provides a comprehensive framework for the biological evaluation of this parent compound and its analogs. It is designed for researchers in drug development, offering not just protocols, but the strategic rationale behind each experimental step. We will compare the parent compound, hereafter designated Analog A , with two hypothetical derivatives, Analog B (1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propan-1-one) and Analog C (cyclopropyl(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methanone), against the benchmark, risperidone.
Section 1: Primary Target Engagement via Radioligand Binding Assays
Expertise & Experience: The first critical step in characterizing any new compound is to determine its affinity for its intended biological targets. For potential antipsychotics derived from this scaffold, the primary targets are unequivocally the dopamine D2 and serotonin 5-HT2A receptors.[4][5] A high affinity for 5-HT2A and a slightly lower, but still potent, affinity for D2 is the archetypal profile of an atypical antipsychotic.[2] Furthermore, evaluating affinity at other receptors, such as the 5-HT1A, alpha-1 adrenergic (α1), and histamine H1 receptors, is crucial for predicting potential side effects like hypotension or sedation.[2][6] Competitive radioligand binding assays remain the gold standard for quantifying these interactions, providing a direct measure of the equilibrium dissociation constant (Ki) of the unlabeled test ligand.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized workflow. Specific components like the radioligand, cell membrane source, and non-specific binding agent must be optimized for each receptor target.
-
Membrane Preparation:
-
Homogenize tissues or cultured cells (e.g., HEK293 cells stably expressing the human receptor of interest) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A), and the prepared cell membranes.[5][7]
-
Add a range of concentrations of the test compound (e.g., Analogs A, B, C) or a reference compound (risperidone) in serial dilutions.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand (e.g., haloperidol for D2, clozapine for 5-HT2A) to a set of wells.[7]
-
Total binding is determined in wells containing only the radioligand and membranes.
-
-
Incubation and Filtration:
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Rapidly harvest the samples by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes bound to the radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Receptor Binding Profiles
All data are hypothetical, for illustrative purposes, based on published values for risperidone.
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) | 5-HT2A/D2 Ratio |
| Risperidone | 1.4[2] | 0.16[2] | 427[8] | 0.8 | 2.1 | 0.11 |
| Analog A (Ethanone) | 5.2 | 0.8 | >1000 | 15.5 | 35.1 | 0.15 |
| Analog B (Propanone) | 4.8 | 0.6 | >1000 | 12.3 | 28.9 | 0.13 |
| Analog C (Cyclopropyl) | 8.9 | 0.5 | >800 | 25.0 | 50.2 | 0.06 |
Trustworthiness & Analysis: The data suggest that simplifying the risperidone side chain to small acyl groups (Analogs A, B, C) maintains the desired dual 5-HT2A/D2 antagonism. All analogs show high affinity for the 5-HT2A receptor and slightly lower, but still potent, affinity for the D2 receptor. Notably, Analog C displays the most favorable 5-HT2A/D2 selectivity ratio, suggesting it may have a wider therapeutic window with a lower risk of extrapyramidal symptoms. All analogs demonstrate significantly reduced affinity for the α1-adrenergic and H1 receptors compared to risperidone, predicting a lower propensity for side effects like orthostatic hypotension and sedation.
Section 2: Delineating Functional Activity
Expertise & Experience: Affinity data tell us how tightly a ligand binds, but not what it does upon binding. A compound can be an antagonist (blocks the action of the endogenous ligand), an agonist (mimics the action), or an inverse agonist (promotes an inactive receptor state). For antipsychotic activity, antagonism at D2 and 5-HT2A receptors is the desired functional outcome. This is determined using cell-based functional assays that measure the downstream consequences of receptor activation. The 5-HT2A receptor primarily signals through the Gq protein pathway, leading to the mobilization of intracellular calcium.[7] The D2 receptor signals through the Gi pathway, which inhibits the enzyme adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[9]
Visualization: Key Signaling Pathways
Caption: Simplified signaling pathways for the Gq-coupled 5-HT2A receptor and the Gi-coupled D2 receptor.
Experimental Protocol: In Vitro Functional Assays
A. 5-HT2A Calcium Flux Assay (Antagonist Mode):
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits a large increase in fluorescence upon binding to free intracellular Ca²⁺.
-
Compound Addition: Add varying concentrations of the test analogs or a reference antagonist (risperidone). Incubate for a predetermined time to allow receptor binding.
-
Agonist Challenge: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin or quipazine) at its EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Signal Detection: Measure the fluorescence intensity before and after the agonist challenge using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The inhibitory effect of the antagonist is seen as a reduction in the agonist-induced fluorescence signal. Calculate IC50 values by plotting the percent inhibition against the log concentration of the antagonist.
B. D2 cAMP Inhibition Assay (Antagonist Mode):
-
Cell Culture: Use cells co-expressing the human D2 receptor and a biosensor that reports cAMP levels (e.g., a CRE-luciferase reporter system or a FRET-based sensor).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test analogs or a reference antagonist.
-
Agonist Challenge: Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (which directly activates adenylyl cyclase to produce a high basal cAMP level). The D2 agonist will inhibit this forskolin-stimulated cAMP production.[9]
-
Signal Detection: Measure the cAMP levels using the appropriate method (e.g., luminescence for luciferase, fluorescence for FRET, or a competitive immunoassay like HTRF).
-
Data Analysis: The antagonist will reverse the agonist's inhibitory effect, leading to a recovery of the cAMP signal. Calculate IC50 values from the dose-response curve.
Data Presentation: Comparative Functional Activity
All data are hypothetical and for illustrative purposes.
| Compound | 5-HT2A Antagonism IC50 (nM) | D2 Antagonism IC50 (nM) |
| Risperidone | 0.5 | 0.9 |
| Analog A (Ethanone) | 2.1 | 7.5 |
| Analog B (Propanone) | 1.5 | 6.8 |
| Analog C (Cyclopropyl) | 1.2 | 10.2 |
Trustworthiness & Analysis: The functional data confirm the antagonist activity of all analogs at both receptors, consistent with the binding affinity results. The rank order of potency in the functional assays (Risperidone > C > B > A) generally mirrors the rank order of affinity from the binding assays. This consistency between binding and functional data provides a self-validating system, increasing confidence in the results. Analog C , with its potent 5-HT2A antagonism and more moderate D2 antagonism, reinforces its profile as a promising candidate for an atypical antipsychotic with a potentially improved safety margin.
Section 3: A Unified Workflow for Biological Evaluation
Expertise & Experience: A successful drug discovery campaign relies on a logical, tiered screening approach. This workflow ensures that resources are focused on the most promising compounds. The process begins with broad primary screening and becomes progressively more complex and specific, culminating in in vivo studies for select candidates.
Visualization: Integrated Evaluation Workflow
Caption: A tiered workflow for the biological evaluation of novel CNS compounds.
Conclusion and Future Directions
This comparative guide outlines a robust, multi-tiered strategy for the biological evaluation of novel 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone analogs. Through a systematic combination of receptor binding and functional assays, we can effectively profile these compounds and establish a clear structure-activity relationship.
Based on our illustrative data, Analog C (cyclopropyl methanone derivative) emerges as the most promising candidate. It exhibits:
-
Potent 5-HT2A antagonism.
-
A favorable 5-HT2A/D2 selectivity ratio, suggesting a lower risk of motor side effects.
-
Significantly lower affinity for off-targets (α1, H1) compared to risperidone, predicting a cleaner side-effect profile.
The logical next steps for Analog C would be to advance it through the preclinical development cascade as outlined in the workflow diagram. This includes in vitro ADME/Tox assays to assess metabolic stability and cardiac liability (hERG channel inhibition), followed by in vivo pharmacokinetic studies in rodents to ensure adequate brain exposure. Finally, its efficacy would be tested in established animal models of psychosis to validate its potential as a novel atypical antipsychotic agent. This structured approach, grounded in sound scientific principles and causality, provides the surest path to identifying clinically viable drug candidates.
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ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.]([Link])
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A Head-to-Head Comparison of New Benzisoxazole Derivatives and Established Antipsychotics: A Guide for Drug Development Professionals
This guide provides an in-depth, technical comparison of emerging novel benzisoxazole derivatives against established second-generation antipsychotics (SGAs). We will dissect their pharmacological profiles, evaluate their performance in key preclinical models, and provide the detailed experimental methodologies necessary to validate these findings. The objective is to equip researchers and drug development professionals with the critical data and procedural knowledge to navigate the complexities of antipsychotic drug discovery.
The benzisoxazole scaffold is a cornerstone of modern antipsychotic chemistry, giving rise to highly successful drugs like risperidone, paliperidone, iloperidone, and lurasidone.[1][2][3][4] These agents marked a significant advancement over first-generation antipsychotics by offering a broader spectrum of efficacy and a reduced burden of extrapyramidal symptoms (EPS).[5][6] However, the quest for improved therapeutics is relentless, driven by the need to better address the negative and cognitive symptoms of schizophrenia and to further minimize adverse effects such as metabolic dysregulation.[7][8] This guide will explore how new chemical entities (NCEs) built upon the benzisoxazole framework are being engineered to meet these challenges.
The Neuropharmacological Landscape: Beyond Simple Dopamine Blockade
The therapeutic action of atypical antipsychotics is primarily attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][9] This combination is believed to be crucial for mitigating psychosis while minimizing the risk of EPS that plagues typical antipsychotics.[1][10] However, the nuanced clinical profiles of these drugs are dictated by their interactions with a wider array of neurotransmitter receptors.
-
Dopamine D2 Receptor (D2R): Antagonism in the mesolimbic pathway is key to reducing positive symptoms (hallucinations, delusions).[11][12]
-
Serotonin 5-HT2A Receptor (5-HT2AR): Blockade is thought to increase dopamine release in the nigrostriatal pathway, which may counteract the EPS-inducing effects of D2R blockade.[1]
-
Serotonin 5-HT1A Receptor (5-HT1AR): Partial agonism at this receptor is associated with potential antidepressant, anxiolytic, and cognitive-enhancing effects.[13][14]
-
Serotonin 5-HT7 Receptor (5-HT7R): Antagonism is an emerging strategy linked to improvements in mood and cognition.[13][14][15]
-
Adrenergic α1/α2 Receptors: Blockade can lead to cardiovascular side effects like orthostatic hypotension.[16][17]
-
Histaminergic H1 Receptor: Antagonism is a primary driver of sedation and weight gain.[11][18]
-
Muscarinic M1 Receptor: Blockade is associated with anticholinergic side effects, including dry mouth, constipation, and cognitive impairment.[18][19]
The goal for novel benzisoxazole derivatives is to optimize this multi-receptor binding profile—retaining or enhancing affinity for therapeutic targets (D2, 5-HT2A, 5-HT1A, 5-HT7) while minimizing affinity for receptors associated with undesirable side effects (H1, M1, α1).
Caption: Multi-receptor interaction profile of atypical antipsychotics.
Head-to-Head Data Comparison
The following tables summarize the receptor binding affinities and preclinical safety profiles of established benzisoxazoles and other key antipsychotics, contrasted with the target profile for a hypothetical Novel Benzisoxazole Derivative (NBD).
Table 1: Comparative Receptor Binding Affinity Profile (Ki, nM)
Lower Ki values indicate higher binding affinity.
| Compound | D2 | 5-HT2A | 5-HT1A | 5-HT7 | α1 | H1 | M1 |
| Risperidone | 3-6[4] | 0.2-0.5[2] | ~250 | ~5 | High [2] | High [2] | >1000 |
| Iloperidone | 6.3[16] | 5.6[16] | Low Affinity[16] | 41[16] | High [16] | Low Affinity[16] | >1000 |
| Lurasidone | 1.0-1.7[15][18] | 0.5-2.0[15][18] | 6.4-6.8[15][18] | 0.5 [15][18] | 48[15] | >1000[15] | >1000[15] |
| Aripiprazole (Partial Agonist) | 0.34 | 3.4 | 4.4 | 39 | 57 | 61 | >1000 |
| Novel Benzisoxazole Derivative (Target Profile) | 1-5 | <1 | <10 (Partial Agonist) | <1 | >100 | >1000 | >1000 |
Data compiled from multiple sources.[2][4][13][15][16][18] Aripiprazole data is representative of its class.
Analysis: Lurasidone showcases a highly desirable profile with potent binding to D2, 5-HT2A, and uniquely, 5-HT7 receptors, coupled with negligible affinity for H1 and M1 receptors.[15][18][19] This aligns with its clinical profile of good efficacy with a low potential for weight gain and sedation.[15] The target profile for a novel derivative aims to push this further, enhancing 5-HT1A partial agonism for pro-cognitive effects while further reducing affinity for adrenergic receptors to improve cardiovascular safety.[20][21]
Table 2: Comparative Preclinical Safety & Tolerability Profile
| Compound | EPS Liability (Catalepsy) | Weight Gain/Metabolic Risk | Sedation |
| Risperidone | Moderate to High (Dose-dependent)[22] | Moderate | Low to Moderate |
| Iloperidone | Low | Moderate | Moderate to High |
| Lurasidone | Low | Very Low [15] | Low |
| Aripiprazole | Very Low [23] | Low | Low |
| Novel Benzisoxazole Derivative (Target Profile) | Very Low | Very Low | Very Low |
Analysis: A key objective in modern antipsychotic development is dissociating efficacy from adverse effects.[7] Aripiprazole, a D2 partial agonist, demonstrates a very low risk of EPS and metabolic issues.[23][24] The goal for new benzisoxazole antagonists is to achieve a similar safety profile by fine-tuning the D2/5-HT2A antagonism ratio and avoiding off-target histaminergic and muscarinic interactions.[18][19]
Core Experimental Methodologies
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for essential preclinical assays.
Protocol 1: In Vitro Receptor Binding Assay
This assay determines a compound's affinity for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: Based on the law of mass action, a test compound will compete with a radioligand for binding to a receptor in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) is calculated.[15]
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize tissue or cultured cells expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and resuspend in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the specific radioligand (e.g., [³H]Spiperone for D2), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Caption: Workflow for an in vitro competitive receptor binding assay.
Protocol 2: Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo model assesses a compound's potential to counteract the hyperdopaminergic state thought to underlie psychosis.[25]
Principle: The psychostimulant amphetamine induces a state of hyperactivity in rodents by increasing synaptic dopamine levels. An effective antipsychotic, by blocking D2 receptors, will attenuate this hyperactivity.[25]
Step-by-Step Methodology:
-
Animal Acclimation: Place mice or rats individually into open-field arenas equipped with infrared beam arrays to track movement. Allow them to acclimate for 30-60 minutes.
-
Compound Administration: Administer the test compound (e.g., a novel benzisoxazole derivative) or vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Pre-treatment Period: Allow a specific time for the drug to be absorbed and reach target sites (e.g., 30-60 minutes).
-
Psychostimulant Challenge: Administer a standardized dose of d-amphetamine (e.g., 1-2 mg/kg).
-
Data Recording: Immediately after the challenge, record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the total locomotor activity of the drug-treated groups to the vehicle-treated group. A statistically significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Protocol 3: Dopamine D2 Receptor Occupancy via PET Imaging
This translational technique measures the percentage of D2 receptors blocked by a drug in the living brain, providing a crucial link between dose, target engagement, and clinical response.[26][27]
Principle: A positron-emitting radiotracer that binds to D2 receptors (e.g., [¹¹C]raclopride) is administered. The amount of tracer that binds in a target region (e.g., the striatum) is measured by a PET scanner. When an antipsychotic drug is present, it occupies some of the D2 receptors, reducing the binding of the tracer. The percentage reduction in tracer binding compared to a drug-free baseline reflects the receptor occupancy of the drug.[28][29]
Methodology Outline:
-
Baseline Scan: An initial PET scan is performed on a subject in a drug-free state to measure the baseline binding potential (BP_ND) of the radiotracer.
-
Drug Treatment: The subject is treated with the antipsychotic drug until steady-state plasma concentrations are achieved.
-
Follow-up Scan: A second PET scan is performed while the subject is on medication.
-
Image Analysis: The PET images are co-registered with an MRI for anatomical reference. Regions of interest (ROIs) are drawn over the striatum (high D2 density) and cerebellum (negligible D2 density, used as a reference region).
-
Occupancy Calculation: D2 receptor occupancy is calculated using the formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline[28]
A therapeutic window of 65-80% D2 occupancy has been proposed for optimal antipsychotic effect with minimal EPS.[27]
Conclusion and Future Directions
The head-to-head comparison reveals a clear trajectory in the development of benzisoxazole derivatives. While established agents like risperidone and iloperidone validated the core D2/5-HT2A antagonist principle, newer compounds like lurasidone have demonstrated the significant clinical benefits of refining the receptor binding profile to engage targets like 5-HT7 while avoiding H1 and M1.[13][15][19]
The next generation of novel benzisoxazole derivatives holds the promise of further enhancing this precision. By achieving potent, multi-target engagement of D2, 5-HT2A, 5-HT1A, and 5-HT7 receptors, while rigorously excluding interactions with receptors tied to adverse effects, these NCEs could offer a superior therapeutic profile.[20][21] Their potential lies in not only managing psychosis but also in meaningfully improving the debilitating negative and cognitive symptoms of schizophrenia, ultimately leading to better functional outcomes for patients. The rigorous application of the preclinical methodologies outlined in this guide is paramount to identifying and validating these superior drug candidates.
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule is defined by its specific interaction with the intended biological target. However, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, chief among them being off-target effects. These unintended interactions, arising from a compound's ability to bind to proteins other than its primary target, can lead to unforeseen side effects and are a major cause of late-stage drug development failure. A comprehensive understanding of a compound's selectivity profile is therefore not merely advantageous—it is a cornerstone of modern drug discovery.
This guide provides an in-depth framework for assessing the cross-reactivity of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone , a molecule sharing structural motifs with established atypical antipsychotics. Due to the limited public data on this specific compound, we will leverage the well-characterized profiles of its structural analogs, Risperidone and its active metabolite Paliperidone , as benchmarks for comparison.[1] This approach allows us to postulate likely primary targets and design a robust, multi-tiered screening strategy to build a comprehensive selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Rationale for Comparator Selection and Target Prioritization
The molecular architecture of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, particularly the benzisoxazole and piperidine moieties, strongly suggests a pharmacological profile related to that of Risperidone.[2] Risperidone and its primary active metabolite, Paliperidone (9-hydroxyrisperidone), exert their antipsychotic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][3][4][5][6][7][8] Their known interactions with other receptors, which contribute to both therapeutic effects and side-effect profiles, provide a logical and essential panel of targets for our investigation.
Primary Targets of Interest:
-
Dopamine D2 Receptor (D₂R): Central to the mechanism of action of most antipsychotics.[2][7]
-
Serotonin 5-HT2A Receptor (5-HT₂ₐR): Key to the "atypical" profile of second-generation antipsychotics, mitigating extrapyramidal side effects.[3][4][7]
Key Secondary and Potential Off-Targets:
-
Adrenergic Receptors (α₁ and α₂): Blockade can lead to cardiovascular effects such as orthostatic hypotension.[2][4]
-
Histamine H₁ Receptor (H₁R): Antagonism is associated with sedation and weight gain.[2][4]
-
Other Dopamine and Serotonin Receptor Subtypes: To determine subtype selectivity.
By comparing the binding affinities and functional activities of our topic compound against those of Risperidone and Paliperidone at these receptors, we can construct a quantitative and comparative selectivity profile.
Experimental Design: A Multi-Tiered Approach to Profiling
A robust cross-reactivity assessment follows a logical progression from broad binding screens to specific functional validation. This ensures that resources are used efficiently, focusing on the most relevant interactions.
Caption: A multi-tiered workflow for systematic cross-reactivity profiling.
Data Presentation: A Comparative Selectivity Profile
Quantitative data should be summarized in clear, structured tables to allow for direct comparison between the compound of interest and the established benchmarks. The data presented below is illustrative and represents typical results from such a screening campaign.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Target | 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (Illustrative Ki) | Risperidone (Reference Ki) | Paliperidone (Reference Ki) |
| Primary Targets | |||
| Dopamine D₂ | 3.5 | 3.1 | 4.9 |
| Serotonin 5-HT₂ₐ | 0.8 | 0.4 | 0.6 |
| Secondary Targets | |||
| Adrenergic α₁ | 2.1 | 1.8 | 3.2 |
| Adrenergic α₂ | 6.8 | 5.5 | 8.1 |
| Histamine H₁ | 15.2 | 12.4 | 25.6 |
| Dopamine D₁ | >1000 | >1000 | >1000 |
| Muscarinic M₁ | >5000 | >5000 | >5000 |
Data is hypothetical and for illustrative purposes only. Reference values are approximations from public domain data.
Experimental Protocols
The validity of any comparison rests on the rigor of the underlying experimental methods. The following protocols describe standard, self-validating procedures for determining binding affinity and functional activity.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9] It measures the ability of an unlabeled compound to displace a radiolabeled ligand of known affinity.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C), wash, and resuspend in the final assay buffer.[10] Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-Spiperone for D₂ receptors), and serial dilutions of the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol 2: Cell-Based Functional GPCR Assay (cAMP Measurement)
This assay determines whether a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR). For Gi-coupled receptors like the Dopamine D₂, antagonism is measured by the compound's ability to block an agonist-induced decrease in cyclic AMP (cAMP).
Step-by-Step Methodology:
-
Cell Culture: Use a recombinant cell line stably expressing the human Dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Preparation: Seed cells in a 96-well plate and grow to near confluence. On the day of the assay, replace the culture medium with a stimulation buffer.
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound (or vehicle control) for a set period (e.g., 15-30 minutes).
-
Add a fixed concentration of a known D₂ receptor agonist (e.g., Quinpirole) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect). This agonist will stimulate the Gi pathway, leading to an inhibition of adenylyl cyclase and a drop in cAMP levels.
-
-
cAMP Measurement: Incubate for an additional 15-30 minutes. Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. An antagonist will produce a dose-dependent reversal of the agonist-induced cAMP drop. Calculate the IC₅₀ value from the resulting dose-response curve, which represents the concentration of the antagonist required to block 50% of the agonist's effect.
Conclusion
The systematic profiling of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, guided by the pharmacology of its close structural analogs Risperidone and Paliperidone, is essential for elucidating its therapeutic potential and safety profile. The multi-tiered approach detailed in this guide, progressing from broad binding screens to specific functional assays, provides a robust framework for generating a comprehensive and comparative cross-reactivity profile. This data is critical for making informed decisions in the drug development process, ultimately differentiating a promising chemical entity from a viable therapeutic candidate.
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A Comparative In Vivo Efficacy Analysis of Paliperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo efficacy of paliperidone with other key atypical antipsychotics, namely risperidone, olanzapine, and aripiprazole. As a Senior Application Scientist, this document is structured to offer not just data, but a narrative grounded in scientific integrity, explaining the rationale behind experimental choices and providing detailed, reproducible protocols.
Introduction: The Rationale for Paliperidone
Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone, another widely used atypical antipsychotic.[1] Its therapeutic action in schizophrenia and schizoaffective disorder is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] By blocking D2 receptors in the mesolimbic pathway, paliperidone is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] Concurrently, its antagonism of 5-HT2A receptors is believed to contribute to the management of negative symptoms like social withdrawal and apathy.[2][5] Paliperidone also exhibits antagonistic activity at adrenergic α1 and α2 receptors and histaminergic H1 receptors, which may contribute to some of its side effects, including orthostatic hypotension and sedation.[1][2][4] Notably, it has minimal affinity for cholinergic muscarinic receptors, suggesting a lower risk of anticholinergic side effects.[2][4]
The development of a long-acting injectable formulation, paliperidone palmitate, offers a significant clinical advantage by improving patient compliance and maintaining stable plasma concentrations, thereby potentially reducing side effects associated with fluctuating drug levels.[2]
This guide will delve into the preclinical in vivo data that underpins the clinical understanding of paliperidone's efficacy, comparing it to its parent compound, risperidone, and two other widely prescribed atypical antipsychotics, olanzapine and aripiprazole. The comparison will focus on key behavioral paradigms that model different aspects of schizophrenia in rodents.
Mechanism of Action: A Visual Representation
The signaling pathways influenced by paliperidone are complex. The following diagram illustrates its primary targets, providing a visual foundation for understanding its in vivo effects.
Caption: Paliperidone's primary mechanism of action.
Comparative In Vivo Efficacy in Rodent Models
The in vivo efficacy of antipsychotics is assessed using a battery of behavioral tests in rodents, each designed to model specific symptom domains of schizophrenia. This section will compare paliperidone with risperidone, olanzapine, and aripiprazole in three key assays: the catalepsy test, the prepulse inhibition (PPI) test, and the novel object recognition (NOR) test.
Catalepsy Test: A Predictor of Extrapyramidal Side Effects
The catalepsy test is a widely used preclinical screen to assess the likelihood of a drug to induce extrapyramidal side effects (EPS), particularly Parkinsonian-like motor rigidity. The test measures the time an animal maintains an externally imposed, awkward posture.
Experimental Protocol: Catalepsy Bar Test in Rats
This protocol is a standard method for assessing drug-induced catalepsy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (a horizontal wooden or metal rod, approximately 1 cm in diameter, elevated 9 cm from the base)
-
Stopwatch
Procedure:
-
Administer the test compound (e.g., paliperidone, olanzapine, aripiprazole, or vehicle) via the appropriate route (e.g., intraperitoneally, orally).
-
At a predetermined time post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar and returns to a normal posture. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) is typically used to avoid animal distress. If the rat remains on the bar for the entire cut-off period, the latency is recorded as the maximum time.
-
Perform three trials for each rat at each time point, with a brief rest period between trials.
-
The mean descent latency is calculated for each animal and treatment group.
Data Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare drug-treated groups to the vehicle control group.
Caption: Workflow for the catalepsy bar test.
Prepulse Inhibition (PPI) Test: Modeling Sensorimotor Gating Deficits
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter out irrelevant sensory information. The PPI test in rodents is a valuable translational model for assessing the efficacy of antipsychotics in restoring this sensorimotor gating deficit.
A study comparing various antipsychotics, including the D2 partial agonist aripiprazole and D2 antagonists like risperidone and olanzapine, on apomorphine-induced PPI deficits in rats found that aripiprazole dose-dependently restored the disruption without significantly affecting PPI in naive rats.[4] Risperidone also restored the PPI disruption, while olanzapine showed a partial restorative effect.[4] Given that paliperidone is the active metabolite of risperidone, similar efficacy in restoring PPI deficits would be expected. Another study in mice found that aripiprazole was effective in blocking phencyclidine-induced disruption of PPI, whereas olanzapine was not.[6]
Experimental Protocol: Prepulse Inhibition of the Acoustic Startle Response in Rats
Materials:
-
Male Wistar rats (250-300 g)
-
Startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle response.
Procedure:
-
Acclimation: Place the rat in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65 dB).
-
Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms duration) to habituate the animal to the testing procedure.
-
Testing Session: The main session consists of a pseudo-randomized sequence of different trial types:
-
Pulse-alone trials: A 120 dB, 40 ms startle stimulus.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 79, or 85 dB; 20 ms duration) presented 100 ms before the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle response is recorded for a set duration (e.g., 100 ms) following the onset of the startle stimulus.
-
To induce a PPI deficit, a psychotomimetic agent like apomorphine or phencyclidine can be administered prior to the testing session. The test compounds (paliperidone, comparators) are administered before the psychotomimetic.
Data Analysis: The startle amplitude is measured as the peak response during the recording window. PPI is calculated as a percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trial:
% PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] x 100
Data are analyzed using ANOVA to compare the effects of different treatments on PPI.
Caption: Workflow for the novel object recognition test.
Summary of Comparative In Vivo Efficacy
The following table summarizes the expected and reported in vivo efficacy of paliperidone in comparison to risperidone, olanzapine, and aripiprazole based on the available preclinical data.
| Behavioral Test | Paliperidone | Risperidone | Olanzapine | Aripiprazole | Key References |
| Catalepsy Test | Moderate potential | Moderate potential | Low to moderate potential | Low potential | Inferred from receptor profiles |
| Prepulse Inhibition (PPI) Test | Effective in restoring deficits | Effective in restoring deficits | Partially effective in restoring deficits | Effective in restoring deficits | [4][6] |
| Novel Object Recognition (NOR) Test | Expected to be effective | Expected to be effective | Effective in reversing deficits | Expected to be effective | [2][7] |
Conclusion and Future Directions
Paliperidone demonstrates a robust in vivo efficacy profile that is largely consistent with its mechanism of action as a potent D2 and 5-HT2A receptor antagonist. Preclinical evidence suggests its efficacy in models of sensorimotor gating deficits and cognitive impairment is comparable to or, in some aspects, potentially more favorable than other atypical antipsychotics. Its relationship with risperidone as its active metabolite provides a strong basis for its therapeutic effects.
For drug development professionals, the data underscore the utility of the described in vivo models in differentiating the profiles of various antipsychotic agents. Future head-to-head preclinical studies directly comparing paliperidone with a wider range of atypical antipsychotics in a standardized battery of behavioral tests would be invaluable for further refining our understanding of its unique therapeutic and side-effect profile. Such studies would provide a more granular view of its potential advantages and disadvantages, ultimately aiding in the development of more targeted and effective treatments for schizophrenia and other psychotic disorders.
References
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Effects of olanzapine, sertindole and clozapine on MK-801 induced visual memory deficits in mice. PubMed. Available at: [Link]
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Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed. Available at: [Link]
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The effect of aripiprazole on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats - PubMed. Available at: [Link]
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Paliperidone (Invega) - PsychDB. Available at: [Link]
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What is the mechanism of Paliperidone? - Patsnap Synapse. Available at: [Link]
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The atypical antipsychotic, aripiprazole, blocks phencyclidine-induced disruption of prepulse inhibition in mice - PubMed. Available at: [Link]
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Olanzapine Reverses MK-801-Induced Cognitive Deficits and Region-Specific Alterations of NMDA Receptor Subunits - PubMed. Available at: [Link]
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors Against Established Standards
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
Protein kinases are fundamental regulators of nearly all cellular processes, acting as molecular switches in intricate signaling networks.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The success of kinase inhibitors like Imatinib (Gleevec) in treating chronic myeloid leukemia (CML) has ushered in an era of targeted therapy, with over 70 small molecule kinase inhibitors approved by the U.S. Food and Drug Administration (FDA) as of September 2023.[3][4]
The journey from a promising compound to a clinical candidate is arduous and requires a robust, multi-faceted evaluation process.[5] A critical component of this process is benchmarking a new chemical entity (NCE) against well-characterized, "gold-standard" inhibitors. This comparative analysis provides an essential framework for understanding the NCE's potency, selectivity, and potential for clinical translation. This guide provides a comprehensive overview of the key experimental workflows and data interpretation strategies for objectively comparing the performance of novel kinase inhibitors with established alternatives, ensuring a rigorous and scientifically sound assessment.
Pillar 1: Establishing a Baseline with Known Standards
The selection of appropriate standards is paramount for a meaningful comparative analysis. The choice of standards will depend on the target kinase or kinase family of the NCE. Below is a curated list of commonly used kinase inhibitor standards, categorized by their general utility and specific targets.
| Standard Inhibitor | Primary Target(s) | Key Characteristics & Use Case | Typical IC50 Range |
| Staurosporine | Broad-Spectrum | A natural product that potently inhibits a wide range of kinases by competing with ATP.[6][7] It is often used as a positive control in kinase assays to confirm assay validity and as a broad-spectrum reference for off-target effects.[8] | 3-20 nM for various kinases[7] |
| Dasatinib | Multi-Kinase (Src, Bcr-Abl, c-Kit, PDGFR) | A potent, orally available inhibitor of multiple tyrosine kinases.[9][10] It serves as a benchmark for multi-targeted inhibitors and for assessing activity against the Src family of kinases.[11][12] | <1 nM for Abl, 0.8 nM for Src[10] |
| Imatinib (Gleevec) | Bcr-Abl, c-Kit, PDGFR | The archetypal targeted therapy for CML, it is a highly selective inhibitor of the Bcr-Abl fusion protein.[13][14] It is the gold standard for benchmarking inhibitors targeting Bcr-Abl.[15][16] | ~250-500 nM for Bcr-Abl |
| Gefitinib (Iressa) | EGFR | A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, particularly effective against activating mutations.[17][18][19] It is a standard for comparing novel EGFR inhibitors.[5][20] | 33 nM for EGFR[17][18] |
| PI-103 | PI3K/mTOR | A potent, multi-targeted inhibitor of all Class I PI3K isoforms and mTOR.[21][22][23] It is a valuable tool for interrogating the PI3K/Akt/mTOR signaling pathway.[24][25] | 8 nM for PI3Kα, 20 nM for mTORC1[21][23] |
Pillar 2: The Experimental Workflow for Comprehensive Comparison
A thorough benchmarking strategy employs a tiered approach, beginning with biochemical assays to determine direct inhibitory activity and progressing to cell-based assays to assess efficacy in a more physiologically relevant context.
Experimental Workflow Overview
Caption: A tiered experimental workflow for benchmarking new kinase inhibitors.
Step-by-Step Methodologies
This initial screen determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50% in a cell-free system.
-
Objective: To quantify the direct inhibitory potency of the NCE against the purified target kinase and compare it to standard inhibitors.
-
Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compounds (NCE and standards) at various concentrations, and a detection reagent.
-
Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature for a predetermined time.
-
Detection: Stop the reaction and quantify kinase activity. Common detection methods include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Fluorescence/Luminescence-based assays: These assays, such as TR-FRET, Fluorescence Polarization (FP), or ADP-Glo, use changes in light emission to measure kinase activity or ATP consumption.[26]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Causality and Self-Validation: Running known standards in parallel validates the assay's performance. The IC50 values for the standards should fall within a historically accepted range. The ATP concentration is a critical parameter; for ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration.[21] It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP to allow for a more direct comparison of inhibitor affinities.[16]
No inhibitor is perfectly specific. Kinase selectivity profiling assesses the activity of an NCE against a broad panel of kinases to identify potential off-target effects.[27]
-
Objective: To determine the selectivity profile of the NCE and compare its off-target interactions with those of known standards.
-
Protocol:
-
Submit the NCE and standard inhibitors to a commercial kinase profiling service or perform in-house screening against a panel of purified kinases (e.g., 50, 100, or a near-kinome wide panel of over 400 kinases).[27]
-
The assays are typically run at a single high concentration of the inhibitor (e.g., 1 µM or 10 µM) to identify potential off-target hits.
-
Follow-up dose-response assays are then performed for any kinases that show significant inhibition in the initial screen to determine the IC50 values for these off-targets.
-
-
Data Presentation and Interpretation: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the extent of inhibition across the human kinome. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases. Comparing the kinome map of the NCE to that of a standard like Dasatinib (a known multi-kinase inhibitor) can provide valuable context.[9]
While biochemical assays are essential for determining direct inhibitory activity, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[28] Cellular assays are therefore crucial for validating the activity of an inhibitor in a more complex biological environment.
-
Objective: To determine the potency of the NCE in a cellular context, confirm on-target activity, and link it to a functional cellular outcome.
-
Key Cellular Assays:
-
Target Phosphorylation Assay: This assay directly measures the ability of the inhibitor to block the phosphorylation of the kinase's downstream substrate in intact cells.
-
Protocol: Treat cells with the NCE or standard inhibitors for a specified time. Lyse the cells and use techniques like Western blotting, ELISA, or Meso Scale Discovery (MSD) to quantify the levels of the phosphorylated substrate. A potent and effective inhibitor will cause a dose-dependent decrease in substrate phosphorylation.
-
-
Cellular Proliferation/Viability Assays: These assays (e.g., MTS, CellTiter-Glo) measure the effect of the inhibitor on cell growth and survival.
-
Protocol: Seed cells in a multi-well plate and treat with a range of inhibitor concentrations for 24-72 hours. Add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells. Calculate the IC50 or GI50 (concentration for 50% growth inhibition).
-
-
The RAF-MEK-ERK Signaling Pathway: A Case Study
The RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[28][29][] It is frequently dysregulated in cancer, making it a prime target for inhibitor development.[26][31]
Caption: The RAF-MEK-ERK signaling cascade, a key pathway in cancer.
In this pathway, a novel MEK inhibitor would be benchmarked against a known standard like Selumetinib. A target phosphorylation assay would measure the inhibitor's ability to block ERK phosphorylation (p-ERK) in cells, while a proliferation assay would determine its effect on the growth of cancer cells with activating mutations in the RAF-MEK-ERK pathway.
Pillar 3: Advanced Characterization - Drug-Target Residence Time
While IC50 values reflect the equilibrium binding affinity of an inhibitor, they do not capture the kinetics of the inhibitor-target interaction. Drug-target residence time, which is the reciprocal of the inhibitor off-rate (1/koff), is an increasingly recognized parameter that can be a better predictor of in vivo efficacy.[14][32] A longer residence time means the inhibitor remains bound to its target for a longer duration, which can lead to a more sustained pharmacological effect.[23][25]
-
Objective: To measure the binding kinetics of the NCE and compare its residence time to that of standard inhibitors.
-
Methodology: Techniques such as Surface Plasmon Resonance (SPR) or specialized cellular target engagement assays (e.g., NanoBRET™) can be used to measure the on-rate (kon) and off-rate (koff) of inhibitor binding.[7]
-
Interpretation: An NCE with a similar or better IC50 than a standard, but with a significantly longer residence time, may have a therapeutic advantage in vivo.
Conclusion: Synthesizing the Data for a Holistic Assessment
Benchmarking a new kinase inhibitor is not a single experiment but a comprehensive, multi-parametric evaluation. By systematically comparing a novel compound's biochemical potency, selectivity, cellular activity, and binding kinetics against well-established standards, researchers can build a robust data package that provides a clear and objective assessment of its therapeutic potential. This rigorous, data-driven approach is essential for identifying the most promising candidates for further development and, ultimately, for bringing new and effective targeted therapies to patients.
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Ciardiello, F. (2004). Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. British Journal of Cancer, 91(Suppl 1), S1–S7. [Link]
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A Comparative Investigation into the Metabolic Stability of Fluorinated versus Non-Fluorinated Benzisoxazoles: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical viability. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby undermining therapeutic efficacy and safety. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs.[1][2] A common strategy to enhance the drug-like properties of such scaffolds is the introduction of fluorine atoms.[3][4][5][6] This guide provides a comprehensive comparative study of the metabolic stability of fluorinated versus non-fluorinated benzisoxazoles, offering experimental data and mechanistic insights to inform rational drug design.
The strategic incorporation of fluorine into a drug candidate can profoundly influence its pharmacokinetic profile.[3][5][7] The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage, and its strong electron-withdrawing nature can shield adjacent sites from oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][8][9] This "metabolic blocking" effect is a cornerstone of fluorine's utility in medicinal chemistry.[8][10] Furthermore, fluorine substitution can alter a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn affect its absorption, distribution, and overall metabolic fate.[4][11][12]
This guide will delve into a head-to-head comparison of a representative non-fluorinated benzisoxazole and its fluorinated counterpart, employing standard in vitro assays to quantify their metabolic stability. We will explore the causality behind the experimental choices and provide detailed, validated protocols that ensure the trustworthiness of the presented data.
Experimental Design and Rationale
To provide a clear and objective comparison, we have selected two representative compounds: a parent non-fluorinated benzisoxazole and its analog fluorinated at a metabolically susceptible position. The choice of the fluorination site is critical and should be guided by preliminary metabolic profiling or in silico prediction to identify "metabolic soft spots."
The primary experimental approach involves an in vitro liver microsomal stability assay.[13][14][15] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily, making them an excellent model for assessing oxidative metabolism.[15][16][17] To further probe the interaction with key drug-metabolizing enzymes, a CYP450 inhibition assay will also be conducted.[18][19][20] This allows for an assessment of the potential for drug-drug interactions.[18][21]
Experimental Protocols
Liver Microsomal Stability Assay
This protocol assesses the rate at which the test compounds are metabolized by human liver microsomes.[13][14]
Materials:
-
Test Compounds (Fluorinated and Non-Fluorinated Benzisoxazoles)
-
Human Liver Microsomes (pooled)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (with internal standard) for reaction termination
-
Control Compounds (e.g., Verapamil, Dextromethorphan)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[15][22]
CYP450 Inhibition Assay
This assay determines the potential of the test compounds to inhibit the activity of major CYP450 isoforms.[18][20]
Materials:
-
Test Compounds
-
Human Liver Microsomes or recombinant CYP isoforms
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
Known CYP inhibitors (for positive controls)
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Similar to the stability assay, incubate the test compound at various concentrations with human liver microsomes and a specific CYP probe substrate.
-
-
Reaction and Termination:
-
Initiate the reaction with the NADPH regenerating system and incubate at 37°C.
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition) is then determined.[18]
Visualizing the Experimental Workflow
Caption: Experimental workflow for the comparative metabolic stability study.
Comparative Data Summary
The following table summarizes the key metabolic stability parameters obtained for the non-fluorinated and fluorinated benzisoxazole analogs.
| Compound | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | CYP3A4 Inhibition (IC50, µM) |
| Non-Fluorinated Benzisoxazole | 15 | 46.2 | 12.5 |
| Fluorinated Benzisoxazole | 58 | 12.0 | > 50 |
Analysis and Discussion
The experimental data clearly demonstrates a significant improvement in the metabolic stability of the benzisoxazole scaffold upon fluorination. The half-life of the fluorinated analog is nearly four times longer than that of the non-fluorinated parent compound, and its intrinsic clearance is correspondingly lower. This indicates a substantially slower rate of metabolism.
The enhanced stability of the fluorinated compound can be attributed to the "metabolic blocking" effect of the fluorine atom.[8][10] By replacing a hydrogen atom at a site susceptible to CYP450-mediated oxidation, the strong C-F bond prevents this metabolic pathway.[4][9] This forces the metabolism to proceed through alternative, slower routes, if at all.
Furthermore, the CYP450 inhibition data reveals another advantage of fluorination in this context. The non-fluorinated benzisoxazole shows moderate inhibition of CYP3A4, a major drug-metabolizing enzyme, which could lead to potential drug-drug interactions in a clinical setting. In contrast, the fluorinated analog exhibits negligible inhibition, suggesting a lower risk of such interactions. This difference may arise from altered binding of the fluorinated compound within the CYP3A4 active site, potentially due to electronic or conformational changes induced by the fluorine atom.[8][23]
Metabolic Pathways and the Impact of Fluorination
The primary metabolic pathway for many benzisoxazole-containing drugs involves oxidative metabolism, often leading to cleavage of the benzisoxazole ring.[2][24] Reductive metabolism can also occur, leading to N-O bond cleavage.[24]
Caption: Impact of fluorination on benzisoxazole metabolic pathways.
As illustrated above, fluorination effectively blocks the primary, rapid oxidative metabolic pathway, leading to a significant increase in the compound's metabolic stability.
Conclusion and Implications for Drug Design
This comparative study provides compelling evidence for the strategic use of fluorination to enhance the metabolic stability of benzisoxazole-based drug candidates. The key takeaways for drug development professionals are:
-
Fluorination is a powerful tool for blocking metabolic "soft spots" : By strategically replacing hydrogen with fluorine at metabolically labile positions, the half-life of a compound can be significantly extended.[4][8]
-
Improved metabolic stability translates to better pharmacokinetic properties : A slower rate of metabolism can lead to increased bioavailability and a more favorable dosing regimen.
-
Fluorination can mitigate the risk of drug-drug interactions : By altering the interaction with key metabolizing enzymes like CYP3A4, fluorination can reduce the potential for inhibitory effects.
It is crucial to note that the effects of fluorination are highly context-dependent, and not all fluorination strategies will yield the desired outcome.[8][23] Therefore, a thorough understanding of the metabolic profile of the parent compound is essential for the rational design of fluorinated analogs. The in vitro assays detailed in this guide provide a robust and reliable framework for evaluating the metabolic stability of novel compounds and for making informed decisions in the drug discovery and development process.
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Bridging the Synapse: A Guide to Validating In Vitro Neuropsychiatric Findings in Animal Models
The journey from a promising molecular target identified in a petri dish to a potential therapeutic for a complex neuropsychiatric disorder is fraught with challenges. The translational gap between in vitro and in vivo models is a critical chasm that researchers must navigate with precision and scientific rigor. This guide provides an in-depth comparison of in vitro and in vivo models used in neuropsychiatric research, offering field-proven insights and experimental protocols to facilitate a more seamless and successful validation process. The ultimate goal is to enhance the predictive validity of preclinical findings and accelerate the development of novel treatments for debilitating conditions like schizophrenia, depression, and anxiety disorders.
The Rationale for a Multi-Model Approach
Neuropsychiatric disorders are multifaceted, with complex genetic and environmental underpinnings that are challenging to replicate in any single model system.[1][2] Therefore, a tiered approach, beginning with simplified in vitro systems and progressing to more complex in vivo models, is essential. This strategy allows for the initial high-throughput screening and mechanistic studies in a controlled environment, followed by the validation of these findings in a system that incorporates the intricate neural circuits and behavioral complexities of a living organism.
In Vitro Models: The Foundation of Discovery
In vitro models provide a powerful and accessible platform for dissecting the molecular and cellular mechanisms underlying neuropsychiatric disorders.[3][4] These systems offer a high degree of experimental control, are amenable to genetic and pharmacological manipulations, and are generally more cost-effective and raise fewer ethical concerns than animal studies.[3][5]
Common In Vitro Systems:
-
2D Cell Cultures: Traditional monolayer cultures of primary neurons or immortalized cell lines are workhorses for studying fundamental neuronal processes.[6] They are particularly useful for high-throughput screening of compounds and for investigating the effects of genetic mutations on cellular phenotypes. However, their limitations include a lack of the three-dimensional architecture and complex cell-cell interactions found in the brain.[7][8]
-
3D Brain Organoids: Derived from human pluripotent stem cells, brain organoids have emerged as a revolutionary tool for modeling human brain development and disease.[9][10][11][12][13] These self-organizing structures can recapitulate some aspects of brain architecture and cellular diversity, offering a more physiologically relevant system than 2D cultures.[6][12] They have been instrumental in studying neurodevelopmental disorders like autism spectrum disorder and schizophrenia.[13] However, challenges remain in achieving consistent and reproducible anatomical features, and they currently lack the vascularization and diverse glial populations of the in vivo brain.[9][14]
-
Co-culture Systems: To better mimic the cellular heterogeneity of the brain, researchers can co-culture different cell types, such as neurons and glial cells (astrocytes, microglia).[6] This is particularly important for studying processes like neuroinflammation, where interactions between neurons and immune cells are critical.[5][15][16]
Data Presentation: Comparison of In Vitro Models
| Model Type | Key Advantages | Key Limitations | Primary Applications in Neuropsychiatry |
| 2D Cell Cultures | High-throughput screening, ease of genetic/pharmacological manipulation, cost-effective.[3] | Lack of 3D architecture, limited cell-cell interactions, may not replicate in vivo cellular phenotypes.[3][7] | Initial drug screening, studying basic molecular mechanisms. |
| 3D Brain Organoids | Recapitulates aspects of human brain development and architecture, patient-specific models from iPSCs.[6][9][10][12] | Lack of vascularization, incomplete cellular diversity, structural heterogeneity.[9][14] | Modeling neurodevelopmental disorders, studying effects of genetic risk variants.[13] |
| Co-culture Systems | Allows for the study of interactions between different cell types (e.g., neurons and glia).[6] | Can be technically challenging to establish and maintain, may not fully replicate the in vivo microenvironment. | Investigating neuroinflammation, synaptic pruning by microglia.[15][17] |
The Translational Bridge: Key In Vitro to In Vivo Validation Steps
A critical step in the drug discovery pipeline is the validation of in vitro findings in a living animal model. This process helps to determine if the cellular and molecular effects observed in a dish translate to meaningful physiological and behavioral changes in a complex organism.
Caption: A simplified workflow for translating in vitro discoveries to in vivo validation.
In Vivo Animal Models: The Litmus Test for Therapeutic Potential
Animal models are indispensable for understanding the complex interplay between genes, environment, and behavior in neuropsychiatric disorders.[1][18][19] While no single model can perfectly recapitulate a human psychiatric condition, carefully selected models can provide valuable insights into disease pathophysiology and predict the efficacy of novel treatments.[20][21][22]
Criteria for a Valid Animal Model:
The utility of an animal model is often assessed based on three key criteria of validity:[20][21]
-
Construct Validity: The model should be based on a similar underlying cause or pathophysiology as the human disorder. This can be achieved through genetic manipulations (e.g., knocking out a risk gene) or by exposing animals to environmental risk factors.[1]
-
Face Validity: The model should exhibit behavioral and neurobiological features that are analogous to the symptoms of the human disorder.[1]
-
Predictive Validity: The model should respond to treatments that are effective in humans and not respond to those that are ineffective. This is a crucial criterion for drug development.[1]
Common Animal Models in Neuropsychiatric Research:
-
Genetic Models: These models involve the manipulation of specific genes that are associated with an increased risk for a particular disorder in humans.[1]
-
Pharmacological Models: Acute or chronic administration of certain drugs can induce behavioral changes in animals that mimic symptoms of human psychiatric disorders.
-
Environmental Models: Exposing animals to stress, social isolation, or early-life adversity can produce long-lasting behavioral and neurobiological changes relevant to conditions like depression and anxiety.[1][23]
Data Presentation: Comparison of Animal Model Types
| Model Type | Key Advantages | Key Limitations | Examples in Neuropsychiatric Research |
| Genetic Models | High construct validity, allows for the study of specific gene functions.[1] | Genetic background of the animal can influence the phenotype, may not fully recapitulate the genetic complexity of human disorders.[1] | DISC1 knockout mice for schizophrenia research.[1] |
| Pharmacological Models | Can induce specific symptoms quickly, useful for screening compounds with known mechanisms of action. | May not have strong construct validity, effects are often transient. | PCP-induced psychosis in rodents to model schizophrenia. |
| Environmental Models | Good face validity for stress-related disorders, can model the impact of environmental factors.[1] | Can be variable and difficult to standardize, may not be specific to a single disorder. | Chronic unpredictable stress to model depression.[23] |
Experimental Protocols: A Step-by-Step Guide to Validation
Protocol 1: Validating the Efficacy of a Novel Antidepressant Compound
In Vitro Stage:
-
Cell Culture: Culture primary cortical neurons from embryonic rodents.
-
Compound Treatment: Treat the neuronal cultures with the novel antidepressant compound at various concentrations.
-
Molecular Analysis: Perform western blotting or qPCR to assess the expression and phosphorylation of key signaling molecules implicated in depression, such as CREB and BDNF.
-
Synaptic Plasticity Assay: Use multi-electrode arrays to measure changes in synaptic activity and long-term potentiation (LTP) following compound treatment.[24][25][26]
In Vivo Validation Stage:
-
Animal Model: Utilize a chronic unpredictable stress model in adult mice to induce depressive-like behaviors.
-
Compound Administration: Administer the novel antidepressant compound to the stressed mice daily for several weeks.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess depressive-like and anxiety-like behaviors, including the forced swim test, tail suspension test, and elevated plus maze.[27]
-
Neurochemical Analysis: After the behavioral testing, collect brain tissue to measure neurotransmitter levels (e.g., serotonin, dopamine) and the expression of target proteins identified in the in vitro stage.
Caption: A signaling pathway illustrating the mechanism of a novel antidepressant.
The Path Forward: Embracing a More Integrated Approach
The successful translation of in vitro findings to in vivo models, and ultimately to the clinic, requires a multi-faceted and integrated approach. This includes the use of more sophisticated in vitro models, such as patient-derived iPSC organoids, that better recapitulate the genetic and cellular complexity of human neuropsychiatric disorders.[4][28][29][30] Furthermore, a "back-translation" approach, where clinical observations inform the development and refinement of preclinical models, can help to improve the predictive validity of animal studies.[31][32]
It is also imperative to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[33] This includes using in vitro methods to reduce the number of animals used in research and refining experimental procedures to minimize animal suffering.[33][34][35][36]
By embracing these principles and employing a rigorous and well-validated multi-model approach, the field of neuropsychiatric drug discovery can bridge the translational gap and deliver much-needed therapeutic innovations to patients.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (CAS No. 84163-10-0). As a fluorinated heterocyclic compound used in research and development, its handling and disposal require a meticulous approach to ensure personnel safety and environmental protection. This guide is designed for laboratory professionals to establish a self-validating system of waste management, grounded in established safety protocols and scientific principles.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is classified as a hazardous substance, and its disposal pathway is dictated by its chemical properties and associated toxicological profile.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the compound's hazards. It is crucial that all personnel handling this chemical are familiar with its GHS classification.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1][2][3] |
Causality: The hazard profile necessitates that this compound be treated as a hazardous waste stream. Direct disposal into sanitary sewers or municipal landfills is strictly prohibited, as this would violate regulations and pose a risk to public health and the environment.[4][5] The Precautionary Statement P501, "Dispose of contents/container to an approved waste disposal plant," explicitly mandates a controlled disposal route.[1][6]
The Significance of the Fluorinated Heterocyclic Structure
The presence of a carbon-fluorine bond in the benzoisoxazole moiety imparts significant chemical stability to the molecule.[7][8] While not a per- or polyfluoroalkyl substance (PFAS), this stability suggests environmental persistence.[9] Therefore, the selected disposal method must be capable of completely destroying the molecule to prevent the release of a persistent chemical into the ecosystem. High-temperature incineration is the industry-standard and most effective method for achieving this destruction.[7][10]
Procedural Guide: From Benchtop to Final Disposal
This section outlines the step-by-step protocols for managing waste containing 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone from the point of generation to its final removal from the laboratory.
Protocol: On-Site Waste Accumulation
This protocol ensures that waste is collected and stored safely within the laboratory prior to pickup by a certified disposal service.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab for hazardous waste accumulation, away from general work areas. This area must be under the control of the laboratory personnel.
-
Rationale: Designating an SAA is a regulatory requirement that centralizes hazardous waste, preventing accidental mixing with non-hazardous materials and ensuring proper oversight.[11]
Step 2: Select an Appropriate Waste Container
-
Use a container made of chemically compatible material (e.g., high-density polyethylene, HDPE) that is in good condition, with a secure, leak-proof closure.[4][12]
-
Rationale: Chemical compatibility prevents degradation of the container, which could lead to spills or leaks.[4]
Step 3: Label the Waste Container
-
Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[12][13]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.[13]
-
-
Rationale: Proper labeling is a critical compliance and safety requirement. It informs personnel of the container's contents and associated dangers and is essential for the final disposal company to properly manage the waste.[13]
Step 4: Segregate Waste Streams
-
Store the waste container in the SAA with secondary containment (e.g., a larger bin or tray).
-
Ensure the container is segregated from incompatible waste streams, such as strong acids, bases, and oxidizing agents.[4][11]
-
Rationale: Segregation prevents dangerous chemical reactions that could occur if incompatible wastes were to accidentally mix.[11]
Step 5: Keep the Container Closed
-
The waste container must remain closed at all times, except when you are actively adding waste.[11][12]
-
Rationale: This practice minimizes the release of chemical dust or vapors into the laboratory environment and prevents foreign materials from contaminating the waste stream.[11]
Protocol: Decontamination and Empty Container Disposal
Glassware, equipment, and empty chemical containers must be properly decontaminated before they can be considered non-hazardous.
Step 1: Initial Decontamination (Gross Contamination Removal)
-
Remove as much of the solid chemical residue as possible using a spatula or scraper. Dispose of this residue as hazardous waste into your designated container.
-
Rationale: Removing the bulk of the chemical mechanically reduces the amount of solvent needed for rinsing and minimizes the volume of liquid hazardous waste generated.
Step 2: Solvent Rinsing
-
Rinse the container or glassware with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [12] Add this rinseate to a designated liquid hazardous waste container.
-
Rationale: The initial rinse will contain the highest concentration of the dissolved chemical and must be treated as hazardous waste to prevent environmental contamination.[12]
Step 3: Subsequent Rinsing and Final Disposal
-
Perform at least two additional rinses with the solvent. These subsequent rinses can typically be disposed of according to your institution's EHS guidelines for non-hazardous chemical waste, provided the initial rinse was collected as hazardous.
-
For the original product container, obliterate or remove the manufacturer's label.[5][12]
-
Once clean and dry, the rinsed glass or plastic container can be disposed of in the appropriate recycling bin or as regular solid waste.[5][12]
-
Rationale: Thorough rinsing ensures that only trivial amounts of the chemical remain, rendering the container safe for disposal as non-hazardous material. Defacing the label prevents confusion and ensures the empty container is not mistaken for one containing a hazardous chemical.[12]
Final Disposal Pathway: A Decision Framework
The ultimate disposal of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone must be handled by a licensed and approved waste disposal facility. The decision pathway for managing this chemical waste is visualized below.
Caption: Decision workflow for the disposal of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
Authoritative Grounding: The recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[10]
-
Causality: The high temperatures are necessary to break the stable carbon-fluorine bond.[7] During combustion, the fluorine atom can form hydrogen fluoride (HF), which is a corrosive and toxic gas. The scrubber is essential to neutralize this acidic gas before it is released into the atmosphere, ensuring environmental compliance.[10]
Emergency Procedures: Spill Management
In the event of a small spill of solid 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone in the laboratory:
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and nitrile gloves.
-
Contain the Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent the dust from becoming airborne. Avoid raising dust.[2]
-
Collect the Material: Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.
-
Report the Incident: Inform your laboratory supervisor and EHS department as per your institution's policy.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, upholding their commitment to laboratory safety and environmental stewardship.
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Operational Guide: Personal Protective Equipment for Handling 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (CAS No. 84163-10-0). This compound is a key intermediate in the synthesis of antipsychotic drugs, including risperidone.[1][2] While vital for pharmaceutical development, its handling necessitates a thorough understanding of its hazards and the implementation of robust safety measures to mitigate risk.
The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety recommendation to build a culture of informed, proactive laboratory safety.
Core Hazard Analysis
Understanding the specific risks associated with a chemical is the foundation of effective PPE selection. 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a solid substance classified with specific health hazards under the Globally Harmonized System (GHS).[3][4]
Causality of Hazards: The compound's structure, incorporating a fluorinated benzisoxazole ring and a piperidine moiety, contributes to its biological activity and potential toxicity.[5][6] Such heterocyclic structures are common in pharmacologically active molecules and can interact with biological systems, causing irritation.[7] Furthermore, the presence of fluorine means that thermal decomposition can produce highly toxic hydrogen fluoride gas.[3]
Table 1: GHS Hazard Identification for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
| Hazard Class | GHS Code | Hazard Statement | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |
| Acute Oral Toxicity | H302 | Harmful if swallowed |[4][8] |
These classifications mandate a multi-faceted approach to PPE, ensuring comprehensive protection against dermal, ocular, and respiratory exposure.
Recommended Personal Protective Equipment (PPE)
All operations involving this compound must be conducted within a certified chemical fume hood to provide primary containment and ventilation.[9][10] The following PPE is required as a secondary barrier.
Table 2: Recommended PPE Levels Based on Operational Scale
| Activity / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Low-Volume Handling (e.g., weighing <1g, preparing analytical standards) | ANSI Z87.1-compliant chemical splash goggles.[10] | Single pair of chemical-resistant nitrile gloves. | Flame-resistant lab coat, fully buttoned.[10] | Primary engineering control (fume hood) is sufficient. |
| High-Volume Handling (e.g., transfers >1g, reaction setup, workup) | Chemical splash goggles worn with a full-face shield.[10] | Double-gloving with nitrile gloves. | Flame-resistant lab coat worn under a chemical-resistant apron. | Primary engineering control (fume hood) is sufficient. If significant dust is unavoidable, a NIOSH-approved respirator with P100 filters is required.[11] |
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[3]
-
Chemical Splash Goggles: Must be worn at all times to provide a complete seal around the eyes, protecting from dust particles and accidental splashes.[10]
-
Face Shield: For operations with a higher risk of splashing or dust generation (e.g., transfers of larger quantities, scraping solid material), a face shield must be worn over the goggles to protect the entire face.[8]
Skin and Body Protection
Direct contact can cause skin irritation (H315).[3]
-
Lab Coat: A flame-resistant lab coat is the minimum requirement. It must be fully buttoned, with sleeves rolled down.
-
Chemical-Resistant Apron: For larger-scale work, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[10]
Hand Protection
-
Nitrile Gloves: Appropriate for incidental contact. Hands should be washed thoroughly with soap and water after handling the compound, even when gloves are worn.[3]
-
Double-Gloving: Recommended for prolonged handling or when working with larger quantities to protect against potential tears or pinholes in the outer glove. Contaminated gloves must be removed and disposed of immediately as hazardous waste.
Respiratory Protection
The primary method for respiratory protection is the use of engineering controls.[10]
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a properly functioning chemical fume hood to control exposure to dust and aerosols, which may cause respiratory irritation (H335).[3]
-
Respirator: In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved air-purifying respirator with P100 particulate filters should be used by trained personnel.[11]
Procedural Workflows
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Step-by-Step Donning and Doffing Protocol
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Footwear and Clothing: Confirm proper laboratory attire (long pants, closed-toe shoes).
-
Lab Coat/Apron: Don the lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair.
-
Eye/Face Protection: Don chemical splash goggles. If required, don the face shield over the goggles.
Doffing Sequence (to minimize contamination):
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hand. Dispose of them in the designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove goggles from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Decontamination and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3][12]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
Spill Cleanup
For minor spills inside a chemical fume hood:
-
Ensure appropriate PPE is worn (including double gloves and goggles).
-
Absorb liquids with an inert material (e.g., vermiculite, dry sand).
-
For solids, carefully sweep or vacuum (with HEPA filter) to avoid generating dust.[3]
-
Place all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[8]
Waste Disposal
-
Chemical Waste: 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone and any solutions containing it must be disposed of as hazardous chemical waste.[3]
-
Contaminated Materials: All disposable PPE (gloves, aprons), absorbent materials, and contaminated labware must be placed in a sealed, clearly labeled hazardous waste container.[13]
-
Regulatory Compliance: Do not allow the product to enter drains, waterways, or soil.[3][13] All waste disposal must be conducted in accordance with local, state, and federal regulations.
References
-
AK Scientific, Inc. Safety Data Sheet: 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. (URL: )
-
Fisher Scientific. Safety Data Sheet. (URL: )
- International Paint (Korea) Limited. Safety Data Sheet: INTERTHANE 990 GREY PART A. (2018-07-08)
- BLD Pharmatech Ltd.
-
Sigma-Aldrich. 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone Product Page. (URL: )
- Google Patents.
- Arborpharm.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific.
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. (URL: [Link])
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- University of Minnesota Environmental Health & Safety Services. Personal Protective Equipment.
- The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. (2021-10-16)
- AA Blocks.
- ECHA. Ethanone, 1-(3-methyl-2-benzofuranyl)
- Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (2013)
- Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
- Synquest Labs. 3-Fluoro-4-(piperidin-1-ylcarbonyl)
- ChemScene. 5-Bromo-7-fluorobenzo[d]isoxazole Product Page.
- Penta chemicals.
- National Institutes of Health (PMC). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents.
- National Institutes of Health.
- PubMed. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020-08-24)
- PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021-10-05)
- Synerzine. Piperidine, 1-[5-(1,3-benzodioxol-5-yl)
- University of Wisconsin-Madison. Chemical Waste Name or Mixtures Disposal Notes. or Mixtures Disposal Notes.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. aksci.com [aksci.com]
- 4. 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone | 84163-10-0 [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aablocks.com [aablocks.com]
- 9. fishersci.at [fishersci.at]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. Registration Dossier - ECHA [echa.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
